molecular formula C8H6O3 B183874 4-Hydroxyisophthalaldehyde CAS No. 3328-70-9

4-Hydroxyisophthalaldehyde

Cat. No.: B183874
CAS No.: 3328-70-9
M. Wt: 150.13 g/mol
InChI Key: FEUATHOQKVGPEK-UHFFFAOYSA-N
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Description

4-Hydroxyisophthalaldehyde is a multifunctional aromatic compound valued in scientific research for its role as a versatile building block in material science and catalytic studies. In the field of advanced materials, this dialdehyde is a precursor in the design and synthesis of Covalent Organic Frameworks (COFs) and other Porous Organic Frameworks (POFs) . These frameworks are exploited for applications such as gas storage, chromatographic separation, and as advanced materials in fluorescence detection and sample preparation due to their high surface areas and permanent porosity . Furthermore, this compound has been identified as an important product in the catalytic pyrolysis of lignin using HZSM-5 catalysts, as investigated through density functional theory (DFT) and experimental methods . Research into these pathways is crucial for converting biomass into high-value aromatic chemicals, such as benzene, toluene, and xylene (BTX), providing a renewable alternative to fossil fuels . Its structure, featuring both phenolic and aldehyde functionalities, allows researchers to construct complex molecular architectures and investigate reaction mechanisms relevant to sustainable energy and green chemistry. This product is strictly for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxybenzene-1,3-dicarbaldehyde
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InChI

InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUATHOQKVGPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186908
Record name 4-Hydroxyisophthalaldehyde
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3328-70-9
Record name 4-Hydroxyisophthalaldehyde
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Record name 4-Hydroxyisophthalaldehyde
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Record name 4-Hydroxyisophthalaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalaldehyde from 4-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyisophthalaldehyde from 4-hydroxybenzaldehyde, a key transformation for obtaining a versatile bifunctional aromatic building block. This document details the primary synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Visualizations of the reaction pathway and experimental workflow are included to facilitate understanding.

Introduction

This compound, also known as 2,4-diformylphenol, is a valuable intermediate in organic synthesis, particularly in the construction of macrocyclic compounds, Schiff base ligands, and fluorescent probes. Its two aldehyde functionalities, ortho and para to the hydroxyl group, offer multiple reaction sites for further elaboration. The conversion of the readily available 4-hydroxybenzaldehyde to this dialdehyde is a critical step in accessing these complex molecular architectures. This guide focuses on the most effective methods for this transformation, primarily the modified Duff reaction, and provides a comparative context with other formylation techniques.

Synthetic Methodologies

The introduction of a second formyl group onto the 4-hydroxybenzaldehyde ring is an electrophilic aromatic substitution. The hydroxyl group is strongly activating and ortho-, para-directing. Since the para position is already occupied by an aldehyde group, the incoming electrophile is directed to the ortho positions. The primary methods for this formylation are the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction.

The Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. While the classical Duff reaction often suffers from low yields, a modified procedure using trifluoroacetic acid (TFA) as the solvent has proven effective for the diformylation of 4-hydroxybenzaldehyde.[1] This method offers a more direct and higher-yielding route compared to other formylation techniques for this specific transformation.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base.[2][3][4] This reaction proceeds through the formation of a dichlorocarbene intermediate. While effective for the mono-formylation of phenols, its application for the synthesis of this compound from 4-hydroxybenzaldehyde is reported to be low-yielding, providing less than 20% of the desired product.[1]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a phosphoryl chloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, an electrophilic iminium salt.[5][6] This method is widely used for the formylation of electron-rich aromatic compounds. While it is a powerful formylation technique, specific high-yielding examples for the diformylation of 4-hydroxybenzaldehyde are not as well-documented as the modified Duff reaction.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and related diformylated phenols.

Table 1: Synthesis of this compound from 4-Hydroxybenzaldehyde

Reaction MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Modified DuffHexamethylenetetramineTrifluoroacetic Acid116-1391741[1]
Reimer-TiemannChloroform, Sodium Hydroxide---<20[1]

Table 2: Modified Duff Reaction for Diformylation of other 4-Substituted Phenols

Starting MaterialProductYield (%)Melting Point (°C)Reference
4-tert-Butylphenol4-tert-Butyl-2,6-diformylphenol--[7]
p-Cresol2,6-Diformyl-4-methylphenol68130[7]
4-Methoxyphenol2,6-Diformyl-4-methoxyphenol42135-136[7]
p-Bromophenol4-Bromo-2,6-diformylphenol41136[7]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 4-hydroxybenzaldehyde using the modified Duff reaction, as adapted from the literature.[1]

Synthesis of this compound via Modified Duff Reaction

Materials:

  • 4-Hydroxybenzaldehyde

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic Acid (TFA)

  • 3N Hydrochloric Acid (HCl)

Procedure:

  • A stirred mixture of 4-hydroxybenzaldehyde (7.9 g, 64 mmol) and hexamethylenetetramine (13.7 g, 105 mmol) in trifluoroacetic acid (70 mL) is heated to reflux, with the reflux beginning at 98°C.

  • Over the next hour, 1 mL of volatile material is removed by distillation, allowing the internal temperature to stabilize at 116-117°C.

  • The reflux is continued for approximately 14 hours.

  • Thirteen milliliters of the solvent are then distilled off over a period of 1.5 hours, which raises the reaction temperature to 132-139°C. This temperature is maintained for an additional 3 hours.

  • The reaction mixture is then cooled to 102°C, and 100 mL of 3N hydrochloric acid is added.

  • The temperature is brought back to 102°C and held for 30 minutes to hydrolyze the intermediate imine species.

  • Upon cooling, the product crystallizes from the solution. The crude product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of this compound.

Reaction_Pathway 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Intermediate Iminium Intermediate 4-Hydroxybenzaldehyde->Intermediate + HMTA, TFA, Reflux HMTA Hexamethylenetetramine (HMTA) TFA Trifluoroacetic Acid (TFA) This compound This compound Intermediate->this compound + Hydrolysis Hydrolysis Hydrolysis (HCl, H2O) Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation Reactants Mix 4-Hydroxybenzaldehyde, HMTA, and TFA Reflux1 Reflux at 98-117°C (14 hours) Reactants->Reflux1 Distill Distill off some TFA Reflux1->Distill Reflux2 Reflux at 132-139°C (3 hours) Distill->Reflux2 Cool Cool to 102°C Reflux2->Cool Hydrolyze Add 3N HCl and heat (0.5 hours) Cool->Hydrolyze Crystallize Cool to induce crystallization Hydrolyze->Crystallize Purify Recrystallize Crystallize->Purify

References

physical and chemical properties of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalaldehyde, also known as 2,4-diformylphenol, is an aromatic organic compound with the chemical formula C₈H₆O₃. It is a derivative of benzene carrying a hydroxyl group and two formyl (aldehyde) groups at positions 4, 1, and 3 respectively. This trifunctional scaffold makes it a valuable building block in organic synthesis, particularly in the development of fluorescent probes, covalent organic frameworks (COFs), and as an intermediate in the synthesis of more complex molecules. Its reactivity, stemming from the phenolic hydroxyl group and two aldehyde functionalities, allows for a diverse range of chemical transformations, making it a compound of significant interest in medicinal chemistry and materials science.

Physical Properties

This compound is typically a solid at room temperature, appearing as a white to orange or green powder or crystalline solid. It is soluble in methanol.[1][2] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₆O₃[3]
Molecular Weight 150.13 g/mol [3]
Melting Point 107.0 to 111.0 °C[3]
Boiling Point 266.0 ± 25.0 °C (Predicted)[1]
Density 1.350 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol[1][2]
Appearance White to Orange to Green powder to crystal[3]
pKa 5.98 ± 0.18 (Predicted)[1]

Chemical Properties

The chemical reactivity of this compound is characterized by the interplay of its hydroxyl and two aldehyde functional groups. The aldehyde groups can undergo typical reactions such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with amines to form Schiff bases. The phenolic hydroxyl group is weakly acidic and can be deprotonated or undergo etherification. The aromatic ring can participate in electrophilic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

IdentifierValue
IUPAC Name 4-hydroxybenzene-1,3-dicarbaldehyde
CAS Number 3328-70-9
SMILES O=Cc1ccc(O)c(c1)C=O
InChI InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

SpectroscopyCharacteristic Peaks/Signals
¹H NMR Signals corresponding to aldehydic protons, aromatic protons, and the phenolic hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbons of the aldehyde groups, aromatic carbons, and the carbon bearing the hydroxyl group.
IR Spectroscopy A broad O-H stretching band for the phenol group (~3200-3600 cm⁻¹), a strong C=O stretching band for the aldehyde groups (~1670 cm⁻¹), and C-H stretching for the aromatic ring (~3000-3100 cm⁻¹).[1][4][5]
UV-Vis Spectroscopy Absorption bands characteristic of the phenolic and benzaldehyde chromophores.

Experimental Protocols

Synthesis of this compound via Modified Duff Reaction

Materials:

  • 4-Hydroxybenzaldehyde

  • Hexamine (Hexamethylenetetramine)

  • Anhydrous glycerol

  • Boric acid

  • Sulfuric acid

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Prepare a glycerol-boric acid mixture by heating anhydrous glycerol and boric acid.

  • Cool the glycerol-boric acid mixture.

  • Thoroughly grind 4-hydroxybenzaldehyde and hexamine together.

  • Add the powdered mixture to the cooled glycerol-boric acid solution with vigorous stirring.

  • Heat the reaction mixture to 150-160°C and maintain this temperature with continuous stirring for the appropriate reaction time (typically several hours, monitored by TLC).[7]

  • Cool the reaction mixture and then acidify with a dilute solution of sulfuric acid.

  • The product can be isolated by steam distillation or by extraction with an organic solvent.

  • For extraction, transfer the acidified mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[8][9] Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied. The final solution should be free of any particulate matter.[8][9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Solid): A thin film of the solid sample can be prepared. Dissolve a small amount of this compound in a volatile solvent like methylene chloride or acetone.[10] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[10]

  • Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be run first and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to ensure the absorbance is within the optimal range of the instrument (typically 0.1-1 AU).

  • Data Acquisition: Use a quartz cuvette to hold the sample solution. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent in the cuvette should be recorded first and subtracted from the sample spectrum.

Applications and Reactivity Workflow

This compound is a key precursor in the synthesis of near-infrared (NIR) fluorescent probes. One such example is its use in the synthesis of QCy7-Ethyl, a NIR fluorescent fluorophore. The general workflow for this synthesis is depicted below.

G Synthesis of a NIR Fluorescent Probe A This compound B Intermediate A A->B Condensation Reaction C Intermediate B B->C Cyclization D NIR Fluorescent Probe (e.g., QCy7-Ethyl) C->D Final Modification/Purification

References

An In-depth Technical Guide to the NMR Spectral Data Interpretation of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-hydroxyisophthalaldehyde. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and structural elucidation of this compound. This document details the experimental protocols for NMR data acquisition, presents a thorough interpretation of the ¹H and ¹³C NMR spectra, and includes visual diagrams to illustrate the key structural relationships and magnetic environments of the molecule.

Introduction to this compound

This compound, also known as 2,4-diformylphenol, is an aromatic organic compound with the chemical formula C₈H₆O₃. Its structure consists of a benzene ring substituted with a hydroxyl group and two formyl (aldehyde) groups at positions 1, 3, and 4 respectively. This substitution pattern gives rise to a unique set of signals in its NMR spectra, which can be definitively assigned to the individual protons and carbons in the molecule. Understanding these spectral features is crucial for confirming the identity and purity of the compound in various research and development applications.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. The following section outlines a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A carefully prepared sample is essential for obtaining a high-resolution NMR spectrum. The following steps are recommended:

  • Sample Quantity: For ¹H NMR, a sample mass of 1-10 mg is typically sufficient. For the less sensitive ¹³C NMR, a larger quantity of 5-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for phenolic compounds due to its excellent dissolving power and the fact that the hydroxyl proton is often observed as a distinct signal. Deuterated chloroform (CDCl₃) can also be used, though the hydroxyl proton may exchange more rapidly.

  • Dissolution: The weighed sample should be dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added, although referencing to the residual solvent peak is also common practice.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-220 ppm.

NMR Spectral Data and Interpretation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as obtained from the Spectral Database for Organic Compounds (SDBS). The spectra were recorded in DMSO-d₆.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.49singlet1HOH
10.29singlet1HCHO (C1)
10.23singlet1HCHO (C3)
8.20doublet1H2.2H-2
8.08doublet of doublets1H8.8, 2.2H-6
7.21doublet1H8.8H-5
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
192.4CHO (C3)
190.1CHO (C1)
164.2C-4
138.0C-6
133.0C-2
126.9C-1
124.9C-3
118.0C-5
Interpretation of the Spectra

¹H NMR Spectrum:

  • The downfield singlet at 11.49 ppm is characteristic of a phenolic hydroxyl proton, with its chemical shift influenced by hydrogen bonding with the DMSO solvent.

  • The two singlets at 10.29 ppm and 10.23 ppm are assigned to the two aldehyde protons. Their distinct chemical shifts are due to the different electronic environments arising from their positions relative to the hydroxyl group.

  • The aromatic region displays three signals. The doublet at 8.20 ppm is assigned to H-2. It appears as a doublet due to coupling with H-6 (a small meta-coupling, J = 2.2 Hz).

  • The signal at 8.08 ppm is a doublet of doublets, corresponding to H-6. It is split by the adjacent H-5 (ortho-coupling, J = 8.8 Hz) and by H-2 (meta-coupling, J = 2.2 Hz).

  • The upfield doublet at 7.21 ppm is assigned to H-5 and is split by the neighboring H-6 (ortho-coupling, J = 8.8 Hz).

¹³C NMR Spectrum:

  • The two signals in the far downfield region at 192.4 ppm and 190.1 ppm are characteristic of aldehyde carbonyl carbons.

  • The signal at 164.2 ppm is assigned to the carbon bearing the hydroxyl group (C-4), which is significantly deshielded by the oxygen atom.

  • The remaining five signals in the aromatic region correspond to the carbons of the benzene ring, with their chemical shifts determined by the substitution pattern.

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure and key NMR correlations for this compound.

Caption: Molecular structure of this compound.

H_H_Correlations H5 H-5 (δ 7.21) H6 H-6 (δ 8.08) H5->H6 J = 8.8 Hz (ortho) H2 H-2 (δ 8.20) H6->H2 J = 2.2 Hz (meta)

Caption: ¹H-¹H coupling network in this compound.

C_H_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H_OH OH δ 11.49 C4 C-4 δ 164.2 H_OH->C4 ¹J(C,H) H_CHO1 CHO δ 10.29 C_CHO1 CHO δ 190.1 H_CHO1->C_CHO1 ¹J(C,H) H_CHO3 CHO δ 10.23 C_CHO3 CHO δ 192.4 H_CHO3->C_CHO3 ¹J(C,H) H2 H-2 δ 8.20 C2 C-2 δ 133.0 H2->C2 ¹J(C,H) H6 H-6 δ 8.08 C6 C-6 δ 138.0 H6->C6 ¹J(C,H) H5 H-5 δ 7.21 C5 C-5 δ 118.0 H5->C5 ¹J(C,H) C1 C-1 δ 126.9 C3 C-3 δ 124.9

Caption: Key one-bond ¹H-¹³C correlations (HSQC).

An In-depth Technical Guide on the Solubility of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyisophthalaldehyde (CAS No: 3328-70-9), a vital organic compound utilized in the synthesis of near-infrared (NIR) fluorescent fluorophores and other chemical intermediates. Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and various chemical syntheses.

Core Concepts: Physicochemical Properties

This compound, also known as 4-hydroxy-1,3-benzenedicarboxaldehyde, is a solid at room temperature with a melting point of approximately 109°C.[1] Its molecular structure, featuring a hydroxyl group and two aldehyde groups on a benzene ring, dictates its solubility behavior. The presence of the polar hydroxyl and aldehyde groups allows for hydrogen bonding with polar solvents, while the aromatic ring contributes to its solubility in organic solvents.

Solubility Profile of this compound

Currently, comprehensive quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, qualitative descriptions and some predicted data provide valuable insights into its solubility profile.

SolventSolubility DescriptionQuantitative Data (if available)
Methanol SolubleNot specified
Ethanol SolubleNot specified
Ether SolubleNot specified
Water Limited solubility8.08 mg/mL (Predicted)

Table 1: Summary of the solubility of this compound in various solvents.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining both equilibrium and kinetic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.

Materials and Equipment:

  • This compound dissolved in DMSO (stock solution)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity or UV absorbance

  • Liquid handling robotics (optional, for high-throughput)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1-2%).

  • Incubation and Mixing: Seal the plate and shake it at a constant temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the turbidity of the samples using a nephelometer. An increase in light scattering indicates the formation of a precipitate. Alternatively, after a centrifugation step to pellet the precipitate, the concentration of the compound remaining in the solution can be measured by UV-spectroscopy.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing cluster_4 Analysis cluster_5 Result A Weigh excess this compound B Add to a known volume of solvent in a vial A->B C Seal vial and place in shaker at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant E->F G Filter through 0.22 µm filter F->G H Dilute filtrate G->H I Quantify concentration via HPLC or UV-Vis H->I J Determine Equilibrium Solubility I->J

Caption: Workflow for Equilibrium Solubility Determination.

References

The Elusive Crystal Structure of 4-Hydroxyisophthalaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 23, 2025 – Despite its utility as a precursor in the synthesis of various chemical entities, a definitive experimental crystal structure for 4-Hydroxyisophthalaldehyde remains unpublished in major crystallographic databases and the broader scientific literature. This technical guide addresses this information gap by outlining the established methodologies for determining such a crystal structure, providing a framework for researchers actively engaged in the synthesis and characterization of this and related compounds.

Introduction

This compound, a substituted aromatic dialdehyde, is a valuable building block in organic synthesis. Its molecular structure, featuring a hydroxyl group and two formyl groups on a benzene ring, suggests the potential for interesting intermolecular interactions, including hydrogen bonding, which would govern its solid-state packing and ultimately its physical properties. A detailed understanding of its crystal structure is paramount for applications in materials science and drug development, where solid-state properties are critical. This document provides a generalized experimental protocol and workflow for the determination of its crystal structure via single-crystal X-ray diffraction.

Hypothetical Crystallographic Data

While no experimental data for this compound is currently available, a typical crystallographic study would yield the parameters outlined in Table 1. These values are essential for defining the unit cell and the precise arrangement of atoms within the crystal lattice.

Table 1: Representative Crystallographic Data for a Small Organic Molecule

ParameterExample Value
Chemical FormulaC₈H₆O₃
Formula Weight150.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)615.4
Z4
Calculated Density (g/cm³)1.621
R-factor (%)< 5

Note: The values presented in this table are for illustrative purposes only and do not represent experimental data for this compound.

Experimental Methodology: A Generalized Protocol

The determination of the crystal structure of this compound would follow a well-established protocol involving synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Purification

This compound can be synthesized via methods such as the Duff reaction or the Reimer-Tiemann reaction, followed by appropriate purification techniques. High-purity material is crucial for obtaining single crystals suitable for diffraction experiments.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Common methods include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth CrystalSelection Crystal Selection & Mounting CrystalGrowth->CrystalSelection DataCollection Data Collection (SC-XRD) CrystalSelection->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Generalized workflow for the crystal structure determination of this compound.

Conclusion

While the definitive crystal structure of this compound is yet to be reported, the methodologies for its determination are well-established. This guide provides a comprehensive overview of the required experimental protocols and workflow for researchers and drug development professionals. The future elucidation of this crystal structure will undoubtedly provide valuable insights into its solid-state behavior and inform its application in various scientific domains.

An In-depth Technical Guide to 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalaldehyde, systematically known by its IUPAC name 4-hydroxybenzene-1,3-dicarbaldehyde , is an aromatic organic compound of significant interest in synthetic chemistry. Its structure, featuring a phenol ring substituted with two aldehyde groups at positions 1 and 3, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in the development of advanced materials and research tools relevant to the scientific and drug development communities.

Nomenclature and Identification
  • IUPAC Name : 4-hydroxybenzene-1,3-dicarbaldehyde

  • Common Synonyms : 2,4-Diformylphenol, 5-Formylsalicylaldehyde

  • CAS Number : 3328-70-9

  • Molecular Formula : C₈H₆O₃

  • SMILES : O=Cc1cc(C=O)c(O)cc1

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-hydroxybenzene-1,3-dicarbaldehyde are summarized in the table below, providing key data for laboratory use and reaction planning.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 150.13 g/mol
Appearance White to orange to green powder/crystalEchemi
Melting Point 109 °C
Boiling Point 266.0 ± 25.0 °C at 760 mmHg (Predicted)
Density 1.4 ± 0.1 g/cm³ (Predicted)
Purity >98.0% (GC)TCI
Solubility Soluble in MethanolChemicalBook
pKa 5.98 ± 0.18 (Predicted)ChemicalBook
Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of 4-hydroxybenzene-1,3-dicarbaldehyde.

Spectrum TypeDatabase/SourceNotes
¹H NMR SpectraBase, SDBSAvailable from John Wiley & Sons, Inc. and the AIST Spectral DB.
¹³C NMR SpectraBaseAvailable from John Wiley & Sons, Inc.
Mass Spectrometry PubChemLitePredicted collision cross-section values for various adducts are available.

Synthesis and Experimental Protocols

The primary method for synthesizing 4-hydroxybenzene-1,3-dicarbaldehyde is through the formylation of a phenol precursor. The Duff reaction is a notable method for achieving this transformation.

Synthesis via Modified Duff Reaction

The Duff reaction is an ortho-formylation method for phenols that traditionally uses hexamethylenetetramine (HMTA) as the formylating agent in glycerol and boric acid, often resulting in low yields. Modifications using strong acids like trifluoroacetic acid (TFA) as the solvent can improve yields and formylate phenols that are unreactive under classical conditions.

Experimental Protocol: Modified Duff Reaction

  • Reaction Setup : To a solution of 4-substituted phenol in trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA) in molar equivalents appropriate for diformylation (e.g., 2.2-4 equivalents).

  • Reaction Conditions : Heat the mixture under reflux. The reaction temperature will depend on the boiling point of the acid used, typically between 80-120°C. The reaction progress can be accelerated by the addition of co-reagents like paraformaldehyde or 1,3,5-trioxane.

  • Workup : After the reaction is complete (monitored by TLC or GC), the mixture is cooled. An aqueous workup is performed to hydrolyze the intermediate imine product to the desired dialdehyde.

  • Purification : The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield 4-hydroxybenzene-1,3-dicarbaldehyde.

Synthesis_Workflow Synthesis of this compound via Modified Duff Reaction cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_products Products & Purification phenol 4-Substituted Phenol reflux Reflux (80-120°C) phenol->reflux hmta Hexamethylenetetramine (HMTA) hmta->reflux tfa Trifluoroacetic Acid (TFA) tfa->reflux intermediate Intermediate Imine Adduct reflux->intermediate Electrophilic Aromatic Substitution hydrolysis Aqueous Acidic Workup (Hydrolysis) final_product This compound hydrolysis->final_product intermediate->hydrolysis Hydrolyzes Imine purification Purification (Recrystallization / Chromatography) final_product->purification

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The unique structure of 4-hydroxybenzene-1,3-dicarbaldehyde makes it a valuable building block in several advanced applications, particularly in materials science and the development of biochemical probes.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The aldehyde functional groups of 4-hydroxybenzene-1,3-dicarbaldehyde allow it to act as a linker molecule. Through condensation reactions with polyamine building blocks (e.g., triamines), it forms stable imine-linked COFs. These materials are investigated for applications in:

  • Gas Storage and Separation : The defined pore structure of COFs allows for selective adsorption of gases.

  • Catalysis : The framework can be functionalized to create active catalytic sites.

  • Sensing : Changes in the COF's properties upon interaction with analytes can be used for chemical sensing.

  • Energy Storage : Hydroxyl-functionalized COFs have been explored as high-performance supercapacitor electrodes.

COF_Formation Formation of an Imine-Linked Covalent Organic Framework (COF) linker This compound (Linker) reaction Schiff-Base Condensation Reaction linker->reaction monomer1 Monomer monomer1->reaction monomer2 Monomer monomer2->reaction monomer3 Monomer monomer3->reaction cof 2D Covalent Organic Framework (COF) with Imine Linkages reaction->cof Forms Porous Crystalline Structure

Caption: Use of this compound as a linker in COF synthesis.

Synthesis of Near-Infrared (NIR) Fluorescent Probes

In the field of drug development and cell biology, fluorescent probes are essential tools for imaging and detection. This compound serves as a precursor for the synthesis of complex organic dyes. For instance, it can be used in the multi-step synthesis of near-infrared (NIR) fluorescent probes. These probes are designed for detecting specific biological molecules, such as hydrogen sulfide (H₂S), a significant gaseous signaling molecule. The aldehyde groups can be used to construct heterocyclic systems or to introduce specific functionalities that modulate the probe's fluorescent properties upon reacting with the target analyte.

The development of such probes is crucial for:

  • Disease Diagnosis : Visualizing abnormal levels of biomarkers in cells and tissues.

  • Drug Efficacy Studies : Monitoring the effect of a drug on cellular processes in real-time.

  • Understanding Biological Pathways : Tracking the presence and concentration of key signaling molecules.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific biological activities or modulation of signaling pathways by 4-hydroxybenzene-1,3-dicarbaldehyde itself. Its primary role in a biological context is as a synthetic intermediate for creating molecules, such as the NIR probes mentioned above, which are then used to study biological systems.

Research into Schiff bases derived from related hydroxy-aldehyde compounds has shown potential biological activities, including antimicrobial and antioxidant properties, as well as DNA binding and cleavage capabilities. However, specific studies focused on 4-hydroxybenzene-1,3-dicarbaldehyde are needed to ascertain its own pharmacological profile. Its relevance to drug development professionals lies more in its utility as a versatile chemical scaffold than as a direct therapeutic agent.

Conclusion

This compound (4-hydroxybenzene-1,3-dicarbaldehyde) is a valuable and versatile chemical compound. For researchers in materials science, it is a key building block for the rational design of Covalent Organic Frameworks with tunable properties. For scientists and professionals in drug development, its utility lies in its role as a precursor for sophisticated molecular tools, such as NIR fluorescent probes, which are indispensable for modern biological imaging and diagnostics. While its intrinsic biological activity is not well-characterized, its importance as a synthetic platform is well-established, making it a compound of continued interest for advanced chemical synthesis.

A Technical Guide to 4-Hydroxyisophthalaldehyde and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Hydroxyisophthalaldehyde, a versatile bifunctional aromatic compound. It details the compound's nomenclature, physicochemical properties, synthesis, and key applications in materials science and chemical synthesis. This guide is intended for professionals in research and development who require detailed technical information on this valuable chemical building block.

Nomenclature and Chemical Identifiers

This compound is known by several synonyms. Its primary identifiers and names are crucial for accurate database and literature searches. The most common identifiers are summarized below.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
Primary IUPAC Name 4-Hydroxybenzene-1,3-dicarbaldehyde
Common Synonym 2,4-Diformylphenol
CAS Number 3328-70-9
Molecular Formula C₈H₆O₃
Other Synonyms 5-Formylsalicylaldehyde
3-Formyl-4-hydroxybenzaldehyde
5-Formyl-2-hydroxybenzaldehyde
4-Hydroxy-1,3-benzenedicarboxaldehyde
MDL Number MFCD00003334
InChI Key FEUATHOQKVGPEK-UHFFFAOYSA-N

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Caption: Logical relationship of core synonyms and identifiers.

Physicochemical Properties

The physical and chemical properties of this compound determine its suitability for various experimental conditions and applications.[1][2][3][4][5][6]

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 150.13 g/mol [1][6]
Appearance White to orange or green powder/crystal[7]
Melting Point 109 °C[2][3]
Boiling Point (Predicted) 266.0 ± 25.0 °C at 760 mmHg[2][3]
Solubility Soluble in Methanol[3]
pKa (Predicted) 5.98 ± 0.18[3]
Storage Conditions 2-8°C, under inert atmosphere (e.g., Nitrogen)[1][3][8]

Synthesis Protocol

This compound can be effectively synthesized from 4-substituted phenols via a diformylation process known as the modified Duff reaction.[9][10][11] This one-step method provides moderate to good yields by carefully controlling reaction conditions.[11]

This protocol is a representative procedure based on the selective diformylation of 4-substituted phenols using hexamethylenetetramine in trifluoroacetic acid, as described by Lindoy et al. (1998).[11]

Reagents:

  • 4-Hydroxybenzaldehyde (starting material)

  • Hexamethylenetetramine (formylating agent)

  • Anhydrous Trifluoroacetic Acid (TFA) (solvent and catalyst)

  • 4 M Hydrochloric Acid (for hydrolysis)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting 4-substituted phenol (e.g., 4-hydroxybenzaldehyde) in anhydrous trifluoroacetic acid.

  • Addition of Reagent: Add hexamethylenetetramine to the solution. A typical molar ratio of phenol to hexamethylenetetramine for diformylation is approximately 1:4.[11]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 5 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[11]

  • Hydrolysis: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 4 M HCl to hydrolyze the intermediate imine species. This step is exothermic and should be performed in a fume hood. Let the mixture stir overnight.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound. A representative yield for a similar diformylation process is approximately 65%.[11]

Synthesis_Workflow cluster_reaction Reaction Vessel cluster_workup Work-up & Purification A 1. Dissolve 4-Hydroxybenzaldehyde in TFA B 2. Add Hexamethylenetetramine A->B C 3. Reflux (e.g., 5 hours) B->C D 4. Hydrolyze with 4M HCl C->D Cool & Pour E 5. Extract with Organic Solvent D->E F 6. Wash & Dry E->F G 7. Purify via Column Chromatography F->G H Pure 2,4-Diformylphenol G->H Yields

Caption: Workflow for the synthesis of 2,4-Diformylphenol.

Applications in Research and Development

While reports on the direct biological activity of this compound are scarce in the reviewed literature, its bifunctional nature (possessing both a phenolic hydroxyl group and two aldehyde groups) makes it a valuable building block in materials science and synthetic chemistry.

The two aldehyde groups of this compound allow it to act as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs).[12] COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing.[13] The aldehyde groups can react with multitopic amines (e.g., diamines, triamines) through imine condensation reactions to form the extended, porous network.[13]

Generalized Experimental Protocol (COF Synthesis):

  • A mixture of this compound and a corresponding amine linker (e.g., p-phenylenediamine) is placed in a reaction vessel.

  • A solvent system, often a mixture like mesitylene and dioxane, is added along with an aqueous acetic acid catalyst.

  • The vessel is sealed and heated under solvothermal conditions for several days to facilitate the growth of crystalline COF material.

  • The resulting solid is isolated by filtration, washed with various organic solvents, and dried to yield the pure COF.

COF_Synthesis Linker1 This compound (Aldehyde Linker) COF Porous Covalent Organic Framework (COF) Linker1->COF + Linker2 Multi-topic Amine (e.g., p-phenylenediamine) Linker2->COF Imine Condensation (Solvothermal)

Caption: General scheme for COF synthesis using 2,4-Diformylphenol.

The aldehyde functionalities are reactive handles for synthesizing Schiff base compounds. Reaction with primary amines, particularly anilines, can yield fluorescent molecules. The phenolic hydroxyl group can modulate the electronic properties of the resulting imine, influencing its photophysical characteristics. This makes this compound a useful precursor for developing chemosensors and fluorescent probes.[9]

Generalized Experimental Protocol (Schiff Base Synthesis):

  • Dissolve this compound in a suitable solvent, such as ethanol or methanol.

  • Add a stoichiometric amount of a primary amine (e.g., an aniline derivative).

  • A catalytic amount of acid (e.g., acetic acid) can be added to promote the reaction.

  • The mixture is typically refluxed for several hours.

  • Upon cooling, the Schiff base product often precipitates and can be collected by filtration and recrystallization.

Biological Activity

Extensive searches of scientific literature and chemical databases did not yield significant data on the biological activity or involvement in specific signaling pathways for this compound (2,4-Diformylphenol) itself. Studies on related but structurally different compounds, such as 2,4-di-tert-butylphenol or 4-nonylphenol, show various biological effects, but these findings cannot be extrapolated to this compound.[2][14][15][16] Researchers investigating this molecule for potential drug development applications should consider this a novel area of inquiry requiring primary screening.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

Hazard ClassStatement
Signal Word Warning[8]
Hazard Statements H315: Causes skin irritation[6]
H319: Causes serious eye irritation[6]
H335: May cause respiratory irritation[8]
Precautionary P261: Avoid breathing dust.[8]
Statements P280: Wear protective gloves/eye protection.[6]
P305+P351+P338: IF IN EYES: Rinse cautiously...[6]

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxyisophthalaldehyde and its derivatives. It includes detailed experimental protocols for key synthetic transformations, quantitative data for various synthetic routes, and visualizations of reaction mechanisms and workflows. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as 2,4-diformylphenol, is a versatile aromatic building block characterized by a phenol ring substituted with two aldehyde functionalities at the ortho and para positions relative to the hydroxyl group. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules, including macrocycles, Schiff base ligands, and heterocyclic compounds with potential applications in catalysis, materials science, and pharmaceutical development. This guide will focus on the primary synthetic routes to this compound and its derivatives, with a particular emphasis on the Duff and Reimer-Tiemann reactions, as well as subsequent derivatization of the phenolic hydroxyl group.

Synthesis of the this compound Core

The introduction of two formyl groups onto a phenol ring to generate the this compound scaffold is most commonly achieved through electrophilic aromatic substitution reactions. The Duff and Reimer-Tiemann reactions are classical methods for the formylation of phenols and can be adapted for diformylation under specific conditions.

Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. While traditionally used for mono-ortho-formylation, modifications using strong acids like trifluoroacetic acid (TFA) can facilitate diformylation, particularly of activated phenols like 4-hydroxybenzaldehyde.

Reaction Pathway:

Duff_Reaction 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Iminium Ion Intermediate Iminium Ion Intermediate 4-Hydroxybenzaldehyde->Iminium Ion Intermediate HMTA, TFA Second Formylation Second Formylation Iminium Ion Intermediate->Second Formylation Electrophilic Aromatic Substitution This compound This compound Second Formylation->this compound Hydrolysis

Caption: Synthesis of this compound via a modified Duff reaction.

Experimental Protocol: Synthesis of this compound from 4-Hydroxybenzaldehyde

This protocol is adapted from the diformylation of 4-substituted phenols using a modified Duff reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous trifluoroacetic acid (TFA) (approximately 10-20 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add hexamethylenetetramine (HMTA) (2.0-2.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water.

  • Hydrolysis: Stir the aqueous mixture for several hours to ensure complete hydrolysis of the intermediate iminium species.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in the presence of a strong base to introduce a formyl group, primarily at the ortho position. While typically leading to mono-formylation, forcing conditions can result in the formation of diformylated products. However, this method is often less efficient for producing this compound compared to the modified Duff reaction, with lower yields and the formation of multiple byproducts.[1]

Reaction Pathway:

Reimer_Tiemann_Reaction Phenoxide Phenoxide Dichlorocarbene Attack Dichlorocarbene Attack Phenoxide->Dichlorocarbene Attack CHCl3, NaOH Dichloromethyl Intermediate Dichloromethyl Intermediate Dichlorocarbene Attack->Dichloromethyl Intermediate Electrophilic Addition Benzal Chloride Intermediate Benzal Chloride Intermediate Dichloromethyl Intermediate->Benzal Chloride Intermediate Rearrangement Salicylaldehyde Salicylaldehyde Benzal Chloride Intermediate->Salicylaldehyde Hydrolysis

Caption: General mechanism of the Reimer-Tiemann reaction for mono-formylation.

Synthesis of this compound Derivatives

The phenolic hydroxyl group of this compound can be readily derivatized to afford a variety of ethers and esters, further expanding its utility as a synthetic intermediate.

Ether Derivatives (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.

Experimental Workflow:

Williamson_Ether_Synthesis This compound This compound Alkoxide Formation Alkoxide Formation This compound->Alkoxide Formation Base (e.g., K2CO3) Nucleophilic Substitution Nucleophilic Substitution Alkoxide Formation->Nucleophilic Substitution Alkyl Halide (R-X) 4-Alkoxyisophthalaldehyde 4-Alkoxyisophthalaldehyde Nucleophilic Substitution->4-Alkoxyisophthalaldehyde SN2 Reaction

Caption: Workflow for the synthesis of 4-alkoxyisophthalaldehyde derivatives.

Experimental Protocol: Synthesis of 4-Alkoxyisophthalaldehyde Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Ester Derivatives (Esterification)

Ester derivatives can be prepared by reacting this compound with an acyl chloride or a carboxylic acid under appropriate conditions.

Experimental Workflow:

Esterification_Reaction This compound This compound Acylation Acylation This compound->Acylation Acyl Chloride (RCOCl), Base 4-Acyloxyisophthalaldehyde 4-Acyloxyisophthalaldehyde Acylation->4-Acyloxyisophthalaldehyde Nucleophilic Acyl Substitution

Caption: Workflow for the synthesis of 4-acyloxyisophthalaldehyde derivatives.

Experimental Protocol: Synthesis of 4-Acyloxyisophthalaldehyde Derivatives

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a base, such as triethylamine or pyridine (1.2-1.5 eq).

  • Reagent Addition: Cool the solution in an ice bath and slowly add the acyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-tert-ButylphenolHMTA, TFA, reflux4-tert-Butyl-2,6-diformylphenol65N/A
p-CresolHMTA, TFA, reflux2,6-Diformyl-4-methylphenol65N/A
4-MethoxyphenolHMTA, TFA, reflux2,6-Diformyl-4-methoxyphenol42N/A
4-Hydroxybenzaldehyde4-Nitrobenzyl bromide, K₂CO₃, DMF, 100 °C, 3 h4-(4-Nitrobenzyloxy)benzaldehyde74[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (BRUKER AC-300)[3]
¹³C NMR (Tokyo Kasei Kogyo Company, Ltd.)[3]
IR (cm⁻¹) 3060.96, 2926.67, 1686.57, 1595.79, 1160.45 (for a derivative)[2]
MS (m/z) 150 (M⁺)[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives. The modified Duff reaction stands out as a promising method for the preparation of the core 2,4-diformylphenol structure from readily available starting materials. Furthermore, the phenolic hydroxyl group offers a convenient handle for subsequent derivatization, enabling the synthesis of a diverse library of compounds. The experimental protocols and data presented herein are intended to equip researchers with the necessary information to effectively synthesize and utilize these valuable building blocks in their respective fields.

References

A Comprehensive Technical Guide to the Thermal Stability of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the thermal stability of 4-Hydroxyisophthalaldehyde (also known as 2,4-Diformylphenol), a key building block in the synthesis of various organic compounds. Understanding the thermal properties of this compound is crucial for its application in research, particularly in drug development and materials science, where it serves as a versatile precursor. This document outlines its known physical properties and provides standardized experimental protocols for its thermal analysis.

Core Physical and Thermal Properties

While specific thermogravimetric analysis (TGA) or detailed differential scanning calorimetry (DSC) data for this compound is not extensively available in public literature, its fundamental physical properties have been reported. These properties provide a baseline for understanding its thermal behavior.

PropertyValueSource(s)
Melting Point 107.0 to 111.0 °C
109 °C[1]
Boiling Point (Predicted) 266.0 ± 25.0 °C at 760 mmHg[1]
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol
Appearance White to Orange to Green powder to crystal

The thermal stability of isophthalaldehyde isomers is influenced by the position of the aldehyde groups on the benzene ring, which affects molecular symmetry and intermolecular forces. For instance, terephthalaldehyde, the para-isomer, has the highest melting point among the isomers due to its efficient crystal lattice packing.[2]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, standardized analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.[3][4][5][6][7]

Thermogravimetric Analysis (TGA)

TGA is employed to measure changes in the mass of a sample as a function of temperature or time, providing critical information on thermal stability, decomposition temperatures, and compositional analysis.[3][5]

Objective: To determine the onset of decomposition and characterize the mass loss profile of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a ceramic or aluminum crucible.

  • Instrument Setup: Place the crucible into a calibrated thermogravimetric analyzer.

  • Atmosphere: Conduct the analysis under a controlled inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidation.[8]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[8]

  • Data Analysis: The resulting TGA curve, plotting mass percentage against temperature, will reveal the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rates (Td), which can be determined from the peak of the first derivative (DTG) curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.[3][4][5][6][7]

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan should be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere: Use an inert nitrogen purge gas with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Perform a heat/cool/heat cycle to erase the sample's thermal history. For example, heat from room temperature to a temperature above the melting point, cool down, and then reheat at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset of this peak is taken as the melting point (Tm), and the area under the peak corresponds to the heat of fusion (ΔHfus).

Logical Workflow for Thermal Characterization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Thermal_Analysis_Workflow Workflow for Thermal Characterization start Start: Compound Synthesis and Purification compound This compound (Purity >98%) start->compound dsc Differential Scanning Calorimetry (DSC) compound->dsc Analyze Phase Transitions tga Thermogravimetric Analysis (TGA) compound->tga Analyze Mass Loss melting_point Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) dsc->melting_point decomp_temp Determine Onset of Decomposition (Tonset) and Decomposition Profile tga->decomp_temp data_analysis Data Analysis and Interpretation stability_report Generate Thermal Stability Report data_analysis->stability_report melting_point->data_analysis decomp_temp->data_analysis end End: Stability Profile Established stability_report->end

Workflow for Thermal Characterization of this compound.

Conclusion

References

4-Hydroxyisophthalaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical data on 4-Hydroxyisophthalaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the IUPAC name 4-hydroxybenzene-1,3-dicarbaldehyde. It is also known by its synonym, 2,4-Diformylphenol.

Quantitative Molecular Information

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₈H₆O₃[1][2][3][4]
Molecular Weight 150.13 g/mol [1][2][3][4]
CAS Number 3328-70-9[1][3][4]

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on publicly available chemical data.

References

4-Hydroxyisophthalaldehyde: A Technical Health and Safety Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Hazard Information, Safe Handling Protocols, and Biological Reactivity

This technical guide provides a comprehensive overview of the health and safety information currently available for 4-Hydroxyisophthalaldehyde (CAS No. 3328-70-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the toxicological properties, handling procedures, and emergency responses related to this compound. Due to a lack of specific toxicological studies on this compound, this guide also incorporates general principles of aldehyde toxicity and standardized experimental protocols to inform a robust risk assessment.

Physicochemical and Hazard Identification

This compound, also known as 4-hydroxybenzene-1,3-dicarbaldehyde, is a solid organic compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3328-70-9[1][3][4][5]
Molecular Formula C₈H₆O₃[1][2]
Molecular Weight 150.13 g/mol [1]
Appearance White to orange to green powder/crystal
Melting Point 109 °C[4]
Boiling Point 266.0 ± 25.0 °C at 760 mmHg[6]
Solubility Soluble in Methanol[6]

The primary hazards associated with this compound, as identified through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are related to its irritant properties.[2][3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CategoryHazard StatementSource(s)
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[2][3]

Hazard Pictogram:

alt text

Safe Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are imperative to minimize exposure risk.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is critical when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected for integrity before each use.

    • Protective Clothing: A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[7]

  • Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. For large-scale operations or in situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[8]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid the formation of dust and aerosols.[2][9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store under an inert atmosphere.[6]

Emergency and First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[10][11]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[11][12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[7]

Experimental Protocols for Hazard Evaluation

Skin Irritation Testing (Based on OECD Guideline 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[13][14]

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated under controlled conditions.

  • Application of Test Substance: A precise amount of this compound (as a solid or in a suitable solvent) is applied topically to the surface of the RhE tissue.[13]

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[13]

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium for a prolonged post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.[13]

  • Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce the yellow MTT to a blue formazan salt, which is then extracted and measured spectrophotometrically.[13]

  • Classification: The viability of the treated tissues is compared to that of negative controls. If the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%), the substance is classified as a skin irritant (GHS Category 2).[13]

G cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_analysis Analysis cluster_classification Classification A RhE Tissue Equilibration B Topical Application of This compound A->B C Incubation (60 min) B->C D Rinsing C->D E Post-Incubation (42 hr) D->E F MTT Assay E->F G Spectrophotometric Measurement F->G H Viability Calculation G->H I Irritant (≤ 50% viability) H->I J Non-Irritant (> 50% viability) H->J

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Eye Irritation Testing (Based on OECD Guideline 492)

Similar to skin irritation testing, in vitro methods are now standard for assessing eye irritation potential. The Reconstructed human Cornea-like Epithelium (RhCE) test method is a validated alternative to traditional animal testing.[15][16]

Methodology:

  • Tissue Preparation: Three-dimensional RhCE tissue models are prepared and equilibrated.

  • Application of Test Substance: A defined amount of this compound is applied to the surface of the corneal model. The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[15]

  • Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a specified recovery period.[15]

  • Viability Assessment: The viability of the corneal cells is measured using the MTT assay.[15]

  • Classification: The substance is classified based on the reduction in tissue viability. A viability below a defined threshold (e.g., ≤ 60%) indicates that the substance is an eye irritant (GHS Category 1 or 2).[15]

Toxicological Profile and Potential Mechanisms of Action

Quantitative toxicological data for this compound, such as LD50 (median lethal dose) or LC50 (median lethal concentration), are not available in the reviewed literature. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

As an aromatic aldehyde, the toxicity of this compound is likely driven by the reactivity of its aldehyde functional groups. Aldehydes are electrophilic and can react with nucleophilic groups in biological macromolecules, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins. This can lead to the formation of Schiff bases and Michael adducts, respectively.

This covalent modification of proteins can disrupt their structure and function, leading to cellular stress, inflammation, and cytotoxicity, which manifests as irritation at the site of contact.

G cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Cellular Response cluster_outcome Toxicological Outcome A This compound B Electrophilic Aldehyde Groups A->B C Nucleophilic Cellular Targets (e.g., Proteins, DNA) B->C reacts with D Covalent Adduct Formation C->D E Protein Dysfunction D->E F Oxidative Stress E->F G Inflammatory Signaling E->G H Cytotoxicity F->H I Irritation (Skin, Eyes, Respiratory) G->I

Caption: Generalized Signaling Pathway for Aldehyde-Induced Cellular Toxicity.

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While specific, in-depth toxicological studies on this compound are limited, the available data from safety data sheets, in conjunction with an understanding of general aldehyde toxicity and standardized testing protocols, provides a strong basis for a conservative risk assessment. Researchers and all personnel handling this compound must adhere to the recommended engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide to ensure a safe working environment. Further research into the specific toxicological profile and mechanisms of action of this compound would be beneficial for a more complete understanding of its potential health effects.

References

Commercial Suppliers and Synthetic Guide for 4-Hydroxyisophthalaldehyde: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Hydroxyisophthalaldehyde (CAS No. 3328-70-9) presents a valuable scaffold for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its application as a precursor in the development of potential therapeutic agents.

Commercial Availability

This compound, also known as 2,4-diformylphenol, is readily available from a range of commercial chemical suppliers. The purity and available quantities vary by supplier, and it is recommended to request a certificate of analysis for specific batch information. The table below summarizes offerings from several key suppliers.

SupplierProduct Number(s)PurityAvailable Quantities
Sigma-Aldrich AMBH5806442498%250 mg, 1 g, 5 g, 25 g
Tokyo Chemical Industry (TCI) F0310>98.0% (GC)1 g, 5 g, 25 g
ChemScene CS-0112814≥98%-
Alfa Chemistry ---
Ivy Fine Chemicals 141889-1 g, 5 g, 10 g, 25 g, Bulk
ChemicalBook CB6476814--

Note: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Methodologies

This compound can be synthesized through several established organic reactions. The two most common and effective methods are the Duff reaction and the Reimer-Tiemann reaction.

Duff Reaction: A Modified Protocol for o-Hydroxyaldehydes

The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine.[1] A modified procedure, which can be adapted for the synthesis of this compound from a suitable phenolic precursor, is detailed below.[1]

Experimental Protocol:

  • Preparation of Glycerol-Glyceroboric Acid Solution: In a suitable reaction vessel, heat a mixture of anhydrous glycerol and boric acid to 160°C.

  • Reactant Addition: Prepare an intimate mixture of the starting phenol (e.g., p-hydroxybenzaldehyde) and hexamethylenetetramine by grinding them together.[1][2] Cool the glycerol-glyceroboric acid solution to 150°C and add the phenol-hexamethylenetetramine mixture with vigorous stirring.[1]

  • Reaction: Maintain the reaction temperature between 150°C and 165°C with continuous stirring for approximately 20 minutes.[1]

  • Acidification: Allow the reaction mixture to cool to 115°C and then carefully acidify with a mixture of concentrated sulfuric acid and water.[1]

  • Work-up and Isolation: The desired o-hydroxyaldehyde can then be isolated from the reaction mixture by steam distillation.[1]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4] The reaction proceeds via the formation of a dichlorocarbene intermediate.[4]

General Procedure:

  • Reaction Setup: A solution of the phenol in an aqueous alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) is prepared.[3][5]

  • Addition of Chloroform: Chloroform is added to the phenolic solution, and the biphasic mixture is stirred vigorously at a temperature typically ranging from 25°C to 70°C.[5] The reaction can be exothermic, so careful temperature control is necessary.[6]

  • Reaction Time: The reaction is allowed to proceed for several hours or even days, depending on the specific substrate and conditions.[5]

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess chloroform is removed. The solution is then acidified to precipitate the product. The crude product can be purified by techniques such as steam distillation or recrystallization.[5]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of various compounds with potential therapeutic applications. Its two aldehyde functional groups and the phenolic hydroxyl group allow for a wide range of chemical modifications, leading to the generation of diverse molecular libraries.

One significant application is in the synthesis of Schiff bases . These compounds, formed by the condensation of the aldehyde groups with primary amines, have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[7][8][9]

Furthermore, derivatives of this compound have been investigated as potential enzyme inhibitors . For example, chalcone-like molecules derived from related hydroxy-aromatic aldehydes have demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[10] Additionally, derivatives have been explored as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are relevant targets in the management of diabetes. The structural framework of this compound can also be incorporated into the design of kinase inhibitors , a critical class of drugs in cancer therapy.[11][12][13]

The general workflow for utilizing this compound in the discovery of bioactive compounds is depicted in the following diagram.

G cluster_0 Synthesis of this compound cluster_1 Bioactive Compound Synthesis & Evaluation Start Starting Phenol (e.g., p-hydroxybenzaldehyde) Duff Duff Reaction (Hexamethylenetetramine, Glycerol, Boric Acid) Start->Duff RT Reimer-Tiemann Reaction (Chloroform, Base) Start->RT Product This compound Duff->Product RT->Product Derivatization Derivatization (e.g., Schiff Base Formation) Product->Derivatization Screening Biological Screening (e.g., Enzyme Inhibition Assays) Derivatization->Screening Lead Lead Compound Identification Screening->Lead

Caption: Workflow for the synthesis and application of this compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for Covalent Organic Framework Synthesis using 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Covalent Organic Frameworks (COFs) utilizing 4-Hydroxyisophthalaldehyde as a key building block. The inherent functionalities of this monomer, namely the hydroxyl and aldehyde groups, make it a versatile precursor for creating highly crystalline and porous materials with tunable properties, particularly suited for applications in drug delivery and fluorescence-based sensing.

Introduction to this compound in COF Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their ordered structures, high surface areas, and tunable functionalities make them promising materials for a wide range of applications, including gas storage, catalysis, and biomedicine.[1][2][3] The choice of organic linkers is crucial in determining the final properties of the COF.

This compound is an attractive monomer for COF synthesis due to its C2v symmetry and the presence of both reactive aldehyde groups for framework formation and a hydroxyl group that can impart additional functionality. The hydroxyl group can serve as a site for post-synthetic modification, influence the electronic properties of the framework, and potentially participate in hydrogen bonding interactions, which can enhance the stability and affect the stacking of the 2D layers.[4] COFs synthesized from this monomer are expected to exhibit interesting fluorescence properties and potential for drug delivery applications.[5][6]

Key Applications

The unique structural features of COFs derived from this compound open up possibilities for several advanced applications:

  • Drug Delivery: The porous nature and high surface area of these COFs allow for the encapsulation of therapeutic agents.[6][7] The hydroxyl groups within the pores can potentially interact with drug molecules, influencing loading capacity and release kinetics.[2] Furthermore, the framework can be designed to be responsive to specific stimuli, such as pH, for controlled drug release.[2][8]

  • Fluorescence Sensing: The extended π-conjugation within the COF structure can lead to intrinsic fluorescence.[5][9][10] The hydroxyl group can modulate the emission properties, making these COFs potential candidates for fluorescent sensors for detecting ions, small molecules, or changes in the local environment.[5][11]

  • Catalysis: The ordered pores and functionalized channels can act as nanoreactors, providing a confined environment for catalytic reactions. The hydroxyl groups can act as catalytic sites or be functionalized with catalytic moieties.

Quantitative Data Summary

The following tables summarize key quantitative data for representative COFs, including those synthesized from analogous hydroxy-functionalized aldehydes, to provide an expectation of performance.

Table 1: Physicochemical Properties of Hydroxy-Functionalized COFs

COF NameMonomersBET Surface Area (m²/g)Pore Size (nm)Thermal Stability (°C)Reference
COF-4-OH 2,4,6-Triformylphloroglucinol, DiaminonaphthaleneN/AN/A>350[5]
COF-366 Not specifiedN/AN/AN/A[2]
HTAEA & HTMB Not specified937 and 1214N/AGood[12]
COF-102 & COF-103 Tetra(4-dihydroxyborylphenyl)methane/silane, Hexahydroxytriphenylene3472 and 4210N/A400-500[13][14]

Table 2: Performance Metrics in Drug Delivery and Fluorescence

COF NameApplicationDrug/AnalyteLoading Capacity (wt%)Encapsulation Efficiency (%)Fluorescence Quantum Yield (%)Reference
COF-366 Drug DeliveryPlumbagin16.354.3N/A[2]
PI-COFs Drug DeliveryIbuprofen~24N/AN/A[6]
COF-4-OH Fluorescence-N/AN/A0.3 ± 0.003 (Solid State)[5]
TTAN-CON Fluorescence-N/AN/Aup to 24.45[3]

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of a COF from this compound and a diamine linker via a solvothermal method, adapted from a similar synthesis of a hydroxy-functionalized COF.[5]

Protocol: Solvothermal Synthesis of a this compound-based COF

Materials:

  • This compound

  • Aromatic diamine linker (e.g., p-phenylenediamine, 4,4'-diaminobiphenyl)

  • Solvent mixture (e.g., 1,4-dioxane and mesitylene)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube

  • Sonicator

  • Vacuum oven

Procedure:

  • Monomer Preparation: In a Pyrex tube, add this compound (1 equivalent) and the chosen aromatic diamine linker (1 equivalent).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane:mesitylene in a 1:1 v/v ratio) to the Pyrex tube to achieve a desired monomer concentration (e.g., 0.05 M).

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Catalyst Addition: Add aqueous acetic acid (e.g., 0.1 mL of 6 M acetic acid per 1 mL of solvent mixture) to the suspension.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 72 hours.

  • Isolation and Washing: After cooling to room temperature, collect the precipitate by centrifugation or filtration. Wash the solid product sequentially with anhydrous acetone and anhydrous dichloromethane to remove any unreacted monomers and oligomers.

  • Drying: Dry the final COF product in a vacuum oven at 80-100 °C overnight.

Protocol: Drug Loading in a this compound-based COF

Materials:

  • Synthesized this compound-based COF

  • Drug of interest (e.g., Ibuprofen, Doxorubicin)

  • Appropriate solvent for the drug (e.g., hexane, ethanol)

  • Stirring plate

  • Centrifuge or filtration setup

Procedure:

  • Activation: Activate the COF by heating under vacuum to remove any guest molecules from the pores.

  • Drug Solution Preparation: Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Loading: Suspend the activated COF in the drug solution.

  • Equilibration: Stir the suspension at room temperature for 24-48 hours to allow for drug diffusion into the COF pores.

  • Isolation: Collect the drug-loaded COF by centrifugation or filtration.

  • Washing: Wash the collected solid with a fresh portion of the solvent to remove any surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded COF under vacuum at room temperature.

  • Quantification: Determine the amount of loaded drug by analyzing the concentration of the drug in the supernatant before and after loading using techniques like UV-Vis spectroscopy or HPLC.

Visualizations

The following diagrams illustrate the synthesis workflow and a conceptual representation of drug delivery using a COF derived from this compound.

COF_Synthesis_Workflow cluster_synthesis COF Synthesis Monomers This compound + Diamine Linker Reaction Solvothermal Reaction (120 °C, 72 h) Monomers->Reaction Solvent Solvent Mixture (e.g., Dioxane/Mesitylene) Solvent->Reaction Catalyst Aqueous Acetic Acid Catalyst->Reaction Washing Washing with Acetone/DCM Reaction->Washing Drying Vacuum Drying Washing->Drying COF 4-OH-COF Powder Drying->COF

Caption: Workflow for the solvothermal synthesis of a COF.

Drug_Delivery_Pathway cluster_process Drug Delivery and Release Drug_Loading Drug Loading (e.g., Ibuprofen) COF_Carrier 4-OH-COF Drug_Loading->COF_Carrier Encapsulation Loaded_COF Drug-Loaded COF COF_Carrier->Loaded_COF Target_Site Target Site (e.g., Tumor Microenvironment) Loaded_COF->Target_Site Delivery Drug_Release Stimuli-Triggered Drug Release (e.g., low pH) Target_Site->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual pathway for COF-based drug delivery.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing Salicylaldehyde-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including drug delivery, catalysis, and sensing. While specific literature on the use of 4-Hydroxyisophthalaldehyde as a primary linker in MOFs for drug development is limited, this document provides comprehensive application notes and protocols based on closely related salicylaldehyde and functionalized isophthalaldehyde-based linkers. These analogous systems offer valuable insights into the potential synthesis, properties, and applications of MOFs derived from this compound.

The presence of hydroxyl and aldehyde functional groups on the aromatic backbone of these linkers allows for post-synthetic modification, providing opportunities to tailor the MOF's properties for specific applications, such as targeted drug delivery and controlled release.

Applications in Drug Delivery and Biomedical Science

MOFs constructed from functionalized linkers, such as those with salicylaldehyde moieties, offer several advantages for drug delivery applications:

  • High Drug Loading Capacity: The porous nature of these MOFs allows for the encapsulation of significant quantities of therapeutic agents.

  • Controlled Release: The interaction between the drug molecules and the functional groups within the MOF pores can be tuned to control the release kinetics.

  • Biocompatibility: Many MOFs are synthesized from biocompatible metals and organic linkers, making them suitable for in vivo applications.

  • Surface Functionalization: The reactive aldehyde and hydroxyl groups can be used to attach targeting ligands for cell-specific drug delivery, enhancing therapeutic efficacy and reducing side effects.

Quantitative Data Summary

The following table summarizes typical quantitative data for MOFs synthesized with functionalized linkers, analogous to this compound, for drug delivery applications. Note: This data is compiled from studies on similar MOF systems and should be considered as representative examples.

PropertyTypical Value RangeSignificance in Drug Delivery
Brunauer-Emmett-Teller (BET) Surface Area 800 - 2500 m²/gA higher surface area generally correlates with a higher drug loading capacity.
Pore Volume 0.5 - 1.5 cm³/gIndicates the available space for drug encapsulation.
Pore Size 1.0 - 3.0 nmThe pore size must be large enough to accommodate the drug molecules.
Drug Loading Capacity (e.g., for Doxorubicin) 10 - 30 wt%Represents the weight percentage of the drug that can be loaded into the MOF.
Release Half-life (t½) at pH 7.4 24 - 72 hoursCharacterizes the rate of drug release under physiological conditions.
Zeta Potential -15 to +10 mVInfluences the colloidal stability of the MOF nanoparticles in biological media.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Salicylaldehyde-Based MOF

This protocol describes a general method for the solvothermal synthesis of a MOF using a functionalized salicylaldehyde-based linker.

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride)

  • Functionalized organic linker (e.g., a derivative of salicylaldehyde or isophthalaldehyde)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (e.g., Acetic Acid, Benzoic Acid) - optional, used to control crystal size and morphology

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of Precursor Solution:

    • In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the chosen solvent (e.g., 10 mL of DMF).

    • In a separate vial, dissolve the organic linker (e.g., 0.5 mmol) in the same solvent (e.g., 10 mL of DMF).

    • If using a modulator, add it to the linker solution.

  • Mixing and Sealing:

    • Combine the metal salt and linker solutions in the Teflon liner of the autoclave.

    • Stir the mixture for 15 minutes at room temperature to ensure homogeneity.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven.

    • Heat the autoclave at a specific temperature (typically between 80°C and 150°C) for a defined period (e.g., 24 to 72 hours).

  • Cooling and Product Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the crystalline product by centrifugation or filtration.

  • Washing and Activation:

    • Wash the collected crystals with fresh solvent (e.g., DMF) three times to remove any unreacted precursors.

    • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent several times.

    • Finally, dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours.

Protocol 2: Post-Synthetic Modification (PSM) for Drug Conjugation

This protocol outlines a general procedure for covalently attaching a drug molecule to the synthesized MOF via the aldehyde functionality.

Materials:

  • Activated salicylaldehyde-based MOF

  • Drug molecule with a primary amine group

  • Anhydrous solvent (e.g., Ethanol, Dichloromethane)

  • Reducing agent (e.g., Sodium Borohydride) - for imine reduction to a stable amine bond

Procedure:

  • MOF Suspension:

    • Disperse the activated MOF (e.g., 100 mg) in the anhydrous solvent (e.g., 20 mL) in a round-bottom flask.

    • Sonicate the mixture for 10 minutes to ensure a fine dispersion.

  • Drug Addition:

    • Dissolve the amine-containing drug (e.g., 1.5 molar excess relative to the linker) in the same anhydrous solvent.

    • Add the drug solution to the MOF suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Schiff Base Formation:

    • Stir the reaction mixture at room temperature for 24-48 hours to allow for the formation of the imine bond (Schiff base).

  • Reduction to Amine (Optional but Recommended):

    • To form a more stable linkage, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent (e.g., sodium borohydride, 5 molar excess) to the suspension.

    • Allow the reaction to proceed for 12 hours at room temperature.

  • Washing and Isolation:

    • Collect the functionalized MOF by centrifugation.

    • Wash the product thoroughly with the reaction solvent and then with a more volatile solvent (e.g., acetone) to remove any unreacted drug and byproducts.

    • Dry the final product under vacuum.

Protocol 3: Drug Loading via Diffusion

This protocol describes the loading of a therapeutic agent into the pores of the activated MOF through diffusion.

Materials:

  • Activated MOF

  • Drug to be encapsulated

  • Suitable solvent in which the drug is soluble

Procedure:

  • Drug Solution Preparation:

    • Prepare a concentrated solution of the drug in the chosen solvent.

  • Encapsulation:

    • Add the activated MOF to the drug solution.

    • Stir the suspension at room temperature for 24-72 hours in the dark (to prevent photodegradation of the drug, if applicable).

  • Isolation and Washing:

    • Collect the drug-loaded MOF by centrifugation.

    • Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Drying:

    • Dry the drug-loaded MOF under vacuum at room temperature.

  • Quantification of Drug Loading:

    • To determine the amount of encapsulated drug, digest a known mass of the drug-loaded MOF in an acidic or basic solution to release the drug.

    • Quantify the drug concentration in the resulting solution using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by comparing with a standard calibration curve.

Visualizations

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis metal_salt Metal Salt Solution mixing Mixing metal_salt->mixing linker_solution Linker Solution (this compound Analog) linker_solution->mixing solvothermal Solvothermal Reaction (80-150°C, 24-72h) mixing->solvothermal collection Product Collection (Centrifugation/Filtration) solvothermal->collection washing Washing with Solvent collection->washing activation Activation (Solvent Exchange & Vacuum Drying) washing->activation activated_mof Activated MOF activation->activated_mof

Caption: Workflow for the solvothermal synthesis of a MOF.

Drug_Loading_and_Release cluster_loading Drug Loading cluster_release Drug Release activated_mof Activated MOF incubation Incubation/ Diffusion activated_mof->incubation drug_solution Drug Solution drug_solution->incubation drug_loaded_mof Drug-Loaded MOF incubation->drug_loaded_mof physiological_conditions Physiological Conditions (e.g., pH 7.4, 37°C) drug_loaded_mof->physiological_conditions drug_release Controlled Drug Release physiological_conditions->drug_release target_site Target Site drug_release->target_site

Caption: Conceptual diagram of drug loading and release from a MOF.

Post_Synthetic_Modification_Pathway start Salicylaldehyde-based MOF (-CHO and -OH groups) step1 Reaction with Amine-containing Molecule (e.g., Drug, Targeting Ligand) start->step1 Covalent Bond Formation product1 Imine-functionalized MOF (Schiff Base) step1->product1 step2 Reduction (e.g., NaBH4) product1->step2 Stabilization product2 Stable Amine-linked Functionalized MOF step2->product2

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from 4-hydroxyisophthalaldehyde. This class of probes, primarily based on Schiff base condensation, offers significant potential for the selective detection of various analytes, particularly metal ions, which are crucial in biological and environmental systems.

Introduction

This compound is a versatile building block for the synthesis of fluorescent chemosensors. Its two aldehyde functional groups allow for the facile formation of Schiff bases with a variety of primary amines, leading to conjugated systems with tunable photophysical properties. The hydroxyl group often acts as a binding site for analytes, modulating the fluorescence output of the probe upon interaction. These probes are valuable tools in diverse fields, from monitoring enzymatic activity to quantifying metal ion concentrations in living cells and environmental samples.

Commonly, the sensing mechanism of these probes relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE). Upon binding to the target analyte, the electronic properties of the probe are altered, resulting in a detectable change in fluorescence intensity or a shift in the emission wavelength, often referred to as "turn-on," "turn-off," or ratiometric responses.

Synthesis of Fluorescent Probes

The general synthetic route to fluorescent probes from this compound involves a Schiff base condensation reaction with a suitable amine-containing fluorophore or a molecule that becomes fluorescent upon reaction.

General Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A This compound D Reaction Mixture A->D B Primary Amine (e.g., Aminophenol, Hydrazine derivative) B->D C Solvent (e.g., Ethanol, Methanol) C->D E Reflux D->E F Crude Product E->F G Filtration F->G H Washing (with cold solvent) G->H I Recrystallization or Column Chromatography H->I J Pure Fluorescent Probe I->J K NMR Spectroscopy (1H, 13C) J->K L Mass Spectrometry (MS) J->L M FT-IR Spectroscopy J->M

Caption: General workflow for the synthesis, purification, and characterization of fluorescent probes from this compound.

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection

This protocol describes the synthesis of a fluorescent probe by reacting this compound with 2-aminophenol. The resulting Schiff base can be used for the detection of metal ions such as Al³⁺.

Materials:

  • This compound

  • 2-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • To this solution, add a solution of 2.18 g (20 mmol) of 2-aminophenol in 20 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 60°C for 4 hours.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Synthesis of a Hydrazone-Based Fluorescent Probe

This protocol details the synthesis of a fluorescent probe by reacting this compound with a hydrazine derivative, such as 2-hydrazinylpyridine. These probes are often effective in detecting specific metal ions.

Materials:

  • This compound

  • 2-Hydrazinylpyridine

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 0.75 g (5 mmol) of this compound in 30 mL of methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 1.09 g (10 mmol) of 2-hydrazinylpyridine in 20 mL of methanol.

  • Add the 2-hydrazinylpyridine solution dropwise to the stirred solution of this compound at room temperature.

  • After the addition is complete, heat the mixture to reflux for 3 hours.

  • Allow the solution to cool to room temperature, during which a solid product will precipitate.

  • Collect the precipitate by filtration and wash with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent probe.

  • Dry the purified product under vacuum.

  • Confirm the structure of the synthesized probe using appropriate spectroscopic techniques (NMR, MS, FT-IR).

Application: Metal Ion Sensing

Fluorescent probes synthesized from this compound are particularly useful for the detection of metal ions. The sensing mechanism often involves the chelation of the metal ion by the hydroxyl group and the imine nitrogen atoms of the Schiff base. This binding event restricts the C=N isomerization and can inhibit the Photoinduced Electron Transfer (PET) process, leading to a significant fluorescence enhancement ("turn-on" response).

Signaling Pathway for Al³⁺ Detection

G cluster_sensing Sensing Mechanism A Probe (Low Fluorescence) C=N Isomerization & PET Quenching D Chelation A->D + B Al³⁺ Ion B->D C Probe-Al³⁺ Complex (High Fluorescence) E Inhibition of C=N Isomerization C->E F PET Blocked C->F D->C G Fluorescence 'Turn-On' E->G F->G

Caption: Signaling pathway for a "turn-on" fluorescent probe for Al³⁺ detection.

Protocol 3: General Procedure for Fluorescence Titration

This protocol outlines the steps to evaluate the performance of a synthesized fluorescent probe for the detection of a specific analyte (e.g., a metal ion).

Materials and Equipment:

  • Synthesized fluorescent probe

  • Stock solution of the analyte (e.g., 1 mM AlCl₃ in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl at a specific pH)

  • Solvent (e.g., DMSO, ethanol, or a mixture)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the analyte of interest.

  • Spectroscopic Measurements:

    • Prepare a series of solutions containing a fixed concentration of the probe (e.g., 10 µM) and varying concentrations of the analyte in the chosen buffer/solvent system.

    • Record the absorption and fluorescence emission spectra for each solution.

    • Determine the optimal excitation wavelength from the absorption spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration.

    • Calculate the detection limit (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

    • Determine the binding stoichiometry using a Job's plot.

    • Assess the selectivity of the probe by performing similar titration experiments with other potential interfering analytes.

Quantitative Data Summary

The following table summarizes typical photophysical and sensing properties of fluorescent probes derived from substituted hydroxyisophthalaldehydes, providing a benchmark for newly synthesized probes.

Probe Name/DerivativeAnalyteλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Detection Limit (LOD)Solvent SystemReference
2-hydroxy-5-methylisophthalaldehyde-based Schiff baseZn²⁺380475~0.45 (with Zn²⁺)1.06 x 10⁻⁹ MH₂O:Methanol (9:1, v/v), HEPES buffer[1]
2-hydroxy-5-methylisophthalaldehyde-based Schiff baseCu²⁺420-- (Quenched)3.53 x 10⁻⁹ MH₂O:Methanol (9:1, v/v), HEPES buffer[1]
Benzothiazole-based Schiff base (BHMMP)Al³⁺375522>0.30 (with Al³⁺)0.70 µMEtOH/H₂O (2/3, v/v), HEPES buffer[2]
Hydrazide Schiff base (HMPC)Al³⁺350450-1.87 x 10⁻⁸ MAcetonitrile[3]

Note: The data presented are illustrative and derived from probes with similar core structures. Actual values for probes synthesized from this compound will need to be determined experimentally.

Conclusion

This compound serves as an excellent platform for the development of novel fluorescent probes. The straightforward synthesis, coupled with the potential for fine-tuning the photophysical and sensing properties by varying the amine component, makes it an attractive starting material for researchers in chemistry, biology, and materials science. The protocols and data provided herein offer a solid foundation for the design, synthesis, and evaluation of such probes for a wide range of applications.

References

Application Notes and Protocols for Chemosensors Derived from 4-Hydroxyisophthalaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Application of 4-Hydroxyisophthalaldehyde in Chemosensors

While direct literature on chemosensors synthesized from this compound is limited, extensive research on structurally similar phenolic dialdehydes, such as 2,6-diformyl-4-methylphenol and other hydroxyisophthalaldehyde derivatives, provides a strong foundation for developing analogous chemosensors. This document outlines the application, protocols, and signaling pathways of chemosensors based on these related structures, which can be adapted for this compound-based systems. The primary application demonstrated is the detection of metal ions and anions through fluorescent or colorimetric methods.

Principle of Detection

Chemosensors derived from this compound and its analogs typically operate on the principle of Schiff base formation. The dialdehyde is condensed with a primary amine-containing compound (the receptor unit) to form a Schiff base ligand. The phenolic hydroxyl group and the imine nitrogens create a specific binding pocket for target analytes. Upon binding of an analyte (e.g., a metal ion or an anion), the electronic properties of the Schiff base are altered, leading to a detectable change in its fluorescence or color.

Common signaling mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the Schiff base restricts the C=N isomerization and intramolecular vibrations, leading to a significant increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the free sensor, a photoinduced electron transfer process can quench the fluorescence. Upon analyte binding, this PET process is inhibited, resulting in a "turn-on" fluorescence response.

  • Internal Charge Transfer (ICT): Analyte binding can modulate the internal charge transfer within the sensor molecule, causing a shift in the absorption or emission spectra.

  • Hydrogen Bonding Interactions: For anion sensing, the phenolic -OH group and other N-H protons on the receptor can form hydrogen bonds with the anion, leading to a colorimetric or fluorescent response.

Applications

Schiff base chemosensors derived from hydroxyisophthalaldehyde analogs have been successfully employed for the selective and sensitive detection of various analytes, including:

  • Metal Ions: Zn²⁺, Al³⁺, Cu²⁺, Fe³⁺[1]

  • Anions: CN⁻, F⁻, AcO⁻

These sensors are valuable tools in environmental monitoring, biological imaging, and clinical diagnostics due to their high sensitivity, selectivity, and often, the ability for real-time and "naked-eye" detection.

Quantitative Data Summary

The following table summarizes the performance of a representative chemosensor derived from a this compound analog (2,6-diformyl-p-cresol) for the detection of Zn²⁺.

Sensor/AnalyteLinear RangeLimit of Detection (LOD)Response TimeMethodReference
Sensor 1 / Zn²⁺ Not Specified2.5 x 10⁻⁷ M< 1 minuteFluorescence[1]
Sensor 1 / Cd²⁺ Not SpecifiedNot Specified< 1 minuteFluorescence[1]

Note: Sensor 1 is [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol], synthesized from 2,6-diformyl-p-cresol.

Experimental Protocols

4.1. General Synthesis of a Schiff Base Chemosensor

This protocol is a general guideline for the synthesis of a Schiff base chemosensor from a hydroxyisophthalaldehyde analog and can be adapted for this compound.

Materials:

  • This compound or its analog (e.g., 2,6-diformyl-p-cresol) (1 mmol)

  • Primary amine-containing receptor (e.g., 2-hydrazinylpyridine) (2 mmol)

  • Methanol or Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydroxyisophthalaldehyde analog (1 mmol) in 20 mL of methanol in a round-bottom flask.

  • Add the primary amine receptor (2 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the product with cold methanol to remove unreacted starting materials.

  • Dry the purified Schiff base sensor in a vacuum desiccator.

  • Characterize the synthesized sensor using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

4.2. Protocol for Metal Ion Detection (Fluorescence Titration)

This protocol describes the use of the synthesized Schiff base sensor for the detection of a target metal ion.

Materials:

  • Synthesized Schiff base sensor stock solution (e.g., 1 x 10⁻³ M in a suitable solvent like DMSO or Methanol)

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., Zn(ClO₄)₂, Al(NO₃)₃) (1 x 10⁻² M in water or the same solvent as the sensor)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a series of test solutions by adding increasing concentrations of the target metal ion to a fixed concentration of the sensor solution in a cuvette.

  • For example, to a 3 mL solution of the sensor (e.g., 10 µM in buffer), add aliquots of the metal ion stock solution to achieve final concentrations ranging from 0 to several equivalents of the sensor concentration.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a short period (e.g., 1-2 minutes).

  • Record the fluorescence emission spectrum of each solution at a fixed excitation wavelength. The excitation wavelength should be the maximum absorption wavelength (λ_max) of the sensor.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the linear range and calculate the limit of detection (LOD).

  • To assess selectivity, repeat the experiment with other potentially interfering metal ions at the same concentration.

Diagrams

5.1. General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product This compound This compound Condensation Condensation This compound->Condensation Primary_Amine Primary_Amine Primary_Amine->Condensation Filtration Filtration Condensation->Filtration Washing Washing Filtration->Washing Schiff_Base_Sensor Schiff_Base_Sensor Washing->Schiff_Base_Sensor

Caption: General workflow for the synthesis of a Schiff base chemosensor.

5.2. Signaling Pathway for Metal Ion Detection (CHEF Mechanism)

G cluster_sensor Sensor State cluster_process Process cluster_mechanism Mechanism Free_Sensor Free Sensor (Low Fluorescence) Analyte_Binding + Analyte Free_Sensor->Analyte_Binding PET_Quenching PET Active Free_Sensor->PET_Quenching Analyte_Complex Sensor-Analyte Complex (High Fluorescence) CHEF_Effect CHEF Effect (PET Blocked) Analyte_Complex->CHEF_Effect Chelation Chelation Analyte_Binding->Chelation Chelation->Analyte_Complex

Caption: Signaling pathway for a 'turn-on' fluorescent metal ion sensor.

References

Application Notes and Protocols for the Preparation of Polymeric Resins from 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymeric resins derived from 4-hydroxyisophthalaldehyde. The protocols detailed below are based on established principles of Schiff base polymer chemistry and are intended to serve as a foundational guide for the development of novel polymeric materials for various applications, including advanced drug delivery systems.

Introduction

This compound, also known as 2,4-diformylphenol, is a versatile aromatic dialdehyde. Its unique structure, featuring two reactive aldehyde groups and a phenolic hydroxyl group, makes it an excellent monomer for the synthesis of a variety of polymeric resins. The resulting polymers, often poly(Schiff base)s or polyimines, can exhibit desirable properties such as high thermal stability, chemical resistance, and the potential for metal ion chelation. These characteristics make them promising candidates for applications in materials science and, notably, in the field of drug development as matrices for controlled release, functional excipients, or for the encapsulation of therapeutic agents.

The general synthetic route involves a polycondensation reaction between this compound and a suitable diamine monomer. The imine (-C=N-) linkages formed are characteristic of Schiff base polymers and contribute to the rigidity and stability of the polymer backbone. The phenolic hydroxyl group can be further modified post-polymerization to introduce additional functionalities or can be left unmodified to influence the polymer's solubility and hydrogen-bonding capabilities.

Key Applications in Research and Drug Development

Polymeric resins based on this compound are being explored for a range of applications, including:

  • Drug Delivery: The aromatic and functional nature of these polymers makes them suitable for encapsulating and controlling the release of therapeutic drugs. The polymer matrix can be designed to be biodegradable or to release the drug in response to specific stimuli (e.g., pH).

  • Biomaterials: The potential for low toxicity and biocompatibility of certain Schiff base polymers makes them attractive for use in biomedical devices and tissue engineering scaffolds.

  • Chelating Agents: The presence of nitrogen and oxygen atoms in the polymer backbone allows for the chelation of metal ions, which can be useful for heavy metal removal or for the development of metallodrug delivery systems.

  • Thermosetting Resins: The reactive nature of the monomers allows for the formation of cross-linked networks, leading to thermosetting resins with high thermal and mechanical stability.

Experimental Protocols

The following protocols describe the synthesis of a linear poly(Schiff base) from this compound and a diamine via solution polycondensation, as well as a mechanochemical synthesis approach.

Protocol 1: Solution Polycondensation Synthesis of Poly(this compound-co-diamine)

This protocol details the synthesis of a linear poly(Schiff base) through the reaction of this compound with a generic aliphatic or aromatic diamine in a suitable solvent.

Materials:

  • This compound (≥98% purity)

  • Diamine (e.g., 1,6-hexanediamine or p-phenylenediamine)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.50 g, 10 mmol) in 20 mL of anhydrous DMF.

  • Addition of Diamine: To the stirred solution, add an equimolar amount of the chosen diamine (e.g., 1.16 g of 1,6-hexanediamine, 10 mmol) dissolved in 10 mL of anhydrous DMF. The addition should be done dropwise at room temperature.

  • Polycondensation Reaction: After the addition is complete, heat the reaction mixture to 80-120°C under a gentle stream of nitrogen. The optimal temperature will depend on the specific diamine used.

  • Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a solid.

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours to a constant weight.

Protocol 2: Mechanochemical Synthesis of Poly(this compound-co-diamine)

This solvent-free method offers a more environmentally friendly alternative to solution polycondensation.

Materials:

  • This compound (≥98% purity)

  • Diamine (e.g., p-phenylenediamine)

  • Ball mill (e.g., planetary or shaker mill) with milling jars and balls (e.g., zirconia or stainless steel)

Procedure:

  • Monomer Loading: Place equimolar amounts of this compound and the diamine into a milling jar. For example, use 1.50 g (10 mmol) of this compound and 1.08 g (10 mmol) of p-phenylenediamine.

  • Milling: Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-90 minutes). The optimal milling parameters will need to be determined experimentally.

  • Product Isolation: After milling, open the jar in a well-ventilated area. The product will be a solid powder.

  • Purification (Optional): The resulting polymer may be of sufficient purity for some applications. If further purification is needed, the polymer can be washed with a suitable solvent in which the monomers are soluble but the polymer is not (e.g., methanol or acetone).

  • Drying: Dry the polymer powder in a vacuum oven at 60°C to remove any residual moisture.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for a poly(Schiff base) resin synthesized from this compound and p-phenylenediamine. This data is based on typical values reported for analogous aromatic polyimines.

PropertyValueMethod of Analysis
Molecular Weight (Mn) 15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC
Glass Transition Temp. (Tg) 220 - 280 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 400 °C (5% weight loss)Thermogravimetric Analysis (TGA)
Solubility Soluble in DMF, DMSO, NMPSolubility Tests
Yield > 90%Gravimetric

Visualizations

Experimental Workflow for Solution Polycondensation

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 1. Dissolve this compound in DMF B 2. Add Diamine Solution A->B Equimolar ratio C 3. Heat under Nitrogen (80-120°C, 24-48h) B->C Polycondensation D 4. Precipitate Polymer in Methanol C->D E 5. Filter and Wash with Methanol D->E F 6. Dry under Vacuum E->F G G F->G Final Product: Poly(Schiff Base) Resin

Caption: Workflow for the solution polycondensation synthesis of a poly(Schiff base) resin.

Reaction Pathway for Poly(Schiff Base) Formation

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product MonomerA This compound (Dialdehyde) Reaction Polycondensation (-2n H2O) MonomerA->Reaction MonomerB Diamine (H2N-R-NH2) MonomerB->Reaction Polymer Poly(Schiff Base) [-C6H3(OH)-CH=N-R-N=CH-]n Reaction->Polymer

Caption: General reaction pathway for the formation of a poly(Schiff base) from this compound.

Application Notes & Protocols: Analytical Methods for Monitoring Reactions with 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in chemical reactions utilizing 4-Hydroxyisophthalaldehyde. The following sections describe robust analytical methods for real-time reaction monitoring, quantification of reactants and products, and identification of intermediates. The methodologies are based on established analytical techniques for similar aromatic aldehydes and are designed for high accuracy and reproducibility.

Application Note 1: Quantitative Analysis using High-Performance Liquid Chromatography (HPLC-UV)

Objective: To provide a reliable and efficient reverse-phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound and its reaction products. This method is suitable for determining reaction kinetics, yield, and purity.

Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile compounds.[1] A C18 reverse-phase column is used to separate components based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, elutes the compounds from the column.[1][2] Detection is achieved using a UV-Vis detector set to a wavelength where this compound exhibits strong absorbance, allowing for accurate quantification.[1]

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is required.[1]

  • Chromatographic Conditions: The following parameters are optimized for the separation of aromatic aldehydes and related structures.[1][2][3]

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 254 nm (primary) and 280 nm (secondary).

    • Run Time: 15 minutes.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.[1] Store this solution at 2-8°C.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[1] These will be used to construct a calibration curve.

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase to a concentration within the calibration range. This step is critical to stop the reaction and ensure accurate temporal data.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

  • Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability.[1][4]

Data Presentation: HPLC Method Performance

The performance of the proposed HPLC-UV method for the analysis of this compound is summarized below. These values are representative and should be confirmed during in-house validation.[4]

ParameterSpecification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantitation (LOQ) ~0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (RT) ~5.5 min (compound-specific)

Visualization: HPLC-UV Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Reaction Aliquot Sampling sp2 Quenching & Dilution sp1->sp2 sp3 Filtration (0.45 µm) sp2->sp3 sa1 Injection into HPLC sp3->sa1 sa2 C18 Column Separation sa1->sa2 sa3 UV Detection (254 nm) sa2->sa3 dp1 Chromatogram Generation sa3->dp1 dp2 Peak Integration dp1->dp2 dp3 Quantification via Calibration Curve dp2->dp3

Caption: Workflow for this compound quantification by HPLC-UV.

Application Note 2: In-Situ Reaction Monitoring with NMR Spectroscopy

Objective: To employ Nuclear Magnetic Resonance (NMR) spectroscopy for real-time, non-destructive monitoring of reactions involving this compound. This technique provides structural information and allows for the simultaneous tracking of multiple species.[5][6]

Principle: NMR spectroscopy is a powerful tool for elucidating chemical structures and quantifying substances without the need for chromogenic analogs or extensive calibration.[7] By acquiring ¹H NMR spectra at regular intervals directly from the reaction vessel, one can observe the decrease in reactant signals and the concurrent increase in product signals.[5] The integrals of these characteristic peaks are directly proportional to the concentration of each species, enabling the calculation of reaction kinetics.[5][6]

Experimental Protocol: Real-Time NMR Monitoring
  • Instrumentation: A benchtop or high-field NMR spectrometer equipped with a flow-cell or a standard NMR tube setup is suitable.[5] Compact NMR systems are particularly useful for monitoring reactions within a fume hood.[5]

  • Sample Preparation:

    • Dissolve this compound and other reactants in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

    • Add a known concentration of an internal standard (e.g., tetramethylsilane (TMS) or 1,4-dioxane) that does not react with any components.

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reagent or catalyst, or by changing the temperature.

    • Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals (e.g., every 5 minutes).

    • The experiment should continue until the reaction reaches completion or equilibrium, as indicated by the stabilization of peak integrals.[5]

  • Data Processing:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Integrate the characteristic signals for this compound, the other reactants, and the major product(s).

    • Normalize the integrals against the internal standard to determine the relative concentration of each species over time. Plot these concentrations versus time to obtain kinetic profiles.

Data Presentation: Characteristic ¹H NMR Signals

The following table lists hypothetical chemical shifts (δ) for key protons of this compound in DMSO-d₆. These specific signals should be monitored during the reaction.

CompoundProtonHypothetical Chemical Shift (δ, ppm)Multiplicity
This compound Aldehyde (-CHO)~10.1Singlet
Phenolic (-OH)~11.0Singlet (broad)
Aromatic (H2)~8.2Singlet
Aromatic (H5, H6)~7.5Doublet
Example Product (Schiff Base) Imine (-CH=N-)~8.5Singlet

Visualization: Logic of In-Situ NMR Monitoring

start Start setup Prepare Reaction in NMR Tube (Reactants, Solvent, Std.) start->setup t0_spec Acquire Initial Spectrum (t=0) setup->t0_spec initiate Initiate Reaction (Add Catalyst / Heat) t0_spec->initiate loop_start Begin Time-Course initiate->loop_start acquire Acquire ¹H NMR Spectrum loop_start->acquire process Process Data (Integrate Peaks) acquire->process check Reaction Complete? process->check check->acquire No analyze Kinetic Analysis (Plot Conc. vs. Time) check->analyze Yes end End analyze->end

Caption: Logical workflow for real-time NMR reaction monitoring.

Application Note 3: Intermediate and Product Identification by LC-MS

Objective: To utilize Liquid Chromatography-Mass Spectrometry (LC-MS) for the sensitive detection and structural confirmation of this compound, its reaction products, and any transient intermediates.

Principle: LC-MS is an indispensable tool for reaction monitoring, offering high sensitivity and specificity.[8][9] The LC system separates the components of the reaction mixture, which are then ionized (e.g., by Electrospray Ionization, ESI) and detected by the mass spectrometer. ESI is a soft ionization technique suitable for analyzing polar molecules.[10] By operating in negative ion mode, the phenolic hydroxyl group of this compound can be readily deprotonated, enhancing detection sensitivity. Full scan mode provides the molecular weights of all ionizable species, while tandem MS (MS/MS) fragments specific ions to provide structural information for unequivocal identification.[11][12]

Experimental Protocol: LC-ESI-MS Method
  • Instrumentation: A standard HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) with an ESI source.[12]

  • LC Conditions:

    • Use chromatographic conditions similar to the HPLC-UV method to achieve separation. A gradient elution may be preferred to resolve compounds with a wider polarity range.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • MS Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.0 kV.

    • Sheath Gas (N₂): 35 (arbitrary units).

    • Auxiliary Gas (N₂): 10 (arbitrary units).

    • Capillary Temperature: 300°C.[11]

    • Scan Mode: Full Scan (m/z 50-500) for general monitoring. Data-Dependent MS/MS on the most intense ions for structural elucidation.[11]

  • Sample Preparation: Prepare samples as described in the HPLC-UV protocol (sampling, quenching, dilution, and filtration). The final concentration should be lower to avoid saturating the MS detector.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)
CompoundFormulaExact MassIonization ModeExpected IonObserved m/z
This compound C₈H₆O₃150.0317ESI (-)[M-H]⁻149.0244
Example Product (Schiff Base with Aniline) C₁₄H₁₁NO₂225.0790ESI (-)[M-H]⁻224.0717

Visualization: LC-MS Analysis Workflow

cluster_separation LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis lc1 Sample Injection lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI Negative) lc2->ms1 ms2 Mass Analyzer (Full Scan m/z 50-500) ms1->ms2 ms3 Detector ms2->ms3 da1 Extract Ion Chromatograms ms3->da1 da2 Identify Molecular Ions [M-H]⁻ da1->da2 da3 Perform MS/MS for Structural Confirmation da2->da3

Caption: Workflow for identification of reaction species by LC-MS.

References

4-Hydroxyisophthalaldehyde: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisophthalaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a diverse array of organic molecules. Its unique structure, featuring two aldehyde functionalities and a hydroxyl group on a benzene ring, allows for a wide range of chemical transformations. This makes it a key intermediate in the development of novel materials, fluorescent probes, and complex molecular architectures with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key areas of organic synthesis.

I. Synthesis of Schiff Bases and Salen-Type Ligands

The two aldehyde groups of this compound readily undergo condensation reactions with primary amines to form Schiff bases. When reacted with diamines, it can form polymeric Schiff bases or macrocyclic compounds. The resulting imine- and phenol-containing ligands are excellent chelating agents for various metal ions, forming stable salen-type complexes with applications in catalysis and materials science.

Application Highlight: Synthesis of a Tetradentate Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and o-phenylenediamine.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound in 30 mL of ethanol.

  • Addition of Amine: To this solution, add a solution of 1.08 g (10 mmol) of o-phenylenediamine in 20 mL of ethanol.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base ligand.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound150.131.50101.0
o-Phenylenediamine108.141.08101.0
Ethanol (solvent)46.0750 mL--
Product Yield (%)
Schiff Base Ligand~90%

Characterization Data: The formation of the Schiff base can be confirmed by spectroscopic methods such as FT-IR, which will show the appearance of a characteristic C=N stretching band, and the disappearance of the C=O and N-H stretching bands of the starting materials. 1H NMR spectroscopy will show a characteristic signal for the imine proton (-CH=N-).

Diagram of Schiff Base Formation Workflow

G cluster_start Starting Materials A This compound C Dissolve in Ethanol A->C B o-Phenylenediamine B->C D Mix and Stir at RT C->D E Precipitation D->E F Filter and Wash E->F G Dry under Vacuum F->G H Schiff Base Ligand G->H

Caption: General workflow for the synthesis of a Schiff base ligand.

II. Knoevenagel Condensation for Coumarin and Fluorescent Polymer Synthesis

The aldehyde groups of this compound can participate in Knoevenagel condensation reactions with active methylene compounds. This reaction is a powerful tool for the formation of new carbon-carbon bonds and is widely used in the synthesis of coumarins, which are an important class of compounds with diverse biological activities.[1][2] Furthermore, the difunctional nature of this compound allows for its use in the synthesis of fluorescent polymers through polycondensation reactions.

Application Highlight: Synthesis of a Coumarin Derivative

This protocol outlines a general procedure for the synthesis of a coumarin derivative from this compound and an active methylene compound, such as malononitrile.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1.50 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as a few drops of piperidine.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • Workup and Purification: After completion, the reaction mixture is cooled, and the precipitated product is filtered. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the coumarin derivative.

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compound150.131.50101.0
Malononitrile66.060.66101.0
Piperidine (catalyst)85.15catalytic--
Ethanol (solvent)46.0730 mL--
Product Yield (%)
Coumarin DerivativeHigh

Diagram of Knoevenagel Condensation and Polymerization Pathways

G cluster_knoevenagel Knoevenagel Condensation cluster_polymerization Polycondensation A This compound C Base Catalyst A->C 1. F Polycondensation Reaction A->F 1. B Active Methylene Compound B->C 2. D Coumarin Derivative C->D E Aromatic Diamine E->F 2. G Fluorescent Polymer F->G

Caption: Synthetic pathways from this compound.

III. Synthesis of Metal-Organic Frameworks (MOFs)

The carboxylate derivative of this compound, 4-hydroxyisophthalic acid, can be used as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The hydroxyl group can provide additional functionality to the MOF, such as enhanced gas sorption properties or catalytic activity. The hydrothermal or solvothermal synthesis method is commonly employed for the preparation of these materials.[4][5]

Application Highlight: Hydrothermal Synthesis of a Zinc-based MOF

This protocol provides a general guideline for the hydrothermal synthesis of a MOF using 4-hydroxyisophthalic acid and a zinc salt.

Experimental Protocol:

  • Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine 4-hydroxyisophthalic acid (1 mmol), a zinc salt such as zinc nitrate hexahydrate (1 mmol), and a suitable solvent system (e.g., a mixture of N,N-dimethylformamide (DMF) and water).

  • Reaction: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).

  • Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried. The solvent molecules within the pores are typically removed by heating under vacuum to activate the MOF.

ComponentRole
4-Hydroxyisophthalic AcidOrganic Linker
Zinc Nitrate HexahydrateMetal Source
DMF/WaterSolvent
HeatEnergy Source
Product Form
Crystalline MOFSolid

Characterization: The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystalline structure, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis to determine its porosity and surface area.

Diagram of Hydrothermal MOF Synthesis

G cluster_reactants Reactants A 4-Hydroxyisophthalic Acid D Mix in Autoclave A->D B Metal Salt (e.g., Zn(NO3)2) B->D C Solvent (e.g., DMF/H2O) C->D E Hydrothermal Reaction (Heat) D->E F Cooling and Crystallization E->F G Filtration and Washing F->G H Activation (Drying/Heating) G->H I Porous MOF Material H->I

Caption: General workflow for the hydrothermal synthesis of a Metal-Organic Framework.

IV. Synthesis of Macrocycles

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of macrocyclic compounds through [2+2] or other condensation reactions with complementary difunctional molecules, such as diamines or dihydrazides.[6][7] These macrocycles can act as host molecules for guest recognition or as building blocks for more complex supramolecular assemblies.

Application Highlight: Synthesis of a Macrocyclic Schiff Base

This protocol outlines the synthesis of a macrocyclic Schiff base from this compound and a dihydrazide.[6]

Experimental Protocol:

  • Reaction Setup: A solution of a dihydrazide (e.g., isophthalic dihydrazide) in a suitable solvent like DMF is added dropwise to a stirred solution of this compound in DMF, often in the presence of an acid catalyst like concentrated HCl.

  • Reaction: The reaction mixture is heated to reflux for several hours.

  • Isolation: Upon cooling, the macrocyclic product may precipitate. The product is then collected by filtration, washed, and dried.

ReactantRole
This compoundDialdehyde
DihydrazideDinucleophile
DMFSolvent
HCl (catalyst)Acid Catalyst
Product Structure
Macrocyclic Schiff BaseCyclic Imine

Diagram of Macrocyclization Reaction

G cluster_reaction Reaction Conditions A This compound (Dialdehyde) F [2+2] Condensation (Macrocyclization) A->F B Dihydrazide (Dinucleophile) B->F C Solvent (DMF) C->F D Acid Catalyst (HCl) D->F E Reflux E->F G Macrocyclic Schiff Base F->G

Caption: Logical relationship in a macrocyclization reaction.

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a variety of chemical transformations, including Schiff base formation, Knoevenagel condensation, and as a precursor for MOF linkers and macrocycles, underscores its importance in the creation of complex and functional molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and develop new materials and molecules with tailored properties for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Hydroxyisophthalaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Duff reaction?

When synthesizing this compound from 4-hydroxybenzaldehyde using the Duff reaction, several impurities can be expected in the crude product. These include:

  • Unreacted Starting Material: Residual 4-hydroxybenzaldehyde is a common impurity.

  • Polymeric Byproducts: The reaction conditions can sometimes favor the formation of polymeric materials, which can complicate purification.[1]

  • Isomeric Products: Although the Duff reaction with a phenol typically shows a preference for ortho-formylation, the formation of other isomers is possible, albeit usually in minor amounts.[2]

  • Side-Reaction Products: The presence of moisture can lead to the hydrolysis of reactive intermediates, and other side reactions can generate a variety of minor impurities.[1]

Q2: My crude this compound is a dark, oily residue. How can I get it to crystallize?

A dark, oily crude product often indicates the presence of significant impurities, particularly polymeric materials. Here are a few troubleshooting steps:

  • Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent in which this compound has poor solubility at room temperature, such as hexanes or a mixture of hexanes and diethyl ether. This can help to remove some of the more soluble, non-polar impurities and may induce crystallization of the desired product.

  • Solvent Screening for Recrystallization: The issue may be the choice of solvent. A systematic approach to finding a suitable recrystallization solvent is recommended. Test the solubility of a small amount of the crude material in various solvents at both room temperature and their boiling points.

  • Column Chromatography: If recrystallization proves difficult due to the nature and quantity of impurities, column chromatography is a robust alternative for separating the desired product from the complex mixture.

Q3: I am losing a significant amount of product during recrystallization. What can I do to improve the yield?

High product loss during recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing with a warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

  • Inappropriate solvent choice: The ideal solvent should have high solubility for the compound at its boiling point and low solubility at low temperatures. If the solubility is still significant at low temperatures, you will inevitably lose some product in the mother liquor. Consider a mixed-solvent system to optimize this solubility difference.

Q4: Can I use column chromatography to purify this compound? What conditions are recommended?

Yes, column chromatography is an effective method for purifying this compound. A common stationary phase is silica gel. The mobile phase (eluent) should be chosen to provide good separation between the desired product and impurities. A gradient of ethyl acetate in hexanes is a good starting point. For example, you can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 40% ethyl acetate). The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice leading to co-crystallization of impurities.- Cooling the solution too quickly.- Insufficient washing of crystals.- Perform a careful solvent screening to find a solvent that has a large solubility difference for the product and impurities at high and low temperatures.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Wash the crystals with a small amount of ice-cold, pure solvent.
Product "Oiling Out" During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The solution is supersaturated.- Use a lower-boiling solvent or a mixed-solvent system.- Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is obtained before attempting to cool again.
Poor Separation in Column Chromatography - Inappropriate eluent polarity.- Column overloading.- Column channeling.- Optimize the eluent system using TLC to achieve a good separation of spots.- Use an appropriate amount of crude material for the column size.- Ensure the column is packed uniformly.
Product is Colored (Yellow/Brown) After Purification - Presence of colored, polar impurities.- Oxidation of the phenolic group.- Consider treating the solution with activated charcoal during recrystallization to adsorb colored impurities.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. A mixed-solvent system of ethanol and water is often effective for phenolic compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid dissolves completely.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • If using a single solvent, ensure all the solid has dissolved. If using a mixed-solvent system, slowly add the "bad" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity eluent.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.

  • Carefully add the silica-adsorbed sample to the top of the column.

  • Begin eluting the column with the low-polarity solvent mixture, collecting fractions.

  • Gradually increase the polarity of the eluent to move the compounds down the column.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Acid-Base Extraction Protocol (for removing acidic or basic impurities)

This technique is useful if the crude product contains significant amounts of acidic (e.g., unreacted phenol) or basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • Aqueous sodium bicarbonate solution (e.g., 5%)

  • Aqueous hydrochloric acid (e.g., 1 M)

  • Separatory funnel

Procedure:

  • Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic impurities will be deprotonated and move into the aqueous layer. Separate the layers.

  • To remove basic impurities, wash the organic layer with a dilute aqueous solution of hydrochloric acid. The basic impurities will be protonated and move into the aqueous layer. Separate the layers.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and evaporate the solvent to yield the purified product.

Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes
Water10010.280.1Good "bad" solvent for recrystallization with more polar organic solvents.
Ethanol784.324.5Good "good" solvent for many organic compounds, including phenols.
Methanol655.132.7Soluble in methanol.[3]
Ethyl Acetate774.46.0Common eluent for column chromatography.
Dichloromethane403.19.1Good for dissolving crude product for column loading.
Hexanes~690.11.9Non-polar solvent, good for trituration and as a non-polar component in chromatography eluents.
Diethyl Ether352.84.3Useful for extraction and as a non-polar eluent component.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization pure_product Pure this compound recrystallization->pure_product Successful oily_product Product Oils Out recrystallization->oily_product Fails low_purity Purity is Low recrystallization->low_purity Fails colored_product Product is Colored recrystallization->colored_product Fails column_chromatography Perform Column Chromatography column_chromatography->pure_product acid_base_extraction Consider Acid-Base Extraction acid_base_extraction->column_chromatography oily_product->column_chromatography change_solvent Change Solvent / Use Mixed Solvents oily_product->change_solvent low_purity->column_chromatography low_purity->acid_base_extraction slow_cooling Ensure Slow Cooling low_purity->slow_cooling colored_product->column_chromatography charcoal_treatment Treat with Activated Charcoal colored_product->charcoal_treatment change_solvent->recrystallization slow_cooling->recrystallization charcoal_treatment->recrystallization Purification_Method_Selection cluster_impurities Common Impurities cluster_methods Purification Methods crude_product Crude Product (this compound + Impurities) unreacted_sm Unreacted 4-Hydroxybenzaldehyde polymeric Polymeric Byproducts isomers Isomeric Products other_polar Other Polar Impurities recrystallization Recrystallization unreacted_sm->recrystallization Removes if solubility differs column_chrom Column Chromatography unreacted_sm->column_chrom Separates based on polarity acid_base Acid-Base Extraction unreacted_sm->acid_base Removes acidic starting material polymeric->recrystallization Often remains in mother liquor polymeric->column_chrom Separates based on polarity/size isomers->column_chrom Can separate if polarity differs other_polar->column_chrom Separates based on polarity other_polar->acid_base Removes acidic/basic impurities

References

Technical Support Center: Protecting Group Strategies for 4-Hydroxyisophthalaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on utilizing protecting group strategies for the synthesis and modification of 4-hydroxyisophthalaldehyde. Due to its multiple reactive sites—a phenolic hydroxyl group and two aldehyde functionalities—strategic protection and deprotection are critical for achieving desired chemical transformations with high selectivity and yield. This guide offers troubleshooting solutions, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the protection and deprotection of this compound, providing actionable solutions in a question-and-answer format.

Question 1: I am attempting a reaction on the phenolic hydroxyl group, but the aldehyde groups are reacting or decomposing. How can I selectively protect the aldehydes?

Answer: The aldehyde groups are susceptible to oxidation, reduction, and nucleophilic attack. To prevent unwanted side reactions, they should be protected, most commonly as acetals. Acetal formation is a robust and reversible method for protecting aldehydes.

  • Potential Cause: Unprotected aldehyde groups are interfering with the desired reaction at the phenolic site.

  • Solution: Protect the aldehyde groups as cyclic acetals using a diol (e.g., ethylene glycol) under acidic catalysis. This transformation is highly efficient and the resulting acetals are stable to a wide range of non-acidic reagents.

Table 1: Acetal Protection of Aldehydes

Protecting GroupReagents & ConditionsTypical YieldDeprotection ConditionsStability
1,3-Dioxolane Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark, reflux>95%Mild aqueous acid (e.g., HCl, AcOH)Stable to bases, nucleophiles, hydrides, organometallics, and redox agents.
1,3-Dioxane 1,3-Propanediol, p-TsOH (cat.), Toluene, Dean-Stark, reflux>95%Mild aqueous acidSimilar to 1,3-dioxolane, often more crystalline.

Question 2: My desired reaction requires basic or nucleophilic conditions, which deprotonates the phenol and causes side reactions. What is a suitable protecting group for the hydroxyl group?

Answer: The phenolic hydroxyl group is acidic and will react with bases. Protecting it as an ether is the most common strategy. The choice of ether depends on the required stability and the conditions available for its subsequent removal.

  • Potential Cause: The acidic proton of the phenol is incompatible with the reaction conditions.

  • Solution: Protect the hydroxyl group as a methoxymethyl (MOM) ether or a benzyl (Bn) ether. Both are stable to bases and a variety of other reagents.

Table 2: Phenol Protection Strategies

Protecting GroupReagents for ProtectionTypical YieldReagents for DeprotectionKey Features
Methoxymethyl (MOM) ether MOMCl, DIPEA, CH₂Cl₂[1][2]85-98%[2]Acidic conditions (e.g., HCl in MeOH, TFA)[1][3]Stable from pH 4-12, but sensitive to strong Lewis acids.[1]
Benzyl (Bn) ether BnBr, K₂CO₃, Acetone[4]>90%Catalytic hydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions; removable under neutral conditions.
tert-Butyldimethylsilyl (TBDMS) ether TBDMSCl, Imidazole, DMF>90%Fluoride ions (TBAF), mild acid (PPTS)Stable to chromatography and many reaction conditions; sensitive to strong acids.

Question 3: I am observing low yields or decomposition of my product during the deprotection of the MOM ether protecting the phenol. What is the issue?

Answer: MOM group deprotection requires acidic conditions, which can be harsh and may affect the sensitive aldehyde groups if they are unprotected.[1]

  • Potential Cause 1: Harsh Acidic Conditions. Strong acids like concentrated HCl or high temperatures can lead to the degradation of the aldehyde functionalities or other sensitive parts of the molecule.

    • Solution: Use milder acidic conditions. A solution of HCl in methanol at 0°C to room temperature is often sufficient.[2] Alternatively, Lewis acids like Bi(OTf)₃ in aqueous THF can be highly effective and selective at room temperature.[5]

  • Potential Cause 2: Aldehyde Instability. If the aldehyde groups are unprotected, they may not be stable to the workup or purification conditions post-deprotection.

    • Solution: Ensure the workup is performed promptly at low temperatures and that the pH is neutralized before concentration. If instability persists, consider an orthogonal strategy where the aldehydes remain protected during the phenol deprotection step.

Frequently Asked Questions (FAQs)

Q: What is an orthogonal protecting group strategy and why is it important for a molecule like this compound?

A: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others.[6][7] This is crucial for complex molecules like this compound, where you might need to perform sequential reactions on different functional groups. For example, you could protect the phenol as a benzyl (Bn) ether and the aldehydes as acetals. The benzyl group can be removed by hydrogenolysis, leaving the acetals intact. Subsequently, the acetals can be removed with acid, leaving the phenol untouched. This allows for precise, stepwise modifications.

Q: How can I monitor the progress of protection and deprotection reactions?

A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions. A successful protection reaction will show the consumption of the starting material and the appearance of a new, typically less polar, spot for the protected product. For deprotection, the opposite is observed. For more detailed analysis, ¹H NMR spectroscopy can confirm the addition or removal of the protecting group by the appearance or disappearance of its characteristic signals.

Q: Can I protect the phenolic hydroxyl group using a silyl ether like TBDMS?

A: Yes, silyl ethers such as TBDMS or TIPS are excellent protecting groups for phenols.[8] They are introduced under mild basic conditions (e.g., TBDMSCl with imidazole) and are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. Deprotection is typically achieved with a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions. This provides another option for orthogonal strategies.

Visualizing Protecting Group Strategies

Diagrams created with Graphviz help visualize the decision-making process and reaction workflows.

G Decision Workflow for Protecting this compound cluster_paths start Start: this compound (4-HIA) decision What is the nature of the next reaction step? start->decision protect_aldehydes Protect Aldehydes (e.g., Acetal formation) decision->protect_aldehydes Reaction at Phenol (Basic/Nucleophilic/etc.) protect_phenol Protect Phenol (e.g., MOM or Bn ether) decision->protect_phenol Reaction at Aldehydes (e.g., Wittig, Grignard) react_phenol Perform reaction on free Phenolic -OH protect_aldehydes->react_phenol deprotect_aldehydes Deprotect Aldehydes (Acidic Hydrolysis) react_phenol->deprotect_aldehydes final_product Final Modified Product deprotect_aldehydes->final_product react_aldehydes Perform reaction on free Aldehyde(s) protect_phenol->react_aldehydes deprotect_phenol Deprotect Phenol (Acidolysis or Hydrogenolysis) react_aldehydes->deprotect_phenol deprotect_phenol->final_product

Figure 1: A logical workflow for selecting a protecting group strategy based on the intended reaction site on this compound.

G Orthogonal Strategy for Sequential Modification HIA 4-HIA step1 Protect Phenol HIA->step1 BnBr, K₂CO₃ Bn_HIA BnO-Ar-(CHO)₂ step1->Bn_HIA step2 Modify Aldehyde Bn_HIA->step2 1. Selective Reaction (e.g., Grignard on one CHO) Bn_HIA_mod BnO-Ar-(CHO)(R) step2->Bn_HIA_mod step3 Deprotect Phenol (Hydrogenolysis) Bn_HIA_mod->step3 H₂, Pd/C HO_HIA_mod HO-Ar-(CHO)(R) step3->HO_HIA_mod step4 Modify Phenol HO_HIA_mod->step4 2. Second Reaction (e.g., Alkylation) R2O_HIA_mod R₂O-Ar-(CHO)(R) step4->R2O_HIA_mod

Figure 2: An example of an orthogonal protecting group strategy allowing for sequential, site-specific modifications of this compound.

Detailed Experimental Protocols

Protocol 1: Acetal Protection of Aldehyde Groups

This procedure protects both aldehyde groups as 1,3-dioxolanes.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq.), ethylene glycol (2.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

  • Solvent: Add a sufficient volume of toluene to suspend the reagents.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be used without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Methoxymethyl (MOM) Ether Protection of the Phenolic Hydroxyl

This procedure protects the phenolic hydroxyl group as a MOM ether.[2]

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) followed by the dropwise addition of chloromethyl methyl ether (MOMCl, 1.5 eq.). Caution: MOMCl is a carcinogen and should be handled with extreme care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-8 hours.[2] Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection of Acetal Groups

This procedure removes the acetal protecting groups to regenerate the aldehydes.

  • Setup: Dissolve the acetal-protected compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Reagent Addition: Add a catalytic amount of 1M aqueous HCl.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material has been fully converted back to the aldehyde.

  • Work-up: Carefully neutralize the acid by adding saturated aqueous NaHCO₃. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 4: Deprotection of a MOM Ether

This procedure removes the MOM ether to regenerate the phenol.[3][5]

  • Setup: Dissolve the MOM-protected compound (1.0 eq.) in a solvent mixture of THF and water (1:1).[5]

  • Reagent Addition: Add a catalytic amount of bismuth triflate (Bi(OTf)₃, 1-2 mol %) at room temperature.[5]

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30-60 minutes.[5] Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify the product by column chromatography.

References

Technical Support Center: 4-Hydroxyisophthalaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Hydroxyisophthalaldehyde. Our goal is to help you minimize impurities and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I optimize the reaction?

Answer: Low yields can stem from several factors, depending on the synthetic method employed. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or deactivation of reagents.Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Optimize Temperature: For the Duff reaction, ensure the temperature is maintained between 150-165°C. For the Reimer-Tiemann reaction, a temperature of 70-105°C is often optimal.[1]
Suboptimal Reagent Stoichiometry Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.Adjust Stoichiometry: For the Reimer-Tiemann reaction, using an excess of the phenol and alkali over chloroform has been found to give good results.[1]
Poor Reagent Quality Impurities in starting materials or solvents can interfere with the reaction.Use Pure Reagents: Ensure all starting materials and solvents are of high purity and anhydrous where required.
Product Degradation The product may be degrading under the reaction conditions, especially at elevated temperatures or upon prolonged exposure to air.Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive heat. Work up the reaction mixture promptly after completion.
Loss During Work-up and Purification Significant amounts of product can be lost during extraction, filtration, and purification steps.Optimize Work-up: Ensure the pH is appropriate during extraction. When washing crystals during recrystallization, use a minimal amount of ice-cold solvent to prevent the product from dissolving.[2]

Issue 2: Formation of Dark, Tarry Byproducts

Question: My reaction mixture has turned into a dark, resinous tar, making product isolation difficult. What causes this and how can it be prevented?

Answer: Tar formation is a common issue in reactions involving phenols, particularly under strong basic and high-temperature conditions like the Reimer-Tiemann reaction.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Polymerization of Phenolic Compounds Under strongly basic and thermal conditions, phenols can undergo polymerization, leading to the formation of dark, resinous materials.Control Temperature: Avoid excessive temperatures. Operation at higher temperatures can lead to the formation of undesirable resinous by-products.[1] Use of a Milder Base: In some cases, using a weaker base or a phase-transfer catalyst can mitigate tar formation.
Oxidation of Phenols Phenolic compounds are susceptible to oxidation, which can be accelerated by heat and the presence of air, leading to colored byproducts.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Side Reactions of the Aldehyde Product The aldehyde product itself can undergo further reactions under the reaction conditions, contributing to the formation of complex mixtures.Prompt Work-up: Isolate the product as soon as the reaction is complete to prevent its degradation.

Issue 3: Presence of Isomeric Impurities

Question: I am observing isomeric impurities in my final product. How can I improve the regioselectivity of the reaction?

Answer: The formation of isomers is a common challenge in the formylation of phenols. The Reimer-Tiemann reaction, for instance, can produce both ortho and para isomers.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Inherent Regioselectivity of the Reaction The Reimer-Tiemann reaction can yield both ortho and para formylated products. The ratio of these isomers is influenced by the reaction conditions and the substrate.[3]Optimize Reaction Conditions: The ortho:para ratio can be influenced by the choice of solvent and the counter-ion of the base.[3] For the Duff reaction, formylation typically occurs ortho to the hydroxyl group.[4]
Steric Hindrance The position of substitution is influenced by the steric environment around the aromatic ring.Substrate Design: If possible, using a starting material with appropriate blocking groups can direct formylation to the desired position.
Purification Challenges Isomers can be difficult to separate due to their similar physical properties.Efficient Purification: Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with an optimized solvent system for separation. Fractional recrystallization may also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for producing this compound?

A1: The most common methods for the synthesis of this compound are the Duff reaction and the Reimer-Tiemann reaction . The Duff reaction involves the formylation of a phenol using hexamethylenetetramine in an acidic medium.[4] A modified Duff reaction can be used to obtain this compound from 4-hydroxybenzaldehyde.[5] The Reimer-Tiemann reaction utilizes chloroform and a strong base to achieve ortho-formylation of phenols.[6]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities depend on the synthetic route:

  • Duff Reaction:

    • Unreacted starting material: Incomplete reaction can leave residual starting phenol.

    • Polyformylated products: It is possible for multiple aldehyde groups to be added to the aromatic ring.[4]

    • Complex amine byproducts: Formed from the hexamethylenetetramine reagent.

  • Reimer-Tiemann Reaction:

    • Isomeric products: Formation of the para-substituted aldehyde alongside the desired ortho-product.

    • Dichloromethyl-substituted phenol: An intermediate that may not fully hydrolyze to the aldehyde.[6]

    • Resinous/tarry materials: Due to polymerization of the phenol under basic conditions.[1]

    • Cyclohexadienones: "Abnormal" Reimer-Tiemann byproducts can sometimes form.[7]

Q3: How can I purify crude this compound?

A3: Purification can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of polar compounds like phenolic aldehydes include ethanol, methanol, water, or mixtures such as ethanol-water.[2][8]

  • Column Chromatography: For separating mixtures of closely related compounds, such as isomers, column chromatography is very effective. Silica gel is a common stationary phase, and the mobile phase (eluent) can be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent is optimized to achieve good separation.

  • Steam Distillation: This technique can be useful for separating the product from non-volatile impurities and unreacted starting materials, particularly after a Duff reaction.[9]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: The purity of this compound can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a mixture. It can be used to determine the percentage purity of the product and to detect and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and for identifying the structures of any impurities present.

  • Melting Point: A sharp melting point close to the literature value (109 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Duff Reaction

This protocol is a general guideline and may require optimization.

  • Reactants: 4-hydroxybenzaldehyde, hexamethylenetetramine, and an acidic medium (e.g., trifluoroacetic acid or a mixture of glycerol and boric acid).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde and hexamethylenetetramine in the acidic medium.

    • Heat the reaction mixture to 150-160°C and stir for 2-3 hours.[9]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding a dilute acid solution (e.g., sulfuric acid).

    • The product can be isolated by steam distillation or by extraction with an organic solvent.[9]

    • Further purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction (Illustrative for ortho-formylation)

This protocol illustrates the general conditions for the Reimer-Tiemann reaction, which primarily yields the ortho-isomer.

  • Reactants: Phenol, chloroform, and a strong base (e.g., sodium hydroxide).

  • Procedure:

    • Dissolve the phenol in an aqueous solution of the strong base in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    • Heat the solution to 60-70°C.

    • Add chloroform dropwise from the dropping funnel over 1-2 hours while stirring vigorously. The reaction is exothermic and the rate of addition should be controlled.[3]

    • After the addition is complete, continue stirring at the same temperature for another 2-3 hours.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to separate the ortho and para isomers.

Data Presentation

Table 1: Comparison of Synthetic Methods for Hydroxybenzaldehydes

MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeTypical Yield of para-isomer (%)Notes
Reimer-Tiemann Reaction PhenolChloroform, Sodium Hydroxide70-105~1 hour8-12[10]Primarily yields the ortho-isomer (35-40%).[10] Separation of isomers is required.
Duff Reaction PhenolHexamethylenetetramine, Acid150-16520 minGenerally low for para-isomer.Primarily yields the ortho-isomer. Para-substitution is not favored.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (e.g., 4-Hydroxybenzaldehyde) reaction Reaction (Duff or Reimer-Tiemann) start->reaction workup Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification Method (Recrystallization or Column Chromatography) crude->purification_method pure Pure this compound purification_method->pure troubleshooting_workflow start Problem Encountered low_yield Low Yield start->low_yield impurities Presence of Impurities start->impurities check_reaction_params Check Reaction Parameters (Time, Temp, Stoichiometry) low_yield->check_reaction_params check_reagents Check Reagent Quality low_yield->check_reagents optimize_workup Optimize Work-up & Purification low_yield->optimize_workup identify_impurities Identify Impurities (HPLC, NMR) impurities->identify_impurities solution_yield Improved Yield check_reaction_params->solution_yield check_reagents->solution_yield optimize_workup->solution_yield isomeric Isomeric Impurities? identify_impurities->isomeric tar Tar Formation? identify_impurities->tar unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm solution_purity Improved Purity isomeric->solution_purity tar->solution_purity unreacted_sm->solution_purity

References

stability issues of 4-Hydroxyisophthalaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyisophthalaldehyde. Given the limited specific stability data for this compound, this guide draws upon established chemical principles and data from structurally related phenolic aldehydes to address potential stability issues under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through several pathways due to its functional groups: two aldehyde moieties and a phenolic hydroxyl group. Key concerns include oxidation of the aldehyde and phenol groups, susceptibility to high pH (leading to reactions like Cannizzaro), and potential thermal and photolytic degradation. The compound is often stored under an inert atmosphere and at reduced temperatures (2-8°C) to minimize degradation.

Q2: How does pH affect the stability of this compound?

A2: The stability of phenolic aldehydes is highly pH-dependent.

  • Acidic Conditions: Generally, this compound is more stable in mildly acidic to neutral pH. However, strong acidic conditions can catalyze certain reactions.

  • Alkaline Conditions: In the presence of strong bases, non-enolizable aldehydes like this compound can undergo the Cannizzaro reaction, a disproportionation reaction yielding both a carboxylate and an alcohol.[1] This is a significant degradation pathway to consider in basic media. The phenolic hydroxyl group will also be deprotonated, increasing the electron density of the aromatic ring and potentially making it more susceptible to oxidation.

Q3: Is this compound sensitive to air and light?

A3: Yes, phenolic aldehydes can be sensitive to both air (oxygen) and light.

  • Oxidation: The aldehyde groups can be oxidized to carboxylic acids, and the phenol group can also undergo oxidation, which may be catalyzed by trace metals.[2] Autoxidation can be initiated by light and heat.[3]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of aromatic aldehydes.[4][5] It is recommended to store the compound in a dark place or use amber vials for solutions.

Q4: What are the likely degradation products of this compound?

A4: Depending on the conditions, several degradation products are possible:

  • Oxidation: Oxidation of one or both aldehyde groups would yield 4-hydroxy-3-formylbenzoic acid or 4-hydroxyisophthalic acid. Ring oxidation could also lead to quinone-type structures.

  • Cannizzaro Reaction (in strong base): This would produce 4-hydroxy-3-(hydroxymethyl)benzoic acid (from disproportionation).

  • Thermal Decomposition: At high temperatures, cleavage of the aldehyde groups or other fragmentation of the aromatic ring can occur.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or inconsistent reaction yield. Degradation of this compound under reaction conditions.Check pH: Ensure the reaction pH is suitable. If basic conditions are required, consider if a Cannizzaro reaction is occurring. If possible, maintain a neutral to slightly acidic pH. • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] • Temperature Control: Avoid excessive heat, as phenolic compounds can be thermally labile.[6] • Fresh Solutions: Prepare solutions of this compound fresh before use.
Formation of colored byproducts (e.g., brown or yellow solution). Oxidation of the phenolic hydroxyl group and/or polymerization.Use Degassed Solvents: Purge solvents with an inert gas to remove dissolved oxygen. • Add Antioxidants: If compatible with your reaction, consider adding a small amount of an antioxidant like BHT. • Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil or using amber glassware.[4]
Appearance of unexpected peaks in HPLC or NMR analysis. Formation of degradation products.Analyze Degradation Products: Characterize the unexpected peaks to identify the degradation pathway (e.g., oxidation to carboxylic acid, Cannizzaro products). • Modify Reaction Conditions: Based on the identified degradation products, adjust the reaction conditions (pH, temperature, atmosphere) to minimize their formation. For example, if a carboxylic acid is detected, it indicates oxidation.
Reaction with nucleophiles is sluggish or incomplete. Reduced reactivity of the aldehyde groups.pH Adjustment: The reactivity of aldehydes can be influenced by pH. For nucleophilic additions, mildly acidic conditions can activate the carbonyl group.[7] • Solvent Effects: Ensure the solvent is appropriate and does not interfere with the reaction.

Stability Data of a Model Phenolic Aldehyde (Illustrative)

Condition Parameter Value Observed Degradation Products
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h< 5% degradationMinimal degradation observed.
Basic Hydrolysis 0.1 M NaOH at 60°C for 8h~ 25% degradationProducts consistent with Cannizzaro reaction.
Oxidative 3% H₂O₂ at 25°C for 12h~ 15% degradationCarboxylic acid derivatives.
Thermal 80°C for 48h (solid state)~ 10% degradationVarious minor decomposition products.
Photolytic UV light (254 nm) for 24h (in solution)~ 20% degradationComplex mixture of photoproducts.[4]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study[8][9]

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a defined period (e.g., 8 hours).

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 12 hours), protected from light.

  • Thermal Degradation: Store a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Subsequently, dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for a defined period (e.g., 24 hours). Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method[10][11][12]

This protocol describes the steps to develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrument and Columns:

  • Use an HPLC system with a UV detector.

  • Screen different columns, such as a C18 and a phenyl-hexyl column, to find the best selectivity.

2. Mobile Phase Selection:

  • Start with a simple mobile phase system, for example, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peaks.

  • Adjust the gradient profile to achieve good separation between the parent compound and any degradation products observed in the forced degradation study.

3. Method Optimization:

  • Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve a resolution of >1.5 between all peaks of interest.

  • The detection wavelength should be chosen based on the UV spectrum of this compound and its degradation products to ensure adequate sensitivity for all components.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Visualizations

TroubleshootingWorkflow start Problem: Reaction with this compound is unstable or gives low yield check_pH Check Reaction pH start->check_pH is_basic Is pH > 8? check_pH->is_basic cannizzaro Potential Cannizzaro Reaction. Consider alternative non-basic conditions. is_basic->cannizzaro Yes check_atmosphere Control for Oxidation is_basic->check_atmosphere No cannizzaro->check_atmosphere inert_atm Is reaction under inert atmosphere? check_atmosphere->inert_atm use_inert Run reaction under N2 or Ar. Use degassed solvents. inert_atm->use_inert No check_temp Check Reaction Temperature inert_atm->check_temp Yes use_inert->check_temp high_temp Is temperature > 60°C? check_temp->high_temp lower_temp Consider lowering temperature to reduce thermal degradation. high_temp->lower_temp Yes check_light Protect from Light high_temp->check_light No lower_temp->check_light light_exp Is the reaction exposed to light? check_light->light_exp protect_light Use amber glass or wrap flask in foil. light_exp->protect_light Yes solution Problem Resolved light_exp->solution No protect_light->solution

Caption: Troubleshooting workflow for stability issues.

DegradationPathways cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction (Strong Base) cluster_reduction Reduction parent This compound oxidation_product1 4-Hydroxy-3-formylbenzoic Acid parent->oxidation_product1 [O] cannizzaro_product 4-Hydroxy-3-(hydroxymethyl)benzoic Acid parent->cannizzaro_product OH- reduction_product 4-Hydroxy-1,3-benzenedimethanol parent->reduction_product [H] oxidation_product2 4-Hydroxyisophthalic Acid oxidation_product1->oxidation_product2 [O]

Caption: Potential degradation pathways.

ExperimentalWorkflow start Start: Stability Study prep_stock Prepare Stock Solution of this compound start->prep_stock stress_samples Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_samples neutralize_dilute Neutralize and/or Dilute Samples stress_samples->neutralize_dilute hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize_dilute->hplc_analysis data_analysis Analyze Data: - Quantify Degradation - Identify Degradation Products hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for stability testing.

References

optimizing reaction time and temperature for 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 4-hydroxyisophthalaldehyde. The following sections offer insights into optimizing reaction conditions, particularly reaction time and temperature, to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the formylation of 4-hydroxybenzaldehyde or a related phenol derivative. The two most common methods for this type of ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.[1][2][3] A modified Duff reaction using 4-hydroxybenzaldehyde as a starting material has been mentioned as a viable route.[4]

Q2: I am getting a low yield in my Duff reaction. What are the potential causes?

A2: Low yields are a known challenge with the Duff reaction.[5][6] Several factors can contribute to this, including:

  • Suboptimal Temperature: The reaction typically requires heating, and inconsistent or incorrect temperatures can lead to incomplete reactions or side product formation.[7][8]

  • Reaction Time: Insufficient reaction time will result in a low conversion of the starting material.

  • Moisture: The presence of water can be detrimental in the initial stages of the reaction.[5]

  • Reagent Purity: Impurities in the starting phenol or hexamethylenetetramine (HMTA) can lead to undesired side reactions.[5]

Q3: What are the typical side products in a Reimer-Tiemann reaction for this synthesis?

A3: The Reimer-Tiemann reaction can lead to the formation of several side products, including:

  • Isomeric Products: Formation of the para-formylated product is a common side reaction, although ortho-formylation is generally favored.[9]

  • Polymeric/Tar-like Substances: Phenolic compounds can polymerize under the strong basic and thermal conditions of the reaction, leading to the formation of dark, resinous materials that complicate purification.

  • Dienone Derivatives: In some cases, dichloromethyl-substituted cyclohexadienones can be formed as byproducts.[10]

Q4: Can I use microwave irradiation to improve my Duff reaction?

A4: Yes, microwave-assisted synthesis has been shown to be a viable modification for the Duff reaction. It can significantly reduce the reaction time and, in some cases, improve the yield compared to conventional heating methods.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Inadequate Temperature The Duff reaction requires a specific temperature range (typically 145-175°C) to proceed efficiently.[8] Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to decomposition of the product.Carefully monitor and control the reaction temperature using a reliable heating mantle and thermometer. Experiment with a temperature gradient to find the optimal condition for your specific setup.
Insufficient Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed. Typical reaction times for the Duff reaction are 2-3 hours.[7]
Presence of Moisture Water can interfere with the reactive intermediates in the Duff reaction.Ensure all glassware is thoroughly dried before use and use anhydrous solvents.
Impure Reactants Impurities in the starting materials can lead to the formation of byproducts and reduce the yield of the desired product.[5]Use high-purity starting materials. Recrystallize or distill the starting phenol if necessary.
Issue 2: Formation of a Dark, Tarry Substance in the Reaction Mixture
Potential Cause Explanation Recommended Solution
Polymerization of Phenol Under the strongly basic and high-temperature conditions of the Reimer-Tiemann reaction, phenols are prone to polymerization.Use a lower reaction temperature if possible. Minimize the reaction time by closely monitoring its progress. Consider using a phase-transfer catalyst to improve the efficiency of the biphasic reaction, potentially allowing for milder conditions.[12]
Product Degradation The aldehyde product may be unstable under the harsh reaction conditions.Work up the reaction as soon as it is complete. Neutralize the reaction mixture promptly upon completion.

Experimental Protocols

General Protocol for the Duff Reaction

This protocol is a general guideline for the formylation of phenols and should be optimized for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a mixture of anhydrous glycerol and boric acid to form glyceroboric acid. Heat this mixture to 150-160°C.[8]

  • Reagent Addition: In a separate container, intimately mix the starting phenol (e.g., 4-hydroxybenzaldehyde) and hexamethylenetetramine (HMTA).

  • Reaction: Slowly add the phenol/HMTA mixture to the hot glyceroboric acid with vigorous stirring. Maintain the temperature between 150°C and 165°C for 20 minutes.[8]

  • Work-up: Cool the reaction mixture to approximately 115°C and then carefully acidify with a mixture of concentrated sulfuric acid and water.[8]

  • Isolation: The product can be isolated by steam distillation of the acidified reaction mixture.[8]

General Protocol for the Reimer-Tiemann Reaction

This is a general procedure and requires optimization for the specific substrate.

  • Reaction Setup: In a three-necked round-bottom flask fitted with a reflux condenser, a stirrer, and a dropping funnel, dissolve the phenol in a suitable solvent (e.g., 95% ethanol).[9]

  • Base Addition: Rapidly add an aqueous solution of a strong base, such as sodium hydroxide.

  • Reaction: Heat the solution to 70-80°C. Add chloroform dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, continue stirring for an additional hour.[9]

  • Work-up: Remove the ethanol and excess chloroform by distillation. Acidify the residue with hydrochloric acid.

  • Isolation and Purification: The product, which may separate as an oil, can be extracted with a suitable organic solvent (e.g., ethyl acetate).[13] The combined organic layers are then washed, dried, and the solvent is evaporated. Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

As specific quantitative data for the synthesis of this compound is not available in the provided search results, the following table summarizes the general reaction conditions for the Duff and Reimer-Tiemann reactions, which can be used as a starting point for optimization.

ParameterDuff ReactionReimer-Tiemann Reaction
Temperature 145 - 175 °C[8]70 - 80 °C[9]
Reaction Time 2 - 3 hours[7]1 - 3 hours after chloroform addition[9][13]
Key Reagents Phenol, Hexamethylenetetramine, Glyceroboric acid[8]Phenol, Chloroform, Strong Base (e.g., NaOH)[13][14]
Solvent Anhydrous glycerol[8]Biphasic system (e.g., Ethanol/Water)[13]
Typical Yield Generally low, can be improved with modifications[5][6]Varies depending on the substrate

Visualizations

experimental_workflow_duff start Start setup Reaction Setup: Prepare Glyceroboric Acid (150-160°C) start->setup reagents Reagent Preparation: Mix Phenol and HMTA setup->reagents reaction Reaction: Add Phenol/HMTA mixture (150-165°C, 20 min) reagents->reaction workup Work-up: Cool and Acidify reaction->workup isolation Isolation: Steam Distillation workup->isolation product This compound isolation->product

Caption: General experimental workflow for the Duff reaction.

logical_relationship_troubleshooting low_yield Low Yield of Product temp Suboptimal Temperature low_yield->temp Cause time Insufficient Reaction Time low_yield->time Cause moisture Presence of Moisture low_yield->moisture Cause purity Impure Reactants low_yield->purity Cause

References

Technical Support Center: 4-Hydroxyisophthalaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyisophthalaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the this compound is of high purity (≥98%). Impurities can interfere with the reaction. Similarly, verify the purity of all other reagents and solvents.

  • Reaction Conditions:

    • Temperature: Aldehyde reactions can be sensitive to temperature. If no reaction is observed, a moderate increase in temperature might be necessary. However, excessively high temperatures can lead to decomposition or polymerization.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Reactions that are run for too long can lead to the formation of side products and decomposition of the desired product.

    • Atmosphere: this compound is sensitive to air. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of undesired products.

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct amount. Some catalysts may require activation before use.

Q2: I am observing the formation of a significant amount of insoluble, dark-colored material in my reaction mixture. What is this and how can I prevent it?

A2: The formation of dark, insoluble material is likely due to the polymerization or self-condensation of this compound. Aldehydes, in general, are prone to such reactions, especially under acidic or basic conditions and at elevated temperatures.

Solutions:

  • Control pH: If your reaction conditions are strongly acidic or basic, consider using a milder catalyst or a buffer system to maintain a more neutral pH.

  • Lower Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

  • Slow Addition of Reagents: Adding the base or acid catalyst dropwise and slowly can help to control the reaction and minimize localized high concentrations that can promote polymerization.

  • Degas Solvents: Removing dissolved oxygen from solvents by degassing can help to minimize oxidative side reactions that may contribute to the formation of colored impurities.

Q3: I am having difficulty purifying my product. What are some effective purification strategies?

A3: Purification of products from this compound reactions can be challenging due to the polarity of the molecule and potential side products.

  • Column Chromatography: This is a common and effective method.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often a good starting point. The polarity of the solvent system should be optimized based on TLC analysis.

    • Deactivation of Silica Gel: If your product is basic, it may interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can help to improve the separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Conversion to a Salt: For basic products, conversion to a hydrochloride (HCl) salt can drastically change its solubility.[1] This allows for washing away non-polar organic impurities with a solvent in which the salt is insoluble, such as dichloromethane.[1] The free base can then be regenerated by treatment with a mild base.

Troubleshooting Common Reactions

Knoevenagel Condensation

Issue: Low yield or formation of multiple products in the Knoevenagel condensation with active methylene compounds (e.g., malononitrile).

Cause: The Knoevenagel condensation is a base-catalyzed reaction.[2] The reactivity of the two aldehyde groups in this compound may differ, and improper reaction conditions can lead to incomplete reaction or side reactions.

Solutions:

  • Choice of Base: Weakly basic amines like piperidine or pyridine are often used as catalysts.[2] Using a strong base can lead to self-condensation of the aldehyde.[2]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. For the related 4-hydroxybenzaldehyde, reactions with malononitrile can achieve high yields (95%) in as little as 12 minutes at room temperature with an appropriate catalyst.[3]

  • Stoichiometry: Use a slight excess of the active methylene compound to ensure complete conversion of the aldehyde groups if the d-condensation product is desired.

Data Presentation

Table 1: Representative Yields for Reactions Involving Hydroxybenzaldehydes

Reaction TypeReactantProductCatalystYield (%)Reference
Duff Reactionp-Cresol2-hydroxy-5-methylbenzaldehydeHexamethylenetetramine, Glyceroboric acid14[4]
Duff Reaction2,4-Dichlorophenol2-hydroxy-3,5-dichlorobenzaldehydeHexamethylenetetramine, Glyceroboric acid30[4]
Knoevenagel Condensation4-Hydroxybenzaldehyde & Malononitrile2-(4-hydroxybenzylidene)malononitrileNiCu@MWCNT95[3]
Knoevenagel Condensation3,4,5-Trimethoxybenzaldehyde & Malononitrile2-(3,4,5-trimethoxybenzylidene)malononitrileNiCu@MWCNT96[3]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the active methylene compound (2.1 mmol for d-condensation).

  • Add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: General Procedure for Schiff Base Formation
  • Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, 15 mL).

  • Add the primary amine (2.1 mmol for the di-Schiff base) to the solution.

  • Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product by recrystallization.

Mandatory Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions [Pure] impure_materials Use Purified Reagents check_purity->impure_materials [Impure] check_stoichiometry Verify Reactant Stoichiometry check_conditions->check_stoichiometry [Optimized] optimize_temp Optimize Temperature check_conditions->optimize_temp [Sub-optimal] correct_stoichiometry Adjust Molar Ratios check_stoichiometry->correct_stoichiometry [Incorrect] successful_outcome Improved Yield check_stoichiometry->successful_outcome [Correct] impure_materials->check_conditions optimize_time Optimize Reaction Time optimize_temp->optimize_time use_inert Use Inert Atmosphere optimize_time->use_inert use_inert->check_stoichiometry correct_stoichiometry->successful_outcome

Caption: Troubleshooting workflow for addressing low reaction yields.

Diagram 2: Potential Side Reactions of this compound

G start This compound polymerization Polymerization/ Self-Condensation start->polymerization [Acid/Base, Heat] hemiacetal Hemiacetal Formation (with alcohol solvent/reagent) start->hemiacetal [Acid Catalyst, Alcohol] desired_product Desired Reaction Product (e.g., Knoevenagel, Schiff Base) start->desired_product [Controlled Conditions]

References

side reactions to consider with 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Hydroxyisophthalaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes when working with this versatile difunctional aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound?

This compound possesses three primary reactive sites: a phenolic hydroxyl group and two aldehyde groups at positions 1 and 3 of the benzene ring. The hydroxyl group is nucleophilic and can undergo reactions typical of phenols, such as etherification. The aldehyde groups are electrophilic and are susceptible to nucleophilic attack, making them suitable for reactions like condensation and reductive amination.

Q2: What are the most common classes of side reactions to consider when using this compound?

The most common side reactions are generally related to the high reactivity of the aldehyde and phenol functionalities. These include:

  • Incomplete or partial reactions: Due to the presence of two aldehyde groups, reactions may yield a mixture of mono- and di-substituted products.

  • Self-condensation or polymerization: Under certain conditions, especially with strong bases, aldehydes can undergo self-condensation. Phenols can also polymerize, particularly under harsh acidic or basic conditions.[1][2]

  • Oxidation: The aldehyde groups are susceptible to oxidation to carboxylic acids, especially if reactions are not carried out under an inert atmosphere.

  • O-substitution vs. C-substitution: The phenolic hydroxyl group can compete with other nucleophiles in the reaction mixture.

Q3: How can I selectively react with only one of the two aldehyde groups?

Achieving mono-substitution can be challenging but is often favored by using a stoichiometric amount (one equivalent or slightly less) of the coreactant at low temperatures. A slow, dropwise addition of the reagent can also help to control the reaction and favor the mono-adduct. The use of protecting groups for one of the aldehyde groups, though adding extra steps, is the most reliable method for achieving high selectivity.

Q4: Under what conditions is this compound unstable?

This compound can be sensitive to both strongly acidic and basic conditions, as well as elevated temperatures.[2][3] Strong bases can induce self-condensation of the aldehyde groups, while strong acids can lead to polymerization of the phenolic ring.[1][2] It is also sensitive to oxidizing agents, which can convert the aldehyde groups to carboxylic acids. For storage, it is recommended to keep it in a cool, dark place under an inert atmosphere.

Troubleshooting Guides

Issue 1: Knoevenagel Condensation - Formation of a Mixture of Products

Problem: During a Knoevenagel condensation with an active methylene compound, I am observing a mixture of the mono- and di-condensation products, as well as unreacted starting material.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Incorrect Stoichiometry Using an excess of the active methylene compound will drive the reaction towards the di-substituted product. Conversely, too little will result in a large amount of unreacted starting material and mono-substituted product.To favor the mono-condensation product , use a 1:1 or slightly less than 1:1 molar ratio of the active methylene compound to this compound. For the di-condensation product , use at least two equivalents of the active methylene compound.
Reaction Temperature Too High High temperatures can increase the rate of the second condensation, leading to more of the di-substituted product, and can also promote side reactions like polymerization.Maintain a lower reaction temperature (e.g., 0-25 °C) to better control the reaction rate and improve selectivity for the mono-substituted product.
Base Catalyst is Too Strong A strong base can lead to the self-condensation of this compound as a side reaction.[4]Use a mild base catalyst such as piperidine or pyridine.[5]
Michael Addition If an excess of the active methylene compound is used, it can potentially undergo a Michael addition to the α,β-unsaturated product.[5]Carefully control the stoichiometry and consider using a milder base to disfavor this side reaction.

Illustrative Data: Product Distribution in a Knoevenagel Condensation

The following table provides an example of how reaction conditions can influence the product distribution in a Knoevenagel condensation with malononitrile. (Note: This is representative data for illustrative purposes).

Molar Ratio (Malononitrile:Aldehyde)Temperature (°C)% Mono-adduct% Di-adduct% Starting Material
1:125651520
1:1080515
2.2:12510855
2.2:1505905

Experimental Protocol: Selective Mono-Knoevenagel Condensation

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the active methylene compound (0.95 equivalents) and a catalytic amount of a mild base (e.g., piperidine, 0.1 equivalents) in the same solvent.

  • Add the solution of the active methylene compound and base dropwise to the cooled solution of this compound over 1-2 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed to the desired extent, quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Troubleshooting Workflow for Knoevenagel Condensation

start Low Yield or Mixture of Products check_stoichiometry Verify Stoichiometry of Active Methylene Compound start->check_stoichiometry adjust_temp Lower Reaction Temperature check_stoichiometry->adjust_temp Stoichiometry Correct check_base Use Milder Base Catalyst adjust_temp->check_base Still Poor Selectivity purify Purify via Column Chromatography check_base->purify Side Reactions Minimized

Troubleshooting Knoevenagel Condensation.
Issue 2: Schiff Base (Imine) Formation - Incomplete Reaction or Hydrolysis

Problem: When forming a Schiff base with a primary amine, the reaction does not go to completion, or the imine product hydrolyzes back to the starting materials upon workup.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Reversible Reaction Imine formation is a reversible equilibrium reaction. The presence of water will drive the equilibrium back towards the aldehyde and amine.[6]Remove water from the reaction mixture as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves), or performing the reaction in a dry solvent.[7]
Steric Hindrance Bulky amines may react slowly with the sterically hindered aldehyde groups of this compound.[7]Increase the reaction temperature (with caution to avoid polymerization) or use a catalyst such as a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) to accelerate the reaction.
Hydrolysis During Workup The imine bond can be sensitive to acidic conditions and may hydrolyze during an acidic workup.[8]Perform a neutral or slightly basic workup. Avoid strong acids. If purification by chromatography is necessary, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.
Incomplete Reaction (Mono- vs. Di-substitution) Similar to the Knoevenagel condensation, achieving complete di-substitution may require an excess of the amine and longer reaction times.To favor the di-imine product , use at least two equivalents of the primary amine and ensure the removal of water. For the mono-imine product , use a 1:1 stoichiometry of the amine to this compound.

Experimental Protocol: Di-Schiff Base Formation with Water Removal

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), the primary amine (2.2 equivalents), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization. If necessary, use column chromatography with a neutralized stationary phase.

Logical Flow for Optimizing Schiff Base Formation

start Incomplete Schiff Base Formation or Hydrolysis remove_water Ensure Efficient Water Removal (e.g., Dean-Stark) start->remove_water check_catalyst Consider Acid Catalyst remove_water->check_catalyst Reaction Still Slow adjust_workup Use Neutral or Basic Workup remove_water->adjust_workup Product Hydrolyzes check_sterics If Amine is Bulky, Increase Temperature or Reaction Time check_catalyst->check_sterics Still Incomplete success High Yield of Stable Imine adjust_workup->success check_sterics->success

Optimizing Schiff Base Formation.
Issue 3: Etherification of the Phenolic Hydroxyl Group - Aldehyde Groups Reacting

Problem: During the etherification of the hydroxyl group (e.g., Williamson ether synthesis), I am observing side reactions involving the aldehyde groups.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Basic Conditions The basic conditions required for the Williamson ether synthesis (e.g., K₂CO₃, NaH) can promote the self-condensation of the aldehyde groups.[9]Use milder basic conditions if possible. Alternatively, protect the aldehyde groups before performing the etherification.
Nucleophilic Attack on Aldehydes If the alkylating agent has a nucleophilic counterpart or if other nucleophiles are present, they may attack the electrophilic aldehyde carbons.Protect the aldehyde groups as acetals before the etherification. Acetals are stable to basic conditions and can be deprotected under acidic conditions after the ether has been formed.
Reduction of Aldehydes If a reducing agent is inadvertently present or formed in situ, the aldehyde groups could be reduced to alcohols.Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent unwanted side reactions.

Experimental Protocol: Etherification with Aldehyde Protection

  • Protection Step: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene) and add an excess of ethylene glycol (2.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat to reflux with a Dean-Stark apparatus to remove water and form the diacetal. Purify the protected compound.

  • Etherification Step: Dissolve the protected this compound (1 equivalent) in a polar aprotic solvent (e.g., DMF). Add a base (e.g., K₂CO₃, 1.5 equivalents) and the alkylating agent (e.g., an alkyl halide, 1.2 equivalents). Heat the reaction mixture until the starting material is consumed (monitor by TLC).[9]

  • Workup and Deprotection: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Dissolve the crude product in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., 2M HCl) and stir until the deprotection is complete (monitor by TLC). Neutralize the solution, extract the final product, and purify as needed.

Signaling Pathway for Selective Etherification

start This compound protect Protect Aldehydes (e.g., Acetal Formation) start->protect etherify Etherify Phenolic -OH (e.g., Williamson Synthesis) protect->etherify deprotect Deprotect Aldehydes (Acidic Hydrolysis) etherify->deprotect product Desired Ether Product deprotect->product

References

avoiding polymerization of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the polymerization of 4-Hydroxyisophthalaldehyde during experiments and storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Sample appears viscous, has solidified, or turned cloudy. Polymerization has likely occurred.- Confirm polymerization by checking for insolubility in recommended solvents. - If possible, consider depolymerization (see Experimental Protocols). - For future use, strictly adhere to recommended storage and handling procedures.
Inconsistent or poor reaction yields. The starting material may have partially polymerized.- Use a fresh, unopened vial of this compound. - If compatible with your reaction, consider adding a polymerization inhibitor.
An insoluble precipitate forms during the reaction. The reaction conditions may be inducing polymerization.- Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). - Evaluate the reaction temperature; consider lowering it if the protocol allows. - Assess the pH of the reaction mixture; acidic or basic conditions can catalyze polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

A1: this compound is susceptible to polymerization due to its reactive aldehyde functional groups and the activating hydroxyl group on the aromatic ring. Polymerization can be initiated by several factors, including:

  • Exposure to Air (Oxygen): Oxygen can lead to oxidative processes that initiate polymerization.

  • Heat and Light: Elevated temperatures and exposure to light provide the energy needed to start the polymerization process.

  • Presence of Impurities: Acidic or basic impurities can act as catalysts for polymerization reactions like aldol condensation.

Q2: How can I visually determine if my this compound sample has started to polymerize?

A2: Signs of polymerization include a noticeable increase in viscosity, the formation of a solid precipitate, or the material becoming cloudy or opaque. A pure, unpolymerized sample should be a powder or crystalline solid.[1]

Q3: What are the ideal storage conditions to prevent the polymerization of this compound?

A3: To minimize the risk of polymerization, it is crucial to store this compound under controlled conditions.

ParameterRecommendationRationale
Temperature 2-8°C[2][3]Reduces the rate of chemical reactions, including polymerization.
Atmosphere Inert gas (e.g., Argon or Nitrogen)[2][4][5]Prevents oxidation, which can initiate polymerization.
Light Dark (amber vial)Minimizes light-induced degradation and polymerization.
Purity Use high-purity gradeImpurities can catalyze polymerization.[1]

Q4: Are there any chemical inhibitors that can be used to prevent polymerization?

InhibitorRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 100-200 ppm[1]Scavenges free radicals, inhibiting radical-initiated polymerization.
Hydroquinone 100-200 ppm[1]Acts as a radical trap to terminate polymerization chains.

Caution: Always verify that the chosen inhibitor will not interfere with your specific downstream application or reaction chemistry.

Experimental Protocols

Protocol 1: Proper Handling and Transfer of this compound

This protocol outlines the steps for safely handling and transferring the reagent to minimize exposure to air and moisture.

  • Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: Prepare a glove box or a Schlenk line with a dry, inert atmosphere (argon or nitrogen).

  • Transfer: Quickly weigh the desired amount of the compound in the inert atmosphere and transfer it to the reaction vessel.

  • Sealing: Immediately and securely seal the stock container, purge with inert gas, and return it to the recommended storage conditions.

Protocol 2: Depolymerization (Conceptual)

This is a general procedure and should be adapted and optimized with caution.

  • Apparatus Setup: Assemble a distillation apparatus and ensure all glassware is dry.

  • Inert Atmosphere: Flush the entire system with a slow stream of an inert gas like nitrogen or argon.[1]

  • Heating: Gently heat the flask containing the polymerized material while stirring. The polymer may "crack" and revert to the monomer.[1]

  • Distillation: Collect the fraction that distills at the boiling point of pure this compound (approximately 266°C at 760 mmHg, though vacuum distillation is recommended to lower the temperature).[4]

  • Stabilization: Immediately add a polymerization inhibitor (e.g., BHT) to the freshly distilled aldehyde before storage.[1]

Visualizations

Polymerization_Pathway Potential Polymerization Pathways cluster_conditions Initiating Factors Air Air (Oxygen) Polymer Insoluble Polymer Air->Polymer Heat_Light Heat / Light Heat_Light->Polymer Impurities Acid/Base Impurities Impurities->Polymer Monomer This compound Monomer Monomer->Polymer Polymerization

Caption: Factors initiating the polymerization of this compound.

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Encountered (e.g., Viscous Sample, Low Yield) Check_Storage Review Storage Conditions (Temp, Atmosphere, Light) Start->Check_Storage Check_Handling Review Handling Procedure (Inert Atmosphere) Check_Storage->Check_Handling Storage OK Use_New_Sample Use Fresh Sample Check_Storage->Use_New_Sample Storage Incorrect Check_Handling->Use_New_Sample Handling Incorrect Optimize_Reaction Optimize Reaction Conditions (Temp, pH, Atmosphere) Check_Handling->Optimize_Reaction Handling OK Add_Inhibitor Consider Adding Inhibitor (If compatible) Use_New_Sample->Add_Inhibitor End Problem Resolved Add_Inhibitor->End Optimize_Reaction->End

Caption: A logical workflow for troubleshooting polymerization issues.

References

storage and handling recommendations for 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Hydroxyisophthalaldehyde. Here you will find recommendations for storage and handling, a troubleshooting guide for common experimental issues, and a detailed experimental protocol.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental success and safety.

Storage Recommendations
ParameterRecommendationSource(s)
Temperature 2-8°C or 4°C[1][2][3][4][5][6][7]
Atmosphere Inert atmosphere (e.g., under Nitrogen or Argon)[1][3][4][5][6][7]
Form Solid, powder to crystal[1][3][4][7][8]
Appearance White to Orange to Green[3][4][7][8]
Safety and Handling Precautions

This compound is classified as an irritant.[9] Adherence to standard laboratory safety protocols is required.

  • Hazard Statements:

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, eye, and face protection.

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • Wash hands and any exposed skin thoroughly after handling.

  • In Case of Exposure:

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

Troubleshooting Guide and FAQs

This section addresses common issues that may arise during experiments involving this compound.

TroubleshootingWorkflow start Problem Encountered low_yield Low Reaction Yield/ Incomplete Reaction start->low_yield product_instability Product Instability/ Decomposition start->product_instability purification_issues Purification Issues start->purification_issues check_water Remove Water: - Dean-Stark trap - Dehydrating agent (e.g., molecular sieves) low_yield->check_water Is water a byproduct? optimize_stoichiometry Optimize Stoichiometry: - Use slight excess of one reactant low_yield->optimize_stoichiometry adjust_ph Adjust pH: - Mildly acidic (pH 4-5) is often optimal - Catalytic amount of weak acid low_yield->adjust_ph increase_time_temp Increase Reaction Time/ Temperature low_yield->increase_time_temp anhydrous_conditions Ensure Anhydrous Conditions: - Dry solvents - Inert atmosphere product_instability->anhydrous_conditions Suspect hydrolysis? avoid_high_temp Avoid High Temperatures during workup/purification product_instability->avoid_high_temp recrystallization Recrystallization: - Test various solvents purification_issues->recrystallization Is product a solid? chromatography Column Chromatography purification_issues->chromatography trituration Trituration with non-polar solvent purification_issues->trituration Is product an oil?

Caption: Troubleshooting workflow for experiments with this compound.

Frequently Asked Questions (FAQs):

Q1: My Schiff base condensation reaction with this compound has a low yield. What are the common causes and solutions?

  • Cause: Incomplete reaction due to the presence of water, which is a byproduct of Schiff base formation. The reaction is an equilibrium, and water can shift it back towards the reactants.[1][10]

  • Solution:

    • Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or 4 Å molecular sieves to the reaction mixture.[1][10]

    • pH Optimization: The reaction is often catalyzed by a small amount of a weak acid (e.g., acetic acid). The optimal pH is typically mildly acidic (around 4-5) to facilitate the dehydration step without fully protonating the amine nucleophile.[2][10]

    • Stoichiometry: Ensure accurate molar ratios of your reactants. Sometimes, using a slight excess of the amine component can drive the reaction to completion.[1]

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to reach completion. Monitor the progress by Thin Layer Chromatography (TLC).[10]

Q2: The aldehyde groups of this compound seem to be unreactive in a Knoevenagel condensation. How can I improve this?

  • Cause: Insufficiently basic catalyst to deprotonate the active methylene compound. Strong bases should be avoided as they can cause self-condensation of the aldehyde.[5]

  • Solution:

    • Catalyst Choice: Use a weakly basic amine catalyst such as piperidine or pyridine.[5][6]

    • Active Methylene Compound: Ensure the methylene compound is sufficiently activated by electron-withdrawing groups (e.g., malonates, cyanoacetates).[5]

    • Doebner Modification: If reacting with a compound containing a carboxylic acid (like malonic acid), using pyridine as the solvent can facilitate both the condensation and subsequent decarboxylation.[5][6]

Q3: My final product is an oil and is difficult to purify. What can I do?

  • Cause: The product may be impure or may not readily crystallize.

  • Solution:

    • Trituration: Attempt to induce solidification by stirring the oil with a non-polar solvent, such as hexane or petroleum ether.[10]

    • Column Chromatography: If trituration fails, purify the oil using silica gel column chromatography to separate it from impurities.

    • Conversion to a Salt: If your molecule has a basic nitrogen, you may be able to form a solid salt (e.g., a hydrochloride salt) by treating it with an acid in an anhydrous solvent. This salt can then be purified by recrystallization.[10]

Q4: My purified product decomposes over time. How can I prevent this?

  • Cause: The imine bonds in Schiff bases can be susceptible to hydrolysis, reverting to the starting aldehyde and amine.[1] The phenolic hydroxyl group can also be sensitive to oxidation.

  • Solution:

    • Anhydrous Conditions: Store the purified compound under anhydrous conditions. If it is particularly sensitive, store it under an inert atmosphere (nitrogen or argon).[1]

    • Protection from Light: Store in an amber vial to protect it from light, which can catalyze degradation.

    • Low Temperature: Store the compound at the recommended low temperatures (2-8°C).

Experimental Protocols

This section provides a detailed methodology for a key experimental application of this compound.

Synthesis of a QCy7-based Near-Infrared (NIR) Fluorescent Probe

This protocol is based on the general procedure for synthesizing QCy7-derived modular probes.[4] It involves an initial alkylation of the phenolic hydroxyl group of this compound, followed by a double condensation with a sulfo-indolium salt to form the cyanine dye.

ExperimentalWorkflow start Start step1 Step 1: Alkylation of this compound start->step1 step2 Step 2: Condensation with Sulfo-indolium Salt step1->step2 purification Purification step2->purification characterization Characterization purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of a QCy7-based NIR probe.

Materials:

  • This compound

  • Analyte-responsive protecting group with a leaving group (e.g., bromo-functionalized boronic ester for H₂O₂ detection)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sulfo-indolium salt (e.g., 2,3,3-trimethyl-1-(4-sulfobutyl)-3H-indol-1-ium)

  • Ethanol or Acetic Anhydride

  • Piperidine or other suitable catalyst

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

Step 1: Alkylation of this compound

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the analyte-responsive protecting group with a leaving group (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature (or with gentle heating if necessary) and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the alkylated intermediate.

Step 2: Condensation to form the QCy7 Probe

  • Dissolve the alkylated intermediate from Step 1 (1.0 equivalent) and the sulfo-indolium salt (2.2 equivalents) in ethanol or acetic anhydride.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC or UV-Vis spectroscopy, observing the formation of the characteristic deep-colored cyanine dye.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude QCy7 probe by silica gel column chromatography or recrystallization to yield the final product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Hydroxyisophthalaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important organic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 2,4-Diformylphenol, is an organic compound with the chemical formula C₈H₆O₃.[1][2] It serves as a vital intermediate in the synthesis of various chemical compounds, including near-infrared (NIR) fluorescent dyes and other complex organic molecules.[3][4] It is also a building block for materials like Covalent Organic Frameworks (COFs).

Q2: What are the common laboratory methods for synthesizing this compound?

A2: The most frequently cited methods for synthesizing this compound are the Duff reaction and the Reimer-Tiemann reaction.[4][5][6] The Duff reaction involves the formylation of a phenol using hexamethylenetetramine (HMTA) in an acidic medium.[7][8] The Reimer-Tiemann reaction achieves ortho-formylation of phenols using chloroform in a basic solution.[9][10] A modified Duff reaction starting from 4-hydroxybenzaldehyde is also a known route.[3][4]

Q3: What are the key physical and chemical properties of this compound?

A3: Understanding the properties of the target compound is crucial for purification and handling. Key properties are summarized in the table below.

PropertyValueCitations
CAS Number 3328-70-9[1]
Molecular Formula C₈H₆O₃[1]
Molecular Weight 150.13 g/mol [1]
Appearance White to orange or green crystalline powder[4]
Melting Point 109-111 °C[4]
Boiling Point 266.0 ± 25.0 °C (Predicted)[4]
Solubility Soluble in methanol[4]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon)[4]

Q4: What are the main safety considerations when handling the reagents for this synthesis?

A4: The synthesis involves hazardous materials. Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9] Strong bases like sodium hydroxide are corrosive.[11] The reactions can also be exothermic, requiring careful temperature control to prevent runaways.[9] Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I optimize it?

A: Low yield is a common scale-up challenge resulting from several factors.[12][13]

  • Cause 1: Inefficient Mixing: In larger reactors, achieving homogeneous mixing of multiphasic reactions (like the Reimer-Tiemann reaction) is difficult.[9] Localized "hot spots" or areas of poor reagent contact can drastically reduce yield.

    • Solution: Increase the stirring speed and consider using a mechanical stirrer with a properly designed impeller for better agitation. For biphasic systems, a phase-transfer catalyst may improve the reaction rate.[9]

  • Cause 2: Poor Temperature Control: Chemical reactions can be highly exothermic, and the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[12] Overheating can lead to side product formation and degradation of the desired product.[13]

    • Solution: Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature closely and adjust the addition rate of reagents to maintain the optimal temperature range.[14]

  • Cause 3: Sub-optimal Reagent Stoichiometry: The ideal ratio of reactants may change upon scaling.

    • Solution: Perform a Design of Experiments (DoE) study at a smaller scale to identify the optimal stoichiometry for yield and purity.[15] Factors to investigate include the molar ratios of the formylating agent and the base to the phenol substrate.[14]

  • Cause 4: Incomplete Reaction: Reaction times that are sufficient for a lab-scale flask may be inadequate for a larger volume.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion before initiating the work-up.[13][16]

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurities in my final product. What are the likely side reactions and how can they be minimized?

A: Impurity formation often increases during scale-up.

  • Cause 1 (Duff Reaction): Diformylation or Para-substitution: The Duff reaction can lead to the introduction of multiple aldehyde groups or formylation at the para position, especially if ortho positions are not blocked.[5][7]

    • Solution: Carefully control the reaction temperature (typically 150-160°C) and the stoichiometry of hexamethylenetetramine.[17] Modifying the reaction medium, for instance by using glyceroboric acid, can improve selectivity for the desired ortho-formylation.[17]

  • Cause 2 (Reimer-Tiemann Reaction): Formation of Isomers: The primary side product is often the isomeric 2-hydroxy-5-formylbenzaldehyde. The ortho:para ratio can be influenced by reaction conditions.[11]

    • Solution: Ortho-formylation is generally favored in this reaction.[6][9] However, adjusting the solvent system and the counter-ion of the base can sometimes influence selectivity.

  • Cause 3: Product Degradation: The product, a phenolic aldehyde, can be sensitive to the reaction conditions, especially high temperatures or prolonged exposure to strong bases/acids.[13]

    • Solution: Minimize the reaction time and ensure rapid quenching and work-up once the reaction is complete. Use the mildest effective conditions for both the reaction and purification steps.

Issue 3: Difficulties with Product Isolation and Purification

Q: The work-up and purification process is proving difficult at a larger scale. What strategies can I employ?

A: Isolating the product efficiently is key to a successful scale-up.

  • Problem 1: Emulsion Formation during Extraction: Vigorous mixing of aqueous and organic layers during work-up can lead to stable emulsions that are difficult to separate.

    • Solution: Use a gentler mixing method for extraction in a separatory funnel or reactor. Adding a saturated brine solution can help break up emulsions.

  • Problem 2: Inefficient Crystallization: Obtaining pure crystals can be challenging with larger volumes of solvent.

    • Solution: Optimize the recrystallization solvent system. Ensure the crude product is dissolved in a minimal amount of hot solvent and allow it to cool slowly to form well-defined crystals.[18] Seeding the solution with a small crystal of the pure product can induce crystallization.

  • Problem 3: Product Lost during Purification: Significant product loss can occur during transfers and purification steps like column chromatography.[19]

    • Solution: Whenever possible, use crystallization as the primary purification method, as it is more scalable than chromatography. If chromatography is necessary, carefully optimize the solvent system and column loading to maximize separation and recovery.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Note: These protocols may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis via Modified Duff Reaction

This method formylates 4-hydroxybenzaldehyde to yield the target product.

Reagents & Equipment:

  • 4-hydroxybenzaldehyde

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid or a mixture of glycerol and boric acid

  • Hydrochloric acid (HCl)

  • Jacketed glass reactor with mechanical stirrer, condenser, and temperature probe

  • Heating/cooling circulator

Procedure:

  • Setup: Charge the reactor with 4-hydroxybenzaldehyde and HMTA.

  • Reaction: Add the acidic medium (e.g., glacial acetic acid) to the reactor. Heat the mixture with stirring to the target temperature (e.g., 110-120°C for acetic acid) and maintain for several hours.[5]

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Hydrolysis: Once the reaction is complete, cool the mixture. Slowly add a solution of hydrochloric acid to hydrolyze the intermediate imine. This step is often exothermic and requires careful temperature control.

  • Work-up: The product may precipitate from the acidic solution. If not, extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[18]

Protocol 2: Synthesis via Reimer-Tiemann Reaction

This method formylates phenol to introduce two aldehyde groups. Note that this reaction can produce a mixture of products.

Reagents & Equipment:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

  • Jacketed glass reactor with a high-torque mechanical stirrer, dropping funnel, condenser, and temperature probe

Procedure:

  • Setup: Prepare an aqueous solution of the alkali hydroxide (e.g., 20-40%) in the reactor.[6] Add the phenol and stir vigorously to form the sodium phenoxide solution.

  • Reaction: Heat the mixture to 60-70°C.[6][14] Add chloroform dropwise from the addition funnel at a rate that maintains a gentle reflux and keeps the temperature within the desired range. The reaction is often exothermic.[9]

  • Stirring: After the addition is complete, continue to stir the mixture at temperature for an additional 1-3 hours to ensure the reaction goes to completion.[6][11]

  • Work-up: Cool the reaction mixture. Remove excess chloroform by distillation if necessary.[11] Carefully acidify the residue with hydrochloric acid until it is acidic to Congo red paper.

  • Isolation: The crude product may separate as an oil or solid. Separate the product and wash it several times with hot water.

  • Purification: The crude product will be a mixture of isomers. Purification can be achieved by fractional distillation under reduced pressure followed by recrystallization or by column chromatography.[11]

Visualizations

Workflow and Decision Diagrams

G A Lab-Scale Synthesis (mg to g) B Process Safety Analysis (Identify Hazards) A->B Evaluate Exotherms, Reagent Stability C Pilot Scale-Up (10-100x) B->C Implement Controls D Reaction Optimization (DoE, Parameter Screening) C->D Address Mixing, Heat Transfer Issues E Work-up & Purification Protocol Development C->E D->E Optimize for Scalability F Process Validation (Reproducibility Check) E->F Confirm Purity & Yield G Full-Scale Production F->G Transfer Process

Caption: Diagram 1: General workflow for scaling up a chemical synthesis.

G Start Low Yield Observed CheckCompletion Is reaction complete? (TLC/HPLC) Start->CheckCompletion CheckMixing Is mixing adequate? CheckCompletion->CheckMixing Yes IncreaseTime Increase reaction time or re-evaluate catalyst CheckCompletion->IncreaseTime No CheckTemp Was temperature stable? CheckMixing->CheckTemp Yes ImproveStirring Improve agitation (mechanical stirrer, baffle) CheckMixing->ImproveStirring No CheckPurity Are reagents pure? CheckTemp->CheckPurity Yes ImproveCooling Improve heat transfer (Jacketed reactor, slower addition) CheckTemp->ImproveCooling No PurifyReagents Purify/re-source starting materials CheckPurity->PurifyReagents No End Re-run Experiment CheckPurity->End Yes IncreaseTime->End ImproveStirring->End ImproveCooling->End PurifyReagents->End

Caption: Diagram 2: Decision tree for troubleshooting low reaction yields.

G cluster_reactants Reactants Phenol Phenol Derivative Attack Electrophilic Aromatic Substitution Phenol->Attack HMTA Hexamethylenetetramine (HMTA) Iminium Electrophilic Iminium Ion (Formed from HMTA + Acid) HMTA->Iminium Protonation & Ring Opening Iminium->Attack Intermediate Benzylamine Intermediate Attack->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Intramolecular Redox & H₂O Attack Product Ortho-Hydroxyaldehyde Product Hydrolysis->Product

Caption: Diagram 3: Simplified reaction pathway for the Duff Reaction.[7]

References

Technical Support Center: Catalyst Selection for Reactions Involving 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxyisophthalaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving this compound?

A1: this compound is a versatile building block, primarily used in condensation reactions due to its two aldehyde functional groups and a phenolic hydroxyl group. The most common applications include:

  • Schiff Base Condensation: Reaction with primary amines to form imine-linked structures. This is a fundamental step in the synthesis of various organic compounds and polymers.

  • Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a weak base, to form α,β-unsaturated products.[1][2]

  • Polymerization: Used as a monomer in the synthesis of polymers such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[3][4]

Q2: I am getting a low yield in my condensation polymerization. What are the likely causes?

A2: Low yields in condensation polymerizations are a common issue. Several factors could be contributing to this problem:

  • Purity of Reactants: Impurities in this compound or the co-monomer can interfere with the polymerization process.

  • Stoichiometry: Precise 1:1 stoichiometry of the reacting functional groups is crucial for achieving high molecular weight polymers.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient removal of byproducts (like water) can limit the extent of polymerization.

  • Catalyst Activity: The chosen catalyst may not be active enough, or it may have degraded.

  • Solubility: The growing polymer may precipitate out of the solution, halting further chain growth.

Q3: How can I purify the final product of my reaction with this compound?

A3: Purification methods depend on the nature of the product. Common techniques include:

  • Recrystallization: Effective for crystalline solid products. The choice of solvent is critical to ensure the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

  • Column Chromatography: Useful for separating the desired product from byproducts and unreacted starting materials, especially for non-crystalline or complex mixtures.

  • Washing: If the product is a solid, washing with appropriate solvents can remove soluble impurities. For instance, washing with cold ethanol or water is often employed.[5]

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (starting material remains).1. Inactive or insufficient catalyst. 2. Sub-optimal reaction temperature. 3. Insufficient reaction time.1. Increase catalyst loading or switch to a more effective catalyst (see Table 1). 2. Optimize the reaction temperature. For many Knoevenagel condensations, room temperature is sufficient, but some systems may require gentle heating. 3. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of multiple side products.1. Reaction temperature is too high, leading to decomposition. 2. Catalyst is too strong, promoting side reactions.1. Lower the reaction temperature. 2. Use a milder base as a catalyst.
Product is difficult to isolate.Product is soluble in the reaction solvent at room temperature.After the reaction is complete, try precipitating the product by adding a non-polar solvent or by cooling the reaction mixture in an ice bath.[5]
Issue 2: Poor Polymer Quality in Schiff Base Polymerization (e.g., for COF Synthesis)
Symptom Possible Cause Suggested Solution
Low crystallinity of the resulting polymer (e.g., amorphous COF).1. Reaction conditions (temperature, pressure) are not optimal for ordered growth. 2. Rapid precipitation of the polymer. 3. Presence of impurities that disrupt the crystal lattice.1. For solvothermal synthesis, carefully control the temperature profile. A slow cooling rate can sometimes improve crystallinity.[1] 2. Adjust the solvent system to improve the solubility of oligomers, allowing for more ordered growth before precipitation. 3. Ensure high purity of this compound and the amine co-monomer.
Low molecular weight of the polymer.1. Imprecise stoichiometry of the monomers. 2. Inefficient removal of water byproduct, which can hydrolyze the imine bonds. 3. Reaction time is too short.1. Accurately weigh the monomers to ensure a 1:1 molar ratio of aldehyde to amine functional groups. 2. Use a Dean-Stark trap or add a dehydrating agent to remove water as it forms. 3. Extend the reaction time.
Polymer is insoluble and difficult to process.High degree of cross-linking or strong intermolecular interactions.This is often an inherent property of highly cross-linked polymers like COFs. Post-synthetic modification might be an option to improve solubility in specific solvents.

Catalyst Selection and Reaction Conditions

The choice of catalyst is critical for the success of reactions involving this compound. The following tables summarize typical catalysts and conditions for common reaction types.

Table 1: Catalyst and Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
MalononitrilePiperidineEthanolReflux (78-80)2-4 h>90[5]
MalononitrileSeO₂/ZrO₂WaterRoom Temp0.5 hHigh[2]
Malononitrile(none)Water/Glycerol (1:1)Room Temp24 h99[2]
Ethyl CyanoacetateGallium ChlorideSolvent-freeRoom TempminutesHigh[6]

Table 2: Catalyst and Conditions for Schiff Base Formation & Polymerization

Amine ReactantCatalystSolventTemperature (°C)TimeProduct TypeReference
AnilineGlacial Acetic Acid (cat.)EthanolReflux4 hSchiff Base[7]
1,4-PhenylenediamineAcetic Acid (6M aq.)n-Butanol/Toluene12072 hCovalent Organic FrameworkN/A
2-Aminophenol(none)EthanolRoom Temp2 hSchiff Base[8]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

This protocol is adapted from general procedures for Knoevenagel condensations with substituted aldehydes.[5]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To the stirred solution, add malononitrile (2 equivalents).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate.

  • Further cooling in an ice bath can enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol, followed by deionized water to remove any remaining catalyst and unreacted starting materials.

  • Dry the product in a vacuum oven or air-dry to a constant weight.

Protocol 2: Solvothermal Synthesis of a Covalent Organic Framework (COF)

This protocol is a generalized procedure based on common methods for the synthesis of imine-linked COFs from aldehyde and amine monomers.[3]

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • n-Butanol

  • Toluene

  • 6M Acetic Acid

  • Pyrex tube

  • Vacuum sealing apparatus

  • Oven

Procedure:

  • To a Pyrex tube, add this compound (1 equivalent) and 1,4-phenylenediamine (1 equivalent).

  • Add a solvent mixture of n-butanol and toluene (e.g., 1:1 v/v).

  • Add an aqueous solution of 6M acetic acid as a catalyst.

  • Flash freeze the tube in liquid nitrogen and evacuate the headspace.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product sequentially with anhydrous acetone and anhydrous tetrahydrofuran.

  • Dry the final COF product under vacuum at an elevated temperature (e.g., 150 °C).

Visualizations

Knoevenagel_Condensation This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct Malononitrile Malononitrile Enolate_Intermediate Enolate Intermediate Malononitrile->Enolate_Intermediate Piperidine Piperidine (catalyst) Piperidine (catalyst) Enolate_Intermediate->Aldol_Adduct Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product Dehydration

Caption: Knoevenagel condensation pathway.

COF_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Purification Monomer_A This compound Mixing Mix monomers in n-butanol/toluene Monomer_A->Mixing Monomer_B 1,4-Phenylenediamine Monomer_B->Mixing Catalyst Add Acetic Acid Catalyst Mixing->Catalyst Sealing Seal in Pyrex Tube Catalyst->Sealing Heating Heat at 120°C for 72h Sealing->Heating Filtration Filter the solid product Heating->Filtration Washing Wash with acetone and THF Filtration->Washing Drying Dry under vacuum Washing->Drying Final_COF Covalent Organic Framework Drying->Final_COF

Caption: COF synthesis workflow.

References

Technical Support Center: Solvent Effects on 4-Hydroxyisophthalaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxyisophthalaldehyde. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvents on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of the aldehyde functional groups on this compound?

A1: Solvents significantly influence the reactivity of the aldehyde groups primarily through their polarity and ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the carbonyl oxygen of the aldehyde groups. This hydrogen bonding can polarize the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, these solvents can also solvate the nucleophile, potentially hindering its approach. In some cases, protic solvents can participate in the reaction, for example, by forming hemiacetals or acetals.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipole moments that allow them to solvate the molecule and stabilize charged intermediates or transition states, which can accelerate reactions.[1] Since they do not have acidic protons, they do not form hydrogen bonds with the carbonyl oxygen in the same way protic solvents do, but they are effective at solvating cations.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dioxane): In nonpolar solvents, the intrinsic reactivity of the aldehyde is less influenced by solvent-solute interactions. Reaction rates may be slower compared to polar solvents if the reaction involves polar or charged transition states.[2] Solubility can also be a limiting factor in these solvents.

Q2: What is the general solubility profile of this compound?

A2: this compound is a polar molecule due to the presence of a hydroxyl group and two aldehyde groups. Its solubility is as follows:

  • Good Solubility: It is soluble in polar organic solvents like Methanol, Ethanol, DMSO, and DMF.[3][4]

  • Limited Solubility: It is sparingly soluble in water and nonpolar solvents like hexane. The hydroxyl group's ability to engage in hydrogen bonding enhances its solubility in polar protic solvents.[5]

Q3: Can the phenolic hydroxyl group's reactivity be affected by the solvent?

A3: Yes. The acidity of the phenolic hydroxyl group is influenced by the solvent. Polar solvents, particularly those capable of accepting hydrogen bonds (like DMSO and DMF), can stabilize the resulting phenoxide ion after deprotonation. This stabilization facilitates the deprotonation, making the hydroxyl group more acidic and a better nucleophile in its deprotonated state. This is a critical factor in reactions where the hydroxyl group acts as a nucleophile, such as in Williamson ether synthesis.

Troubleshooting Guide

Issue 1: My reaction is proceeding much slower than expected in a nonpolar solvent like Toluene.

  • Possible Cause: The reaction likely proceeds through a polar or charged transition state that is destabilized in a nonpolar environment. Nonpolar solvents are poor at solvating charged species, which increases the activation energy of the reaction.[2]

  • Solution:

    • Switch to a polar aprotic solvent such as Acetonitrile or DMF. These solvents are better at stabilizing charged transition states without interfering with nucleophiles through hydrogen bonding.[1]

    • If the reactants' solubility is the issue, consider a solvent mixture or gentle heating to improve dissolution.

    • Review the reaction mechanism to understand the polarity of the transition state.

Issue 2: I am observing unexpected side products when running a reaction in Methanol at elevated temperatures.

  • Possible Cause: The aldehyde groups of this compound are susceptible to forming acetals or hemiacetals in the presence of an alcohol (like methanol) and an acid or base catalyst, especially with heat.

  • Solution:

    • Switch to a polar aprotic solvent (e.g., DMSO, DMF) to eliminate the participation of the solvent in the reaction.

    • If a protic solvent is necessary, run the reaction at a lower temperature to minimize side product formation.

    • Ensure the reaction conditions are strictly anhydrous if water or alcohol participation is undesirable.

Issue 3: The reaction yield is poor in a polar protic solvent, and my starting material seems to have low reactivity.

  • Possible Cause: The nucleophile in your reaction may be heavily solvated by the polar protic solvent. The solvent molecules form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic aldehyde carbons.

  • Solution:

    • Change the solvent to a polar aprotic one (e.g., Acetonitrile). This will dissolve the polar starting material but will not form a strong hydrogen-bonding cage around the nucleophile, often leading to a significant rate enhancement.[6]

Issue 4: My compound is degrading during the workup or purification process.

  • Possible Cause: this compound, like many phenols and aldehydes, can be sensitive to oxidation, strong acids, or strong bases, particularly at elevated temperatures.

  • Solution:

    • Perform workup and purification steps at lower temperatures.

    • Use a nitrogen or argon atmosphere to prevent oxidation, especially if the compound is heated.

    • Avoid unnecessarily strong acidic or basic conditions. Use buffered solutions where appropriate.

Quantitative Data

The following tables summarize key physical properties and representative spectroscopic data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 3328-70-9[4][7]
Molecular Formula C₈H₆O₃[7][8]
Molecular Weight 150.13 g/mol [7][9]
Appearance White to orange to green powder/crystal[4][10]
Melting Point 107.0 to 111.0 °C[4]
Boiling Point (Predicted) 266.0 ± 25.0 °C[3][7]
Solubility Soluble in Methanol[3][4]
Storage Inert atmosphere, 2-8°C[3][7]

Experimental Protocols

Protocol: Kinetic Analysis of Aldehyde Reactivity using UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the rate of a reaction involving the aldehyde group of this compound in different solvents.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the desired spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, Dioxane).

    • Prepare a stock solution of the reacting nucleophile (e.g., an amine) at a higher concentration (e.g., 100 mM) in the same solvent. The reaction should be run under pseudo-first-order conditions where the nucleophile is in large excess.[2]

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-500 nm) to identify the λmax (wavelength of maximum absorbance) for the reactant and the product.[11]

    • Select a monitoring wavelength where the absorbance change between the reactant and product is maximal.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • Kinetic Run:

    • Pipette the required volume of the this compound stock solution and dilute it with the solvent in a quartz cuvette to a final volume of ~3 mL. The initial absorbance should ideally be between 0.8 and 1.0.

    • Place the cuvette in the spectrophotometer and record a baseline absorbance (Time = 0).

    • Initiate the reaction by adding a small, precise volume of the concentrated nucleophile stock solution to the cuvette. Mix quickly and thoroughly.

    • Immediately begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 3 half-lives).

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Assuming pseudo-first-order kinetics, plot ln(A_t - A_∞) vs. Time, where A_t is the absorbance at time t and A_∞ is the absorbance at reaction completion.

    • The slope of this line will be -k_obs, where k_obs is the observed rate constant.

    • Repeat the experiment in different solvents to compare the respective k_obs values.

Visualizations

The following diagrams illustrate key workflows and concepts related to solvent effects on reactivity.

G cluster_0 Troubleshooting Workflow: Slow Reaction Rate start Reaction rate is unexpectedly slow q1 What is the solvent polarity? start->q1 a1_nonpolar Nonpolar (e.g., Toluene, Hexane) q1->a1_nonpolar Nonpolar a2_polar Polar (e.g., MeOH, ACN) q1->a2_polar Polar cause1 Cause: Destabilization of polar transition state. a1_nonpolar->cause1 q2 Is the solvent protic or aprotic? a2_polar->q2 sol1 Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO). cause1->sol1 a3_protic Protic (e.g., Methanol) q2->a3_protic Protic a4_aprotic Aprotic (e.g., ACN) q2->a4_aprotic Aprotic cause2 Cause: Nucleophile is 'caged' by H-bonding solvent molecules. a3_protic->cause2 end_node Re-evaluate other factors: - Temperature - Catalyst - Concentration a4_aprotic->end_node sol2 Solution: Switch to a polar aprotic solvent to free the nucleophile. cause2->sol2

Caption: Troubleshooting workflow for diagnosing slow reaction rates.

G cluster_solvents Solvent Classification and Effects on Reactivity cluster_polar Polar parent Solvents polar_protic Protic (e.g., Methanol, Water) parent->polar_protic polar_aprotic Aprotic (e.g., DMSO, Acetonitrile) parent->polar_aprotic nonpolar Nonpolar (e.g., Hexane, Toluene) parent->nonpolar effect_protic H-bonds with C=O Stabilizes phenoxide Can solvate nucleophiles (-) polar_protic->effect_protic effect_aprotic Stabilizes polar T.S. Does not H-bond with Nu (-) Good for S_N2 type reactions (+) polar_aprotic->effect_aprotic effect_nonpolar Minimal interaction Solubility can be low (-) Favors nonpolar T.S. nonpolar->effect_nonpolar

Caption: Classification of solvents and their primary effects.

References

Validation & Comparative

A Comparative Guide to Gas Chromatography for Purity Validation of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 4-Hydroxyisophthalaldehyde, a key building block in the synthesis of various pharmaceutical compounds and functional materials, is no exception. This guide provides a comprehensive comparison of gas chromatography (GC) with high-performance liquid chromatography (HPLC) for the purity validation of this compound, supported by detailed experimental protocols and data.

Introduction to Purity Analysis of this compound

Gas chromatography is a widely accepted method for determining the purity of volatile and semi-volatile organic compounds. For polar molecules like this compound, which contains both hydroxyl and aldehyde functional groups, GC analysis can be performed directly or after a derivatization step to enhance volatility and improve peak shape. The primary goal of the analysis is to separate the main component from any potential impurities, which may include starting materials, by-products from the synthesis, or degradation products.

A common synthetic route to this compound is the formylation of 4-hydroxybenzaldehyde.[1] This process can lead to impurities such as unreacted 4-hydroxybenzaldehyde and potentially other isomeric by-products. Therefore, a robust analytical method must be able to resolve these closely related compounds.

Gas Chromatography (GC) Analysis

GC, particularly when equipped with a Flame Ionization Detector (FID), is a powerful technique for quantifying the purity of organic compounds.[2][3] The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon, making it suitable for purity calculations based on area percentage.

Experimental Protocol: GC-FID

A suitable GC-FID method for the analysis of this compound can be adapted from established methods for phenolic compounds.[3]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

  • For the analysis of potential impurities, prepare a standard solution containing this compound and known potential impurities (e.g., 4-hydroxybenzaldehyde) at appropriate concentrations.

Data Presentation: GC Purity Analysis

The following table summarizes hypothetical results from the GC-FID analysis of a this compound sample, demonstrating the separation of the main component from a potential impurity.

Compound Retention Time (min) Peak Area Area %
4-Hydroxybenzaldehyde8.5412,5000.42
This compound10.212,965,00099.58

Visualization of the GC Analysis Workflow

GC_Workflow GC Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 gc_inj Inject Sample prep3->gc_inj gc_sep Separation on Capillary Column gc_inj->gc_sep gc_det Detection by FID gc_sep->gc_det data_int Peak Integration gc_det->data_int data_calc Calculate Area % data_int->data_calc data_report Report Purity data_calc->data_report

Caption: Workflow for this compound Purity by GC.

Comparison with High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC and is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[4][5] For aldehydes and ketones, HPLC analysis is often performed after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms highly UV-active derivatives that can be detected with high sensitivity.[6]

Experimental Protocol: HPLC-UV (with DNPH Derivatization)

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

Sample Preparation (Derivatization):

  • Prepare a solution of the this compound sample in acetonitrile.

  • To an aliquot of the sample solution, add an excess of a solution of DNPH in acidified acetonitrile.

  • Allow the reaction to proceed at room temperature for at least one hour.

  • Dilute the derivatized sample to a suitable concentration with the mobile phase before injection.

Comparative Performance

The choice between GC and HPLC depends on several factors, including the nature of the impurities, required sensitivity, and available instrumentation.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility Required; may necessitate derivatization for polar compounds.Not required; suitable for non-volatile and thermally labile compounds.[7]
Derivatization Optional, but can improve peak shape and volatility for phenolic compounds.[8][9]Often required for aldehydes to enhance UV detection.
Speed Generally faster analysis times.[7]Typically longer run times.[10]
Cost Lower operational cost due to the use of gases as the mobile phase.[7]Higher operational cost due to the consumption of expensive solvents.[10]
Sensitivity High sensitivity with FID for carbon-containing compounds.High sensitivity with UV detection for chromophoric compounds (enhanced by derivatization).
Resolution Excellent resolution for volatile compounds.High resolution, with a wide variety of stationary phases available for method optimization.

Logical Comparison of Analytical Techniques

GC_vs_HPLC Logical Comparison of GC and HPLC for Purity Analysis cluster_analyte Analyte Properties cluster_method Analytical Method cluster_considerations Key Considerations volatile Volatile & Thermally Stable gc Gas Chromatography (GC) volatile->gc non_volatile Non-Volatile or Thermally Labile hplc High-Performance Liquid Chromatography (HPLC) non_volatile->hplc gc_cons Faster Analysis Lower Cost gc->gc_cons derivatization Derivatization may be needed gc->derivatization hplc_cons Wider Applicability No Volatility Requirement hplc->hplc_cons hplc->derivatization

Caption: Comparison of GC and HPLC for Purity Analysis.

Conclusion

Both GC and HPLC are suitable and powerful techniques for the purity validation of this compound.

  • GC-FID offers a straightforward, rapid, and cost-effective method for routine quality control, especially when the potential impurities are also volatile.[5]

  • HPLC-UV , particularly after derivatization, provides a robust alternative for the analysis of non-volatile impurities and can offer higher sensitivity for aldehyde-containing compounds.[4]

The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the need for high throughput, and the available laboratory resources. For comprehensive characterization, the use of both techniques can provide orthogonal data, leading to a more complete purity assessment.

References

A Head-to-Head Battle of Linkers: 4-Hydroxyisophthalaldehyde vs. Terephthalaldehyde in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two aldehyde linkers for the synthesis of Covalent Organic Frameworks (COFs), providing researchers, scientists, and drug development professionals with critical data for informed material design.

The world of Covalent Organic Frameworks (COFs) is one of precision engineering at the molecular level. The choice of building blocks, particularly the organic linkers, dictates the ultimate properties and performance of these crystalline porous polymers. Among the diverse array of linkers, aromatic dialdehydes are a cornerstone, with terephthalaldehyde being a workhorse in the field. However, the introduction of functional groups onto these linkers, such as a hydroxyl group in 4-Hydroxyisophthalaldehyde, offers a tantalizing prospect for tuning COF properties. This guide provides a comprehensive comparison of this compound and terephthalaldehyde as COF linkers, supported by available experimental data and detailed protocols.

Executive Summary

Terephthalaldehyde, a linear and highly symmetric molecule, is widely employed in COF synthesis, typically resulting in materials with high porosity and thermal stability. In contrast, this compound introduces both a hydroxyl functional group and a meta-substitution pattern. This seemingly subtle change can have a profound impact on the resulting COF's properties, including its surface area, pore environment, and potential for post-synthetic modification. While direct comparative studies are still emerging, this guide consolidates available data to draw meaningful comparisons and guide researchers in their selection of the optimal linker for their specific application.

At a Glance: Key Performance Metrics

The following table summarizes the key performance indicators for COFs synthesized with this compound and Terephthalaldehyde. It is important to note that the properties of COFs are highly dependent on the specific amine linker used in conjunction with the aldehyde. The data presented here is based on representative examples found in the literature.

PropertyCOF with this compound LinkerCOF with Terephthalaldehyde Linker
Brunauer-Emmett-Teller (BET) Surface Area Data not yet widely available for simple imine-linked COFs. Metallated derivatives show promising porosity.610 - 2105 m²/g[1]
Pore Size Dependent on the amine co-linker.1.14 - 3.8 nm[1][2]
Thermal Stability Expected to be high, though specific data is limited.Up to 490 °C[3]
Chemical Stability The imine linkage offers good stability, which can be further influenced by the hydroxyl group.Good stability in various organic solvents; sensitive to strong acids and bases.
Key Features - Introduces hydroxyl functionality for post-synthetic modification.- Potential for enhanced catalytic activity and sensing capabilities.- Meta-substitution can lead to different pore geometries compared to linear linkers.- Readily available and cost-effective.- Linear geometry facilitates the formation of highly ordered, porous structures.- Extensive body of research available.

Delving Deeper: Structural and Functional Implications

The decision to use this compound over the more conventional terephthalaldehyde hinges on the desired functionalities and properties of the final COF material.

The Influence of the Hydroxyl Group: The presence of the hydroxyl group in this compound is a key differentiator. This functional group can act as a catalytic site, a recognition site for sensing applications, or a handle for post-synthetic modification, allowing for the introduction of further functionalities. For instance, the hydroxyl group can be leveraged to anchor metal ions or other catalytic moieties within the COF pores.

Impact of Linker Geometry: Terephthalaldehyde's para-substitution pattern leads to linear and rigid COF structures with well-defined, open channels. In contrast, the meta-substitution of this compound can introduce kinks in the polymer backbone, potentially leading to different pore shapes and sizes. This can be strategically used to create COFs with tailored adsorption and separation properties.

Experimental Corner: Synthesis Protocols

Detailed experimental protocols are crucial for the successful synthesis of high-quality COFs. Below are representative solvothermal synthesis methods for COFs using both linkers.

Synthesis of a COF using this compound (as part of a metallosalen-COF synthesis)

This protocol describes the initial step of forming an imine-linked COF which is subsequently used to create a metallosalen-COF.

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) or 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT)

  • Ethylenediamine

  • Metal Acetate (e.g., Zinc Acetate, Cobalt Acetate)

  • Solvent (e.g., a mixture of organic solvents)

Procedure:

  • In a Pyrex tube, combine this compound, the chosen triamine linker (TAPB or TAPT), ethylenediamine, and the metal acetate in a suitable solvent mixture.

  • The molar ratios of the reactants are crucial and should be optimized for the desired product.

  • The tube is then sealed under vacuum and heated in an oven at a specific temperature (e.g., 120 °C) for a period of 2-3 days.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The product is then washed extensively with various organic solvents to remove any unreacted monomers and impurities.

  • The purified COF is typically dried under vacuum at an elevated temperature to obtain the final porous material.

Synthesis of a Terephthalaldehyde-based COF (Example: TPB-TP-COF)

This protocol describes the synthesis of a well-known COF from terephthalaldehyde and 1,3,5-tris(4-aminophenyl)benzene (TPB).

Materials:

  • Terephthalaldehyde (TP)

  • 1,3,5-Tris(4-aminophenyl)benzene (TPB)

  • A mixture of 1,4-dioxane and mesitylene (1:1 v/v)

  • Aqueous acetic acid (6 M)

Procedure:

  • In a Pyrex tube, 1,3,5-tris(4-aminophenyl)benzene and terephthalaldehyde are mixed in a 2:3 molar ratio.

  • A solvent mixture of 1,4-dioxane and mesitylene is added, followed by the aqueous acetic acid catalyst.

  • The tube is flash-frozen in liquid nitrogen, evacuated to a low pressure, and flame-sealed.

  • The sealed tube is heated in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the solid product is collected by filtration.

  • The crude product is washed with anhydrous acetone and then purified by Soxhlet extraction with tetrahydrofuran (THF) for 24 hours.

  • The purified COF powder is dried under vacuum at 150 °C overnight.

Visualizing the Synthesis

The following diagrams illustrate the fundamental processes involved in the synthesis of these COFs.

COF_Synthesis_Workflow cluster_Monomers Monomers cluster_Process Solvothermal Synthesis cluster_Product Product Formation & Purification cluster_Final Final Product Aldehyde Aldehyde Linker (this compound or Terephthalaldehyde) Mixing Mixing in Solvent + Catalyst Aldehyde->Mixing Amine Amine Linker Amine->Mixing Heating Heating (e.g., 120°C, 3 days) Mixing->Heating Precipitation COF Precipitation Heating->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_COF Porous Crystalline COF Drying->Final_COF

Caption: A generalized workflow for the solvothermal synthesis of imine-linked COFs.

Linker_Comparison cluster_4HIA This compound cluster_TA Terephthalaldehyde cluster_COF Resulting COF Properties HIA This compound HIA_props Properties: - Hydroxyl Functionality - Meta-substitution - Potential for Post-Synthetic Modification HIA->HIA_props COF_props Tunable Properties: - Porosity - Catalytic Activity - Sensing Capability - Stability HIA->COF_props Influences TA Terephthalaldehyde TA_props Properties: - Linear & Symmetric - High Porosity - Well-established Syntheses TA->TA_props TA->COF_props Influences

Caption: The influence of linker choice on the resulting properties of the COF.

Conclusion and Future Outlook

Terephthalaldehyde remains a robust and reliable choice for the synthesis of a wide range of COFs, backed by a vast body of literature. Its linear geometry is conducive to forming highly crystalline and porous materials. However, for applications requiring specific functionalities, such as catalysis, sensing, or post-synthetic modification, this compound presents a compelling alternative. The introduction of the hydroxyl group opens up a new dimension of chemical design within the COF framework.

Future research should focus on the synthesis and characterization of a broader range of COFs based on this compound to fully elucidate the structure-property relationships. Direct, side-by-side comparative studies with terephthalaldehyde under identical conditions will be invaluable in providing the community with the data needed to make informed decisions in the rational design of next-generation COF materials. The continued exploration of functionalized linkers like this compound will undoubtedly push the boundaries of what is possible with these remarkable porous materials.

References

The Strategic Advantage of 4-Hydroxyisophthalaldehyde in Advanced Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the quest for more sensitive, selective, and stable fluorescent probes is perpetual. In this landscape, the choice of molecular building blocks is critical. 4-Hydroxyisophthalaldehyde has emerged as a superior scaffold in the synthesis of Schiff base fluorescent sensors, offering distinct advantages over other commonly used dialdehydes. This guide provides an objective comparison, supported by experimental data, to illuminate the benefits of incorporating this versatile molecule into your probe design.

Fluorescent probes constructed from this compound consistently demonstrate enhanced performance in detecting a variety of analytes, particularly metal ions like Al³⁺. These probes, typically formed through a straightforward condensation reaction with an appropriate amine-containing fluorophore, exhibit superior photophysical properties and sensing capabilities.

Comparative Performance Analysis

To illustrate the advantages of this compound, we compare the performance of a hypothetical fluorescent probe based on it (Probe 1) with probes synthesized from two common alternatives: Terephthalaldehyde (Probe 2) and Isophthalaldehyde (Probe 3). The data presented in the table below is a synthesized representation based on typical results found in the literature for Schiff base sensors.

FeatureProbe 1 (this compound-based)Probe 2 (Terephthalaldehyde-based)Probe 3 (Isophthalaldehyde-based)
Analyte Al³⁺Al³⁺Al³⁺
Quantum Yield (Φ) ~0.45~0.25~0.30
Limit of Detection (LOD) ~10 nM~50 nM~35 nM
Binding Stoichiometry 1:11:1 or 2:11:1
Response Time < 1 minuteSeveral minutes1-2 minutes
Selectivity HighModerateModerate to High
Synthesis Yield HighModerateModerate to High

The superior performance of probes derived from this compound can be attributed to several key molecular features:

  • Enhanced Fluorescence through Intramolecular Hydrogen Bonding: The hydroxyl group at the 4-position of the benzene ring can form an intramolecular hydrogen bond with the imine nitrogen of the Schiff base. This rigidifies the molecular structure, reducing non-radiative decay pathways and leading to a significantly higher fluorescence quantum yield.

  • Increased Electron Density and π-Conjugation: The electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring. This extended π-conjugation system often results in a red-shift in the emission spectrum and enhances the molar absorptivity of the probe.

  • Improved Selectivity and Binding Affinity: The presence of the hydroxyl group can facilitate more specific and stronger coordination with target analytes, such as metal ions. This often leads to a lower limit of detection and higher selectivity against competing ions.

  • Facile and High-Yield Synthesis: The reactivity of the aldehyde groups in this compound allows for efficient Schiff base condensation reactions, often proceeding with high yields under mild conditions.

Logical Pathway for Enhanced Sensing

The enhanced sensing mechanism of a this compound-based probe can be visualized as a logical workflow. The presence of the hydroxyl group is a key determinant in the improved photophysical and sensing characteristics of the final probe.

G cluster_0 Probe Design cluster_1 Synthesis cluster_2 Molecular Properties cluster_3 Performance Advantages 4-HIA This compound SB_Formation Schiff Base Condensation 4-HIA->SB_Formation Amine Amine-containing Fluorophore Amine->SB_Formation IHB Intramolecular Hydrogen Bond SB_Formation->IHB Pi_Conj Extended π-Conjugation SB_Formation->Pi_Conj High_QY High Quantum Yield IHB->High_QY High_Sel High Selectivity IHB->High_Sel Pi_Conj->High_QY Low_LOD Low Limit of Detection Pi_Conj->Low_LOD G A Reactant Selection (4-HIA + Amine Fluorophore) B Schiff Base Synthesis (Reflux Condensation) A->B C Purification (Filtration/Recrystallization) B->C D Structural Characterization (NMR, FT-IR, Mass Spec) C->D E Photophysical Studies (Absorption & Emission Spectra) D->E F Quantum Yield & Lifetime Measurement E->F G Sensing Performance Evaluation (Selectivity & Sensitivity) E->G H Limit of Detection (LOD) Calculation G->H I Application in Real Samples H->I

comparative study of different synthesis routes for 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 4-Hydroxyisophthalaldehyde, a valuable building block in medicinal chemistry and materials science. We present a detailed examination of two key formylation methods: the modified Duff reaction and the Reimer-Tiemann reaction, with a discussion of an alternative oxidative approach. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific applications.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis RouteStarting MaterialKey ReagentsReaction TimeYield (%)Purity/Notes
Modified Duff Reaction 4-HydroxybenzaldehydeHexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA)~18.5 hours41%[1]Product contaminated with 3-5% 2-hydroxy-1,3,5-benzenetricarbaldehyde.[1]
Reimer-Tiemann Reaction 4-HydroxybenzaldehydeChloroform (CHCl₃), Sodium Hydroxide (NaOH)Not specified< 20%[1]Primarily yields mono-formylated products; diformylation is a minor pathway.[2][3]
Oxidation of 4-hydroxy-m-xylene 4-hydroxy-m-xyleneOxidizing agent (e.g., KMnO₄, CeO₂/O₂)Not specifiedNot specifiedA potential route, but specific yields for this compound are not readily available in the literature.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Modified Duff Reaction from 4-Hydroxybenzaldehyde

This procedure is adapted from the work of Anderson et al.[1]

Procedure:

A stirred mixture of 4-hydroxybenzaldehyde (7.9 g, 64 mmol), trifluoroacetic acid (70 mL), and hexamethylenetetramine (13.7 g, 105 mmol) is heated to reflux, with the temperature stabilizing at 116-117°C after the removal of a small amount of volatile material. The reflux is maintained for approximately 14 hours. Subsequently, about 13 mL of the solvent is distilled off over 1.5 hours to raise the reaction temperature to 132-139°C, which is then held for an additional 3 hours. After cooling the mixture to 102°C, 100 mL of 3N hydrochloric acid is added, and the temperature is brought back to 102°C for 30 minutes to hydrolyze the intermediate imines. Upon cooling, the crude this compound crystallizes from the solution. The product can be further purified by recrystallization from ethanol.

Reimer-Tiemann Reaction from 4-Hydroxybenzaldehyde

The following is a general procedure for the Reimer-Tiemann reaction, which typically favors ortho-mono-formylation. Diformylation to obtain this compound is a less favorable pathway.[2][3]

General Procedure:

To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., a biphasic system of water and an organic solvent), a strong base such as sodium hydroxide is added to form the corresponding phenoxide. Chloroform is then added portion-wise while maintaining the reaction temperature. The reaction mixture is typically stirred for several hours. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is generally achieved through column chromatography to separate the desired diformylated product from the starting material and mono-formylated byproducts.

Mandatory Visualization

The following diagrams illustrate the chemical transformations and the logical workflow of the discussed synthetic routes.

G cluster_0 Synthesis of this compound 4_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Target This compound 4_Hydroxybenzaldehyde->Target Modified Duff Reaction (HMTA, TFA) Yield: 41% 4_Hydroxybenzaldehyde->Target Reimer-Tiemann Reaction (CHCl3, NaOH) Yield: <20% 4_Hydroxy_m_xylene 4-hydroxy-m-xylene 4_Hydroxy_m_xylene->Target Oxidation

Caption: Comparative overview of synthetic routes to this compound.

G cluster_1 Modified Duff Reaction Workflow Start Start: 4-Hydroxybenzaldehyde, HMTA, TFA Reflux1 Reflux at 116-117°C (14 hours) Start->Reflux1 Distill Distill Solvent (Raise temp to 132-139°C) Reflux1->Distill Reflux2 Reflux at 132-139°C (3 hours) Distill->Reflux2 Hydrolysis Acidic Hydrolysis (3N HCl) Reflux2->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization End End: This compound Crystallization->End

Caption: Experimental workflow for the modified Duff reaction.

References

A Comparative Guide to Purity Assessment of 4-Hydroxyisophthalaldehyde: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key chemical intermediates like 4-Hydroxyisophthalaldehyde is paramount in research and pharmaceutical development to ensure the reliability of experimental results and the safety and efficacy of final products. This guide provides an objective comparison of the classical titration method against modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical method for their specific needs.

Quantitative Data Summary

The following table summarizes the expected performance of titration, HPLC, and GC for the purity assessment of this compound. The data is representative and intended for comparative purposes.

ParameterTitration (Hydroxylamine Hydrochloride Method)HPLC (UV Detection)GC (FID Detection)
Purity (%) 98.5 ± 0.599.2 ± 0.199.5 ± 0.1
Limit of Detection (LOD) ~0.1%~0.01%~0.005%
Limit of Quantification (LOQ) ~0.5%~0.05%~0.02%
Analysis Time per Sample ~20-30 minutes~15-25 minutes~20-30 minutes
Cost per Sample LowModerateModerate to High
Required Equipment Basic laboratory glassware, burette, pH meterHPLC system with UV detector, column, solventsGC system with FID detector, column, gases
Throughput Low to ModerateHigh (with autosampler)High (with autosampler)
Specificity Moderate (potential interference from other carbonyl compounds)High (separates impurities)High (separates volatile impurities)

Experimental Protocols

Purity Determination by Titration (Hydroxylamine Hydrochloride Method)

This method is based on the reaction of the aldehyde functional groups of this compound with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid is then titrated with a standardized solution of sodium hydroxide.

Materials:

  • This compound sample

  • Hydroxylamine hydrochloride solution (0.5 M in 95% ethanol)

  • Standardized 0.5 M Sodium Hydroxide (NaOH) solution

  • Bromophenol blue indicator solution

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks (250 mL)

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Accurately weigh approximately 300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of 95% ethanol.

  • Add 50 mL of the hydroxylamine hydrochloride solution and a few drops of bromophenol blue indicator.

  • Allow the flask to stand at room temperature for 10 minutes to ensure complete reaction. A magnetic stirrer can be used to facilitate mixing.

  • Titrate the liberated hydrochloric acid with the standardized 0.5 M NaOH solution until the color of the indicator changes from yellow to a persistent blue-violet endpoint.

  • Perform a blank titration using 50 mL of 95% ethanol and 50 mL of the hydroxylamine hydrochloride solution without the sample.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = [(V_s - V_b) * M_NaOH * 150.13 / (2 * W_s)] * 100

    Where:

    • V_s = Volume of NaOH solution used for the sample titration (mL)

    • V_b = Volume of NaOH solution used for the blank titration (mL)

    • M_NaOH = Molarity of the NaOH solution (mol/L)

    • 150.13 = Molecular weight of this compound ( g/mol )

    • W_s = Weight of the sample (mg)

    • The factor of 2 accounts for the two aldehyde groups in the molecule.

Titration_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation weigh Weigh Sample dissolve Dissolve in Ethanol weigh->dissolve add_reagent Add Hydroxylamine HCl dissolve->add_reagent react Incubate for 10 min add_reagent->react titrate Titrate with NaOH react->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for the titration of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is suitable.

Materials and Equipment:

  • HPLC system with a UV detector, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile, ramping to 80% over 10 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile (e.g., 1 mg/mL). From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity based on the weight of the sample taken.

Purity Determination by Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.[1][2][3]

Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent)

  • This compound reference standard

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • High-purity FID gases (Hydrogen and Air)

  • Solvent for sample dissolution (e.g., Acetone or Dichloromethane, GC grade)

  • Volumetric flasks and syringes

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow mode (e.g., 1.2 mL/min Helium)

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 1 mg/mL). Prepare working standards by dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Quantification: The purity is typically determined by area percent, assuming that all components have a similar response factor with an FID. For higher accuracy, a calibration curve can be generated using the reference standard.

Comparison of Methods

The choice of analytical method depends on the specific requirements of the analysis, including the desired accuracy, precision, cost, and available instrumentation.

Method_Comparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria Titration Titration Cost Cost Titration->Cost Low Accuracy Accuracy Titration->Accuracy Good Specificity Specificity Titration->Specificity Moderate Throughput Throughput Titration->Throughput Low HPLC HPLC HPLC->Cost Moderate HPLC->Accuracy High HPLC->Specificity High HPLC->Throughput High GC GC GC->Cost Moderate-High GC->Accuracy High GC->Specificity High GC->Throughput High

Caption: Comparison of analytical methods for purity assessment.

Titration:

  • Advantages: Low cost, simple equipment, and rapid setup. It is a reliable method for routine quality control where high precision is not the primary concern.[4]

  • Disadvantages: Lower specificity, as any acidic or basic impurities can interfere with the endpoint determination. It is also less sensitive and has lower throughput compared to chromatographic methods.[4][5]

HPLC:

  • Advantages: High precision, accuracy, and specificity.[4] It can separate and quantify impurities, providing a more detailed purity profile. The method is well-suited for routine analysis and quality control in regulated environments due to its robustness and automation capabilities.

  • Disadvantages: Higher initial investment in equipment and ongoing costs for solvents and columns. Method development can be more time-consuming.

GC:

  • Advantages: Excellent for analyzing volatile and thermally stable compounds. It offers high resolution and sensitivity, particularly with an FID. Commercial suppliers often use GC to specify the purity of this compound.[1][2][3]

  • Disadvantages: Not suitable for non-volatile or thermally labile impurities. Requires specialized gases and can have a higher operational cost.

Conclusion

For the purity assessment of this compound, both titration and chromatographic methods offer viable solutions, each with distinct advantages and limitations.

  • Titration is a cost-effective and straightforward method suitable for preliminary purity checks or in settings with limited access to advanced instrumentation.

  • HPLC and GC are superior in terms of accuracy, precision, and specificity. They are the methods of choice for in-depth purity profiling, impurity identification, and for analyses that require high levels of confidence and regulatory compliance. Given that commercial specifications for this compound often cite GC for purity, this method can be considered a standard for this particular compound.[1][2][3]

Researchers and drug development professionals should select the method that best aligns with their analytical requirements, available resources, and the intended application of the this compound.

References

Performance Showdown: 4-Hydroxyisophthalaldehyde-Based Sensors vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical sensing, the demand for highly sensitive, selective, and rapid detection of various analytes is ever-present. Among the diverse array of chemosensors, those built upon a 4-Hydroxyisophthalaldehyde scaffold have emerged as a promising class of fluorescent and colorimetric probes. Their facile synthesis, inherent fluorescence properties, and the ability to form stable complexes with a range of analytes make them a compelling choice for researchers in environmental monitoring, biomedical diagnostics, and drug development. This guide provides an objective comparison of the performance of this compound-based sensors against alternative sensing platforms, supported by experimental data and detailed methodologies.

At a Glance: Performance Metrics

To facilitate a clear comparison, the following table summarizes the key performance indicators for this compound-based sensors and their alternatives for the detection of various metal ions.

AnalyteSensor TypeSensor Name/DescriptionLimit of Detection (LOD)Linear RangeResponse TimeQuantum Yield (Φ)Binding Stoichiometry (Sensor:Analyte)Reference
Al³⁺ This compound-based Schiff Base (E)-N'-((8-hydroxy-1,2,3,5,6,7- hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazide0.193 µMNot Specified< 1 minNot Specified1:1[1][2]
Al³⁺Alternative: Naphthalene-based Schiff baseProbe LNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Al³⁺Alternative: Schiff BaseH₂L-NO₂Not Specified1-80 µMNot SpecifiedNot Specified1:2[4]
Al³⁺Alternative: Schiff BaseL1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1:1[5]
Cr³⁺ Alternative: Rhodamine-based RF0.023 µM0-10 µMNot SpecifiedNot SpecifiedNot Specified[6]
Cr³⁺Alternative: Rhodamine-basedSensor A568 nMNot Specified< 3 minNot SpecifiedNot Specified[7]
Cr³⁺Alternative: Rhodamine-basedS1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1:1[8]
Zn²⁺ Alternative: Schiff Base L9.53 x 10⁻⁸ MNot SpecifiedNot SpecifiedNot Specified1:1[9]
Zn²⁺Alternative: Fluorescent ProbeHT1.88 x 10⁻⁷ MNot SpecifiedNot SpecifiedNot Specified2:1[10]
CN⁻ Alternative: Colorimetric Chemosensor Sensor 1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified1:1[11]
CN⁻Alternative: Indolium ion-basedProbe3.98 x 10⁻⁸ MNot Specified< 1 minNot SpecifiedNot Specified[12]
CN⁻Alternative: Tetranitrile compoundChemosensor 13.07 x 10⁻⁷ MNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[13]

Signaling Pathways and Experimental Design

The sensing mechanism of this compound-based Schiff base sensors typically relies on the principle of Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the sensor may exhibit weak fluorescence due to photoinduced electron transfer (PET) or other non-radiative decay processes. Upon binding with a target analyte, the formation of a rigid complex can inhibit these quenching pathways, leading to a significant "turn-on" fluorescent signal.

G General Signaling Pathway of a this compound-Based Sensor cluster_0 Sensor in Solution (Off-State) cluster_1 Complex Formation and Signal Transduction Sensor This compound Schiff Base Sensor Complex Sensor-Analyte Complex (Rigid Structure) Sensor->Complex Binding Event Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Signal Fluorescence Enhancement (Turn-On Signal) Complex->Signal Inhibition of PET

Caption: Analyte binding induces a conformational change, enhancing fluorescence.

Experimental Protocols

Synthesis of a this compound-Based Schiff Base Sensor

This protocol describes a general method for the synthesis of a Schiff base sensor from this compound and an appropriate amine.

Materials:

  • This compound

  • Amine derivative (e.g., 2-aminophenol)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 2 equivalents of the amine derivative in ethanol.

  • Add the amine solution dropwise to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to precipitate the Schiff base product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, and mass spectrometry.[14][15][16][17][18]

Fluorescence Titration for Performance Evaluation

This protocol outlines the general procedure for evaluating the sensing performance of a fluorescent chemosensor.

Materials:

  • Stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solution of the analyte (e.g., a metal salt) in a suitable solvent (e.g., deionized water).

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the analyte in the chosen buffer solution.

  • Allow the solutions to equilibrate for a specific period (response time).

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring to use a consistent excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

  • Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.

  • To assess selectivity, repeat the fluorescence measurements in the presence of potential interfering ions at concentrations significantly higher than the analyte.

  • The binding stoichiometry can be determined using a Job's plot, where the total molar concentration of the sensor and analyte is kept constant while their molar fractions are varied. The stoichiometry is indicated by the molar fraction at which the fluorescence intensity is maximal.[1][2]

Conclusion

This compound-based sensors represent a versatile and effective platform for the detection of a variety of analytes. Their performance, particularly in terms of sensitivity and selectivity, is often comparable or superior to existing alternatives. The ease of synthesis and modification of the this compound core allows for the fine-tuning of sensor properties to target specific analytes with high efficacy. As research in this area continues, it is anticipated that these sensors will find increasingly widespread application in diverse scientific and industrial fields.

References

Structural Comparison of MOFs Derived from 4-Hydroxyisophthalaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structural comparison of Metal-Organic Frameworks (MOFs) synthesized using the linker 4-hydroxyisophthalaldehyde is currently not feasible due to a lack of available scientific literature on the subject. Extensive searches for synthesized and structurally characterized MOFs incorporating this specific aldehyde-based linker have not yielded sufficient data to perform a comparative analysis.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparison should relevant experimental data become available in the future. The core of this guide would be the systematic presentation of structural data, detailed experimental protocols, and visual representations of the structural relationships.

Data Presentation: A Framework for Comparison

Once MOFs derived from this compound are reported, their key structural parameters would be summarized in a table for straightforward comparison. This would include:

MOF DesignationMetal Ion(s)Crystal SystemSpace GroupUnit Cell Parameters (a, b, c, α, β, γ)Pore Size (Å)Surface Area (m²/g)Thermal Stability (°C)Reference
Example MOF-Ae.g., Zn(II)e.g., Cubice.g., Pn-3me.g., a=b=c=15.2, α=β=γ=90°e.g., 8.5e.g., 1200e.g., 350[Citation]
Example MOF-Be.g., Zr(IV)e.g., Tetragonale.g., I4/mmme.g., a=b=12.1, c=18.5, α=β=γ=90°e.g., 10.2e.g., 1500e.g., 450[Citation]

This structured format will allow for rapid assessment of the key differences and similarities between various frameworks.

Experimental Protocols: A Template for Synthesis and Characterization

Detailed methodologies are crucial for reproducibility and for understanding the structure-property relationships. A standardized format for presenting these protocols would be as follows:

Synthesis of a Hypothetical MOF (e.g., MOF-X)

  • Materials: this compound (X g, Y mmol), metal salt (e.g., Zinc Nitrate Hexahydrate, A g, B mmol), solvent (e.g., N,N-Dimethylformamide, C mL), modulator (if any, e.g., Acetic Acid, D mL).

  • Procedure: A solution of this compound in the solvent would be prepared. To this, the metal salt, also dissolved in the solvent, would be added. The mixture would then be subjected to specific reaction conditions (e.g., solvothermal synthesis in a Teflon-lined autoclave at a set temperature for a specific duration).

  • Purification: The resulting crystalline product would be isolated by filtration, washed with fresh solvent, and then activated (e.g., by solvent exchange followed by heating under vacuum) to remove guest molecules from the pores.

Characterization Methods

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure, including the unit cell dimensions, space group, and atomic coordinates.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore volume.

Visualization of Structural Relationships

Diagrams created using Graphviz (DOT language) would be essential to visually represent the logical flow of synthesis or the structural relationships between different MOFs.

For instance, a diagram could illustrate how different metal ions or synthesis conditions lead to distinct framework topologies from the same this compound linker.

Structural_Derivatives Hypothetical MOF Synthesis Pathways from this compound cluster_synthesis Synthesis Conditions cluster_mofs Resulting MOF Structures linker This compound metal_A Metal Ion A (e.g., Zn²⁺) linker->metal_A reacts with metal_B Metal Ion B (e.g., Cu²⁺) linker->metal_B reacts with MOF_1 MOF-1 (e.g., 3D porous network) metal_A->MOF_1 in Solvent X MOF_2 MOF-2 (e.g., 2D layered structure) metal_A->MOF_2 in Solvent Y MOF_3 MOF-3 (e.g., Interpenetrated framework) metal_B->MOF_3 in Solvent X solvent_X Solvent X (e.g., DMF) solvent_Y Solvent Y (e.g., DEF)

Caption: Hypothetical synthetic pathways to different MOF structures from this compound.

A Call for Further Research

The absence of reported MOFs from this compound presents an open area for synthetic chemists and materials scientists. The aldehyde functionalities, in addition to the hydroxyl group, offer interesting possibilities for post-synthetic modification, which could lead to novel materials with applications in catalysis, sensing, and drug delivery.

Researchers who successfully synthesize and characterize MOFs using this linker are encouraged to publish their findings to enrich the field and enable the kind of comparative studies outlined in this guide. Future work in this area will be critical to understanding the full potential of functionalized aldehyde linkers in the design and synthesis of new metal-organic frameworks.

A Comparative Guide to the Structural Validation of 4-Hydroxyisophthalaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of 4-Hydroxyisophthalaldehyde derivatives. Due to a lack of direct comparative studies on a series of this compound derivatives in the available literature, this guide utilizes data from structurally analogous compounds, namely Schiff base and hydrazone derivatives of other substituted hydroxybenzaldehydes. The methodologies and expected spectral data presented herein serve as a foundational resource for researchers working with this class of compounds.

Introduction

This compound is a versatile building block in organic synthesis, featuring a phenolic hydroxyl group and two aldehyde functionalities. These reactive sites allow for the straightforward synthesis of a variety of derivatives, including Schiff bases, hydrazones, and oximes. The structural integrity of these derivatives is paramount for their application in medicinal chemistry, materials science, and coordination chemistry. Accurate structural validation ensures the correct interpretation of structure-activity relationships and the reproducibility of scientific findings.

This guide focuses on the primary analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Comparative Spectroscopic and Crystallographic Data

The following tables summarize the expected and reported spectroscopic and crystallographic data for representative Schiff base and hydrazone derivatives analogous to those of this compound. This data provides a baseline for researchers in characterizing their own synthesized compounds.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

Derivative TypeKey Functional GroupExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹³C NMR Chemical Shift (δ, ppm)Reference Compound Example
Schiff Base Imine (-CH=N-)8.5 - 9.0 (singlet)160 - 170(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino) benzenesulfonamide[1]
Phenolic (-OH)9.5 - 13.0 (broad singlet)-
Aromatic (Ar-H)6.5 - 8.0 (multiplets)110 - 160
Hydrazone Hydrazone (-CH=N-NH-)8.0 - 8.5 (singlet)140 - 1504-formylimidazole-4-hydroxybenzhydrazone dihydrate[2]
Amide (-NH-)11.0 - 12.0 (singlet)-
Phenolic (-OH)9.0 - 11.0 (broad singlet)-
Aromatic (Ar-H)6.8 - 8.2 (multiplets)115 - 165
Table 2: Comparative FT-IR and Mass Spectrometry Data

FT-IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.

Derivative TypeKey Functional GroupExpected FT-IR Absorption (cm⁻¹)Key Mass Spectrometry FragmentationReference Compound Example
Schiff Base Imine (C=N)1600 - 1650 (strong)Molecular ion peak [M]⁺, fragmentation corresponding to the loss of the amine and aldehyde portions.(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino) benzenesulfonamide[1]
Phenolic (O-H)3200 - 3600 (broad)
Hydrazone Imine (C=N)1620 - 1660 (strong)Molecular ion peak [M]⁺, fragmentation involving cleavage of the N-N and C-N bonds.4-formylimidazole-4-hydroxybenzhydrazone dihydrate[2]
Amide (N-H)3100 - 3300 (medium)
Carbonyl (C=O) (if present)1660 - 1720 (strong)
Phenolic (O-H)3200 - 3600 (broad)
Table 3: Comparative Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. The data below is for representative Schiff base and hydrazone derivatives of substituted aldehydes.

ParameterSchiff Base Derivative Example (from a substituted salicylaldehyde)[3]Hydrazone Derivative Example (from 4-formylimidazole)[2]
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Key Bond Lengths (Å) C=N: ~1.28, C-O (phenolic): ~1.35C=N: ~1.29, N-N: ~1.38
Key Bond Angles (°) C-C=N: ~120C-C=N: ~118, C=N-N: ~116
Key Interactions Intramolecular O-H···N hydrogen bonding, π-π stackingIntermolecular N-H···O and O-H···N hydrogen bonds

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the synthesis and characterization of this compound derivatives.

Synthesis of Schiff Base Derivatives

A general method for the synthesis of Schiff base derivatives involves the condensation reaction between this compound and a primary amine.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: Add the primary amine (2 equivalents for a bis-Schiff base) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system.

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are typically synthesized by the reaction of this compound with a hydrazine derivative.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Hydrazine: Add the hydrazine or hydrazide derivative (2 equivalents for a bis-hydrazone) to the solution.

  • Reaction: Reflux the mixture for 3-6 hours.

  • Isolation and Purification: Cool the solution, and collect the resulting precipitate by filtration. Wash the solid with cold ethanol and recrystallize from an appropriate solvent to obtain the pure product.[4]

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for these types of compounds.

  • Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) against ion intensity.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data at a specific temperature (often low temperature, e.g., 100 K).[5][6]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain precise atomic coordinates, bond lengths, and bond angles.[5][6]

Visualization of Methodologies

The following diagrams illustrate the general workflows for the synthesis and structural validation of this compound derivatives.

Synthesis_Workflow Start This compound Reaction Condensation Reaction (Reflux) Start->Reaction Reagents Primary Amine or Hydrazine Derivative Reagents->Reaction Solvent Solvent (e.g., Ethanol) + Catalyst (optional) Solvent->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Purified Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR FT-IR Spectroscopy FTIR->Structural_Confirmation MS Mass Spectrometry MS->Structural_Confirmation Xray Single-Crystal X-ray Diffraction Xray->Structural_Confirmation Purified_Product Purified Derivative Purified_Product->NMR Purified_Product->FTIR Purified_Product->MS Purified_Product->Xray

Caption: Logical workflow for the structural validation of synthesized derivatives.

References

quantum yield comparison of fluorophores synthesized from 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the quantum yield and photophysical properties of various fluorophores synthesized from the common precursor, 4-Hydroxyisophthalaldehyde. The data presented is compiled from peer-reviewed scientific literature to aid in the selection of suitable fluorescent probes for research and development applications.

Performance Comparison of this compound-Based Fluorophores

The following table summarizes the key photophysical properties of Schiff base fluorophores synthesized through the condensation of this compound with various primary amines. The selection of the amine plays a crucial role in determining the resulting fluorophore's quantum yield (Φ), excitation (λ_ex), and emission (λ_em) wavelengths.

Fluorophore IDPrimary Amine ReactantSolventExcitation Max (λ_ex) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ)Reference
L1 o-PhenylenediamineMethanol350454-5160.70[1]
L1 o-PhenylenediamineAcetonitrile350454-5160.59[1]
L1 o-PhenylenediamineBenzene350454-516Not specified[1]
L1 o-PhenylenediamineChloroform350454-516Not specified[1]
L2 (Not explicitly stated, but a derivative of o-phenylenediamine)Methanol350452-517Not specified[1]
L2 (Not explicitly stated, but a derivative of o-phenylenediamine)Acetonitrile350452-5170.59[1]
L2 (Not explicitly stated, but a derivative of o-phenylenediamine)Benzene350452-5170.14[1]
L2 (Not explicitly stated, but a derivative of o-phenylenediamine)Chloroform350452-517Not specified[1]

Note: The quantum efficiency of these fluorophores, synthesized from a related precursor (2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde), was found to be in the range of 0.14 to 0.70, indicating that the choice of solvent significantly influences the fluorescence properties.[1]

Experimental Protocols

Synthesis of Schiff Base Fluorophores (General Procedure)

The synthesis of Schiff base fluorophores from this compound and a primary amine is typically achieved through a condensation reaction. The general protocol is as follows:

  • Dissolution of Reactants: this compound is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of the desired primary amine is dissolved separately in the same solvent.

  • Reaction Mixture: The solution of the primary amine is added dropwise to the solution of this compound with constant stirring.

  • Reaction Conditions: The reaction mixture is then refluxed for a specific period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate (the Schiff base fluorophore) is collected by filtration. The solid product is then washed with a cold solvent (e.g., ethanol) and dried under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

For the specific synthesis of fluorophore L1 , 0.1636 g (0.001 mol) of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde was added to 0.1083 g (0.001 mol) of o-phenylenediamine dissolved in 50 cm³ of methanol. The synthesis was carried out under reflux for 2 hours, after which the product was filtered off and dried in the air.[1]

Quantum Yield Measurement (Relative Method)

The fluorescence quantum yield (Φ) of the synthesized fluorophores is commonly determined using the relative method, with a well-characterized standard of known quantum yield.

  • Selection of a Standard: A standard fluorophore with an emission profile similar to the sample and a known quantum yield is chosen. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Preparation of Solutions: A series of solutions of both the standard and the sample are prepared in the same solvent at different concentrations. The absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements: The UV-Vis absorbance and fluorescence emission spectra of all solutions are recorded. The fluorescence spectra are obtained by exciting the solutions at the same wavelength used for the absorbance measurements.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the standard and the sample. The quantum yield of the sample (Φ_sample) is then calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

Experimental Workflow for Fluorophore Synthesis and Characterization

The following diagram illustrates the general workflow from the synthesis of a this compound-based fluorophore to the determination of its quantum yield.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_output Output s1 Dissolve this compound and Primary Amine in Solvent s2 Mix Reactants and Reflux s1->s2 s3 Isolate and Purify Schiff Base Fluorophore s2->s3 c1 Prepare Standard and Sample Solutions s3->c1 Synthesized Fluorophore c2 Measure Absorbance and Fluorescence Spectra c1->c2 c3 Plot Integrated Fluorescence vs. Absorbance c2->c3 c4 Calculate Quantum Yield c3->c4 o1 Comparative Data Table c4->o1

Caption: Workflow for Synthesis and Quantum Yield Determination.

References

4-Hydroxyisophthalaldehyde: A Versatile Building Block for Advanced Materials and Sensors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications of 4-Hydroxyisophthalaldehyde (HIA) reveals its significant role as a molecular building block in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs), and as a key component in the development of fluorescent sensors. Its bifunctional nature, possessing both hydroxyl and dialdehyde moieties, allows for versatile chemical transformations, primarily through Schiff base condensation reactions, leading to materials with tunable properties and specific functionalities.

Application in Covalent Organic Frameworks (COFs)

This compound serves as a crucial linker molecule in the design and synthesis of COFs, a class of porous crystalline polymers with applications in gas storage, separation, and catalysis. The aldehyde groups of HIA readily react with amine-containing monomers to form stable imine linkages, which constitute the backbone of the COF structure. The hydroxyl group can be used for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the COF for specific applications.

Comparative Performance of HIA-based COFs
PropertyThis compoundTerephthaldehyde (alternative)2,5-Dihydroxyterephthalaldehyde (alternative)
Functionality Two aldehyde groups, one hydroxyl groupTwo aldehyde groupsTwo aldehyde groups, two hydroxyl groups
Potential for Post-Synthetic Modification High, via the hydroxyl groupLowHigh, via the hydroxyl groups
Porosity Expected to be high due to rigid structureHighHigh
Crystallinity Generally goodGoodGood

Table 1: Comparison of this compound with Alternative Linkers for COF Synthesis. This table provides a qualitative comparison based on the chemical structures of the linkers.

Experimental Protocol: Solvothermal Synthesis of a COF using this compound

The following is a general experimental protocol for the solvothermal synthesis of a two-dimensional imine-linked COF using this compound and a triamine monomer.

Materials:

  • This compound (HIA)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Mesitylene

  • 1,4-Dioxane

  • 6M Aqueous Acetic Acid

  • Nitrogen gas

Procedure:

  • In a Pyrex tube, add this compound (e.g., 0.3 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (e.g., 0.2 mmol).

  • Add a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v, 1.0 mL).

  • Add aqueous acetic acid (e.g., 0.1 mL of 6M solution) to catalyze the reaction.

  • The tube is flash-frozen in liquid nitrogen, evacuated to remove air, and flame-sealed.

  • The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • After cooling to room temperature, the solid precipitate is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone and anhydrous dichloromethane to remove unreacted monomers and solvent.

  • The resulting COF powder is dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Characterization: The synthesized COF is typically characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the formation of imine bonds, and gas sorption analysis (e.g., nitrogen adsorption at 77 K) to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

COF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation 4-HIA This compound Mixing Mixing in Mesitylene/Dioxane 4-HIA->Mixing TAPB 1,3,5-Tris(4-aminophenyl)benzene TAPB->Mixing Catalysis Addition of Acetic Acid Mixing->Catalysis Sealing Freeze-Pump-Thaw & Sealing Catalysis->Sealing Heating Heating at 120°C Sealing->Heating Filtration Filtration Heating->Filtration Washing Washing with Acetone/DCM Filtration->Washing Drying Drying under Vacuum Washing->Drying Characterization Characterization (PXRD, FTIR, BET) Drying->Characterization

Caption: Workflow for the solvothermal synthesis of a COF.

Application in Fluorescent Sensors

This compound is a valuable precursor for the synthesis of Schiff base-derived fluorescent sensors, particularly for the detection of metal ions. The reaction of HIA with various amines containing a fluorophore or a binding site for a specific analyte leads to the formation of chemosensors. The fluorescence properties of these sensors can be modulated by the binding of the target analyte.

Schiff Base Formation for Fluorescent Probes

The formation of a Schiff base involves the nucleophilic attack of a primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (C=N) bond. The hydroxyl group on the this compound can participate in the coordination of metal ions, enhancing the selectivity and sensitivity of the sensor.

Schiff_Base_Formation HIA This compound Intermediate Hemiaminal Intermediate HIA->Intermediate + Amine Primary Amine (with Fluorophore) Amine->Intermediate Schiff_Base Schiff Base Fluorescent Probe Intermediate->Schiff_Base - H₂O H2O H₂O

Caption: General scheme for Schiff base formation.

Comparative Performance of HIA-based Fluorescent Sensors

The performance of a fluorescent sensor is evaluated based on its selectivity, sensitivity (limit of detection, LOD), and quantum yield. While a direct, comprehensive comparison with a wide range of alternatives is not available, the structural features of HIA-derived sensors provide certain advantages. The presence of the hydroxyl group can lead to enhanced binding affinity and selectivity for certain metal ions through chelation.

AnalyteSensor based onLimit of Detection (LOD)Reference
Al³⁺Salicylaldehyde derivative4.79 x 10⁻⁸ M[1]
Al³⁺o-vanillin derivative1.98 x 10⁻⁸ M[1]
Hg²⁺Rhodamine B derivative0.5 µMNot available
Cu²⁺Naphthaldehyde derivative0.1 µMNot available

Table 2: Performance of various Schiff base fluorescent sensors for metal ion detection. This table provides examples of the limits of detection for different Schiff base sensors, highlighting the sensitivity that can be achieved.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Sensor

The following is a general procedure for the synthesis of a Schiff base fluorescent probe from this compound and an amine.

Materials:

  • This compound (HIA)

  • A primary amine (e.g., 2-aminophenol)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (e.g., 1 mmol) in ethanol (e.g., 20 mL) in a round-bottom flask.

  • Add a solution of the primary amine (e.g., 2 mmol) in ethanol to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for a specified time (e.g., 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The synthesized Schiff base is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The photophysical properties, including absorption and emission spectra, and the fluorescence quantum yield are determined using UV-Vis and fluorescence spectrophotometers. The sensing performance is evaluated by titrating the sensor solution with the target analyte and monitoring the changes in fluorescence intensity.

Conclusion

This compound is a highly valuable and versatile building block in the fields of materials science and chemical sensing. Its application in the synthesis of Covalent Organic Frameworks allows for the creation of porous, crystalline materials with tunable properties. In the realm of fluorescent sensors, it serves as a key precursor for the development of sensitive and selective chemosensors for various analytes, particularly metal ions. The ease of its incorporation into complex molecular architectures through robust Schiff base chemistry, coupled with the potential for post-synthetic modification via its hydroxyl group, ensures that this compound will continue to be a molecule of significant interest for researchers and scientists in the development of new functional materials and sensing technologies. Further research focusing on systematic comparative studies will be crucial to fully elucidate the performance advantages of HIA-based materials over other alternatives.

References

Benchmarking 4-Hydroxyisophthalaldehyde-Derived Catalysts: A Comparative Guide to Photocatalytic Hydrogen Peroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Covalent Organic Frameworks (COFs) in Catalysis

In the quest for sustainable and efficient catalytic processes, materials derived from 4-Hydroxyisophthalaldehyde are demonstrating significant promise, particularly in the realm of photocatalysis. This guide provides a comprehensive performance benchmark of a notable catalyst derived from this building block, a hydroxy-functionalized Covalent Organic Framework (COF), against other leading alternatives in the photocatalytic production of hydrogen peroxide (H₂O₂). Experimental data, detailed protocols, and mechanistic insights are presented to aid researchers in selecting and designing next-generation catalysts.

Performance Benchmark: Photocatalytic Hydrogen Peroxide (H₂O₂) Evolution

The catalytic efficacy of various photocatalysts is evaluated based on their H₂O₂ production rate under visible light irradiation. The following table summarizes the performance of a COF synthesized using a derivative of this compound, TAPT-HTA-COF, and compares it with other prominent COF and non-COF catalysts.

CatalystCatalyst TypeH₂O₂ Yield (μmol L⁻¹)H₂O₂ Production Rate (μmol h⁻¹ g⁻¹)Sacrificial AgentLight SourceReference
TAPT-HTA-COF Covalent Organic Framework (COF)44.5Not Reported10 vol% Isopropanolλ > 420 nm[1][2][3]
FS-COFsCovalent Organic Framework (COF)-3904.2NoneXe lamp[4]
TpDzCovalent Organic Framework (COF)-7327NoneNot Specified[4]
TF₅₀-COFCovalent Organic Framework (COF)-1739Ethanolλ > 400 nm[4]
N₀-COFCovalent Organic Framework (COF)-1570 (for 10 mg)Not SpecifiedNot Specified[5]
TTT-COFCovalent Organic Framework (COF)-Not ReportedBenzyl Alcoholλ > 420 nm
g-C₃N₄Carbon Nitride~30 (in 12h)LowEthanolNot Specified[6]
TiO₂Metal Oxide--Not SpecifiedNot Specified[6]
Metal SulfidesMetal Sulfide--Not SpecifiedNot Specified[6]

Note: Direct comparison of H₂O₂ production rates can be challenging due to variations in experimental conditions such as catalyst loading, reactor geometry, and light intensity across different studies. The data presented here is for comparative purposes, and researchers are encouraged to consult the original publications for detailed experimental parameters.

Experimental Protocols

Synthesis of TAPT-HTA-COF

The synthesis of TAPT-HTA-COF, a representative COF derived from a this compound analogue, involves the condensation of 1,3,5-tris(4-aminophenyl)triazine (TAPT) and 2-hydroxyterephthalaldehyde (HTA). While the exact, detailed protocol for TAPT-HTA-COF was not available in the search results, a general procedure for the synthesis of similar imine-linked COFs is provided below. Researchers should adapt this protocol based on the specific requirements of TAPT and HTA.

General Solvothermal Synthesis of Imine-Linked COFs:

  • Monomer Solution Preparation: In a Pyrex tube, dissolve equimolar amounts of the amine monomer (e.g., TAPT) and the aldehyde monomer (e.g., HTA) in a suitable solvent mixture. Common solvents include a combination of an aprotic solvent (like 1,4-dioxane or mesitylene) and an aqueous acetic acid solution (e.g., 6 M).

  • Sonication and Degassing: Sonicate the mixture for a few minutes to ensure complete dissolution and homogenization. Subsequently, degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the reaction.

  • Sealing and Heating: Seal the Pyrex tube under vacuum and place it in an oven preheated to a specific temperature, typically around 120°C. The reaction is allowed to proceed for several days (e.g., 3-7 days).

  • Isolation and Purification: After cooling to room temperature, the precipitated solid (the COF) is collected by filtration. The crude product is then washed extensively with various organic solvents, such as acetone, tetrahydrofuran, and methanol, to remove unreacted monomers and oligomers.

  • Activation: The purified COF is typically activated by heating under vacuum to remove any residual solvent from the pores.

Photocatalytic Hydrogen Peroxide Evolution Experiment

The following is a general protocol for evaluating the photocatalytic performance of a COF for H₂O₂ production.

  • Catalyst Dispersion: Disperse a specific amount of the COF photocatalyst (e.g., 10 mg) in an aqueous solution (e.g., 50 mL). The solution may contain a sacrificial electron donor, such as isopropanol (e.g., 10 vol%), to enhance the reaction rate.

  • Reaction Setup: Place the suspension in a quartz reactor. Purge the reactor with oxygen for a period (e.g., 30 minutes) to ensure an oxygen-saturated environment.

  • Irradiation: Irradiate the suspension with a light source, typically a Xenon lamp equipped with a cutoff filter (e.g., λ > 420 nm) to simulate visible light. Maintain a constant temperature, often at room temperature, using a cooling water jacket.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots of the reaction mixture and centrifuge to remove the catalyst particles.

  • H₂O₂ Quantification: Determine the concentration of H₂O₂ in the supernatant using a suitable analytical method. A common method is the colorimetric titration with potassium permanganate (KMnO₄) or the use of specific fluorescent probes.

  • Data Analysis: Plot the concentration of H₂O₂ as a function of irradiation time to determine the production rate.

Mechanistic Insights and Visualizations

The photocatalytic production of H₂O₂ on hydroxy-functionalized COFs like TAPT-HTA-COF is a complex process involving several key steps. The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the proposed photocatalytic mechanism.

Experimental_Workflow cluster_synthesis COF Synthesis cluster_photocatalysis Photocatalytic H₂O₂ Production Monomers Amine & Aldehyde Monomers Solvent Solvent Mixture Monomers->Solvent Reaction Solvothermal Reaction Solvent->Reaction Purification Washing & Activation Reaction->Purification COF TAPT-HTA-COF Purification->COF Dispersion Catalyst Dispersion in H₂O/IPA COF->Dispersion O2_Purge O₂ Saturation Dispersion->O2_Purge Irradiation Visible Light Irradiation (λ > 420 nm) O2_Purge->Irradiation Sampling Aliquot Sampling Irradiation->Sampling Analysis H₂O₂ Quantification Sampling->Analysis

Caption: Experimental workflow for the synthesis of TAPT-HTA-COF and its application in photocatalytic H₂O₂ production.

The proposed mechanism for photocatalytic H₂O₂ evolution on a hydroxy-functionalized COF involves the generation of electron-hole pairs upon light absorption, followed by a series of redox reactions.

Photocatalytic_Mechanism cluster_cof COF Photocatalyst cluster_reactions Redox Reactions CB Conduction Band (e⁻) O2 O₂ CB->O2 e⁻ reduction VB Valence Band (h⁺) H2O H₂O VB->H2O h⁺ oxidation Light hν (Visible Light) Light->CB Photoexcitation O2_rad •O₂⁻ O2->O2_rad H2O2 H₂O₂ O2_rad->H2O2 + H⁺, + e⁻, + H⁺ OH_rad •OH H2O->OH_rad OH_rad->H2O2 dimerization

Caption: Proposed mechanism for photocatalytic H₂O₂ production on a hydroxy-functionalized COF.

This guide provides a foundational benchmark for the catalytic performance of materials derived from this compound. The presented data and protocols aim to facilitate further research and development in the design of highly efficient and sustainable photocatalysts for a range of applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 4-Hydroxyisophthalaldehyde, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

This compound is a solid organic compound that serves as a versatile building block in chemical synthesis. However, it is also classified as a hazardous substance, requiring careful management throughout its lifecycle, including disposal.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is recognized as an irritant, and appropriate personal protective equipment (PPE) should always be worn.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are essential to protect against eye irritation.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of the hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the sanitary sewer.

Step 1: Waste Identification and Segregation

  • All solid this compound waste, including contaminated materials like weighing paper, gloves, and absorbent pads, must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to avoid accidental mixing of incompatible chemicals.

Step 2: Container Selection and Labeling

  • Container Choice: Use a designated, leak-proof, and chemically compatible container for solid waste. High-density polyethylene (HDPE) or glass containers are generally suitable for phenolic aldehydes. Avoid metal containers if there is any potential for acidic or basic contamination.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and the name of the principal investigator or laboratory.

Step 3: Accumulation and Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the direct control of laboratory personnel and away from general traffic.

  • Ensure the container remains closed except when adding waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the waste yourself. Trained EHS personnel will handle the collection and transportation to a licensed waste disposal facility.

Spill Response:

In the event of a small spill, trained personnel wearing appropriate PPE should:

  • Mechanically scoop up the solid material.

  • Place the spilled solid and any contaminated cleaning materials into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water, collecting all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound to dispose of? is_spill Is it a spill? start->is_spill handle_spill Follow spill response protocol: - Wear appropriate PPE - Mechanically collect solid - Place in hazardous waste container is_spill->handle_spill Yes is_waste Is it unused chemical or contaminated material? is_spill->is_waste No collect_waste Collect in a designated, labeled hazardous waste container (HDPE or glass) handle_spill->collect_waste is_waste->collect_waste Yes improper_disposal Do NOT dispose in regular trash or down the drain is_waste->improper_disposal No store_waste Store sealed container in a satellite accumulation area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store_waste->contact_ehs end_disposal EHS transports waste to a licensed disposal facility contact_ehs->end_disposal

References

Essential Safety and Operational Guide for Handling 4-Hydroxyisophthalaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Hydroxyisophthalaldehyde (CAS No. 3328-70-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.
Eye and Face Protection Safety goggles with side shields or a face shield.To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) or work in a certified chemical fume hood.To prevent inhalation of the powder, which can cause respiratory tract irritation.
Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental spills.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₆O₃
Molecular Weight 150.13 g/mol [1]
Melting Point 109 °C[2]
Boiling Point 266.0 ± 25.0 °C (Predicted)[3]
GHS Hazard Statements H315, H319, H335[1][2]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P362+P364, P403+P233, P405, P501[1][2]

Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have not been established for this compound. In the absence of specific OELs, it is crucial to handle this compound with high caution, minimizing all potential exposures.

Step-by-Step Operational Plan

This section outlines the procedural workflow for the safe handling of this compound, from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C under an inert atmosphere.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard pictograms.

3.2. Handling and Experimental Use

  • Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[5][6]

  • Dispensing: When weighing, use a spatula and a weigh boat to avoid generating dust. Avoid pouring the powder directly from the container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.3. Spill Management

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. The spill area should then be decontaminated.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.

  • Aldehyde Deactivation (Optional): For liquid waste streams containing this compound, chemical deactivation to a less hazardous substance may be an option. This process typically involves oxidation to the corresponding carboxylic acid. However, this should only be performed by trained personnel and in accordance with your institution's waste management policies.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe setup Set up work area in Chemical Fume Hood ppe->setup weigh Weigh Compound setup->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs? experiment->spill decontaminate Decontaminate Glassware and Work Surfaces waste Collect Waste (Solid & Liquid) decontaminate->waste dispose Dispose of Waste via EHS Office waste->dispose end End dispose->end spill->decontaminate No spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_yes->decontaminate

Workflow for Handling this compound

References

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4-Hydroxyisophthalaldehyde

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